molecular formula C7H5ClN2 B12864196 2-chloro-1H-pyrrolo[3,2-b]pyridine

2-chloro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B12864196
M. Wt: 152.58 g/mol
InChI Key: KNJWXYIUUGMGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1261769-32-7) is a versatile bicyclic aromatic heterocycle of significant interest in medicinal chemistry and drug discovery. This compound belongs to the pyrrolopyridine family, often referred to as azaisoindoles, which are privileged structures in the design of biologically active molecules . The presence of the chlorine atom at the 2-position makes this scaffold a valuable synthetic intermediate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. The pyrrolopyridine core is a key pharmacophore found in a broad spectrum of investigational compounds . Research into related pyrrolopyridine isomers has demonstrated potent biological activities, including antitumor properties. For instance, derivatives based on similar scaffolds have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are important targets in cancer therapy . Furthermore, scientific literature reports that pyrrolo[3,2-b]pyridine derivatives exhibit promising activity against resistant strains of E. coli , highlighting the potential of this chemical class in addressing the challenge of antimicrobial resistance . This makes 2-chloro-1H-pyrrolo[3,2-b]pyridine a highly valuable building block for researchers synthesizing novel compounds for pharmacological screening and structure-activity relationship (SAR) studies. The compound is characterized by the molecular formula C 7 H 5 ClN 2 and a molecular weight of 152.58 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-4-6-5(10-7)2-1-3-9-6/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJWXYIUUGMGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of the 1H-pyrrolo[3,2-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-chloro-1H-pyrrolo[3,2-b]pyridine

The 1H-pyrrolo[3,2-b]pyridine core, also known as 5-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure, which is isomeric with purine bases, allows it to function as a versatile pharmacophore capable of engaging in various biological interactions, most notably through hydrogen bonding.[1] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antiproliferative, kinase inhibitory, and antiviral properties.[2][3]

Within this class, 2-chloro-1H-pyrrolo[3,2-b]pyridine emerges as a pivotal synthetic intermediate. The chlorine atom at the C2 position serves as a versatile handle for introducing molecular diversity through a range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the systematic exploration of the chemical space around the core scaffold. This guide provides a detailed examination of the primary synthetic strategies for accessing this valuable building block, with a focus on robust, scalable, and well-documented methodologies suitable for a drug discovery environment.

Strategic Analysis of Synthetic Pathways

The synthesis of substituted azaindoles can be broadly categorized into two approaches: constructing the pyrrole ring onto a pre-existing pyridine core or, less commonly, forming the pyridine ring from a functionalized pyrrole. For 2-chloro-1H-pyrrolo[3,2-b]pyridine, the former strategy is overwhelmingly favored due to the availability of commercial pyridine starting materials. We will explore the most reliable modern pathway involving palladium-catalyzed cross-coupling and a subsequent cyclization, while also discussing the challenges associated with direct chlorination.

Primary Recommended Pathway: Two-Step Synthesis from a Pyridine Precursor

An efficient and widely adopted route to a variety of azaindoles, including the 1H-pyrrolo[3,2-b]pyridine system, proceeds from chloro-amino pyridine derivatives.[4][5][6][7] This protecting-group-free, two-step method is notable for its robustness, flexibility, and operational simplicity.[8][9]

The overall transformation is outlined below:

Synthetic_Workflow Start 3-Amino-2,5-dichloropyridine Intermediate Vinyl Ether Intermediate Start->Intermediate Suzuki-Miyaura Coupling (2-ethoxyvinyl)borolane Pd(OAc)2 / SPhos, K3PO4 Product 2-chloro-1H-pyrrolo[3,2-b]pyridine Intermediate->Product Acid-Catalyzed Cyclization Acetic Acid, Heat

Caption: High-level workflow for the two-step synthesis.

1. Step 1: Suzuki-Miyaura Coupling

The initial step involves a palladium-catalyzed Suzuki-Miyaura coupling between a suitable chloro-amino pyridine and a vinyl ether boron species, typically (2-ethoxyvinyl)borolane. The choice of starting material is critical for defining the final substitution pattern. To achieve the target 2-chloro-1H-pyrrolo[3,2-b]pyridine, the logical precursor is 3-amino-2,5-dichloropyridine .

The reaction couples the borolane at the C2 position, which is activated for oxidative addition to the palladium catalyst. The adjacent amino group is crucial as it will form the pyrrole nitrogen in the subsequent step.

Causality Behind Experimental Choices:

  • Catalyst System (Pd(OAc)₂ / SPhos): The use of palladium(II) acetate as a precatalyst is common, as it is readily reduced in situ to the active Pd(0) species. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk promotes the reductive elimination step, while its electron-donating nature facilitates the initial oxidative addition of the aryl chloride to the Pd(0) center—a typically challenging step.

  • Base (K₃PO₄): A moderately strong inorganic base like potassium phosphate is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid derivative, forming a more nucleophilic borate species that readily transfers the vinyl group to the palladium center. It is often preferred over stronger bases like hydroxides which can promote side reactions.

  • Solvent (MeCN/H₂O): A mixed aqueous-organic solvent system is frequently optimal for Suzuki couplings. It aids in dissolving both the organic substrate and the inorganic base, facilitating interaction between all components of the reaction.

2. Step 2: Acid-Catalyzed Cyclization

The vinyl ether intermediate generated from the Suzuki coupling is then cyclized under acidic conditions to construct the fused pyrrole ring. This reaction is typically achieved by heating the intermediate in a protic acid like acetic acid.

The mechanism involves the protonation of the enol ether, which generates an oxocarbenium ion. This is followed by an intramolecular electrophilic attack by the C3 carbon onto the electron-rich amino group at the C3 position of the pyridine ring. A subsequent elimination of ethanol and tautomerization yields the aromatic pyrrolo[3,2-b]pyridine core.

Cyclization_Mechanism cluster_0 Mechanism of Acid-Catalyzed Cyclization A Vinyl Ether Intermediate B Protonated Intermediate (Oxocarbenium ion) A->B H+ (Acetic Acid) C Cyclized Intermediate B->C Intramolecular Nucleophilic Attack D Final Product (after elimination & tautomerization) C->D -EtOH Tautomerization

Caption: Key stages of the intramolecular cyclization.

Alternative Strategy: Direct Chlorination of 1H-pyrrolo[3,2-b]pyridine

While seemingly more direct, the regioselective chlorination of the parent 1H-pyrrolo[3,2-b]pyridine is fraught with challenges. The pyrrolopyridine ring system has multiple sites susceptible to electrophilic attack, and traditional chlorinating agents often yield complex mixtures of products.

  • Challenges with Conventional Reagents: Reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can lead to chlorination at the C3 position of the pyrrole ring, which is electronically activated, as well as potential chlorination on the pyridine ring. The use of harsher reagents like phosphorus oxychloride (POCl₃) has been reported to produce mixtures of 4-chloro and 3-chloro isomers in related azaindole systems.[10]

  • Modern Approaches (C-H Activation): More sophisticated methods involving transition-metal-catalyzed C-H activation offer a potential solution for regioselectivity. For instance, a rhodium-catalyzed C-H chlorination has been successfully developed for 7-azaindoles, directing chlorination to the C2 position.[11] While not directly reported for the 5-azaindole isomer, this strategy represents a frontier in the field and could potentially be adapted, though it would require significant optimization.

Given these challenges, the convergent two-step synthesis remains the most reliable and predictable method for preparing 2-chloro-1H-pyrrolo[3,2-b]pyridine on a laboratory scale.

Detailed Experimental Protocol

This protocol describes the two-step synthesis of 2-chloro-1H-pyrrolo[3,2-b]pyridine from 3-amino-2,5-dichloropyridine.

Step 1: Synthesis of 5-chloro-2-((2-ethoxyvinyl)amino)pyridine
ReagentM.W.AmountMolesEquiv.
3-Amino-2,5-dichloropyridine163.005.00 g30.7 mmol1.0
(2-Ethoxyvinyl)borolane-7.73 g61.4 mmol2.0
Palladium(II) Acetate (Pd(OAc)₂)224.50207 mg0.92 mmol0.03
SPhos410.47950 mg2.30 mmol0.075
Potassium Phosphate (K₃PO₄)212.2719.5 g92.1 mmol3.0
Acetonitrile (MeCN)-150 mL--
Water (H₂O)-100 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-amino-2,5-dichloropyridine (5.00 g, 30.7 mmol), potassium phosphate (19.5 g, 92.1 mmol), palladium(II) acetate (207 mg, 0.92 mmol), and SPhos (950 mg, 2.30 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Add degassed acetonitrile (150 mL) and degassed water (100 mL) via cannula.

  • Commence vigorous stirring and add (2-ethoxyvinyl)borolane (7.73 g, 61.4 mmol).

  • Heat the reaction mixture to reflux (approx. 85-90 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (200 mL) and water (100 mL).

  • Separate the organic layer. Wash the organic phase sequentially with water (2 x 100 mL) and saturated brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude vinyl ether intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of 2-chloro-1H-pyrrolo[3,2-b]pyridine
ReagentM.W.AmountMolesEquiv.
Crude Vinyl Ether Intermediate~198.65~6.1 g~30.7 mmol1.0
Acetic Acid60.05150 mL--

Procedure:

  • Transfer the crude vinyl ether intermediate from Step 1 into a 250 mL round-bottom flask.

  • Add glacial acetic acid (150 mL).

  • Heat the solution to 100 °C and stir for 4-6 hours. Monitor the formation of the product by TLC or LC-MS.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (approx. 300 g).

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash with saturated brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-chloro-1H-pyrrolo[3,2-b]pyridine as a solid.

Conclusion

The synthesis of 2-chloro-1H-pyrrolo[3,2-b]pyridine is most effectively and reliably achieved through a two-step sequence starting from 3-amino-2,5-dichloropyridine. This pathway, leveraging a palladium-catalyzed Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization, offers high yields and avoids the regioselectivity issues inherent in direct chlorination methods. The resulting product is a crucial building block, providing a strategic entry point for the development of novel and diverse libraries of 5-azaindole derivatives for pharmaceutical research. The detailed protocol and mechanistic rationale provided in this guide offer researchers a robust framework for the successful implementation of this synthesis.

References

  • Qian, G., Hong, X., Liu, B., Mao, H., & Xu, B. (2014). Rhodium-Catalyzed Regioselective C–H Chlorination of 7-Azaindoles Using 1,2-Dichloroethane. Organic Letters, 16(19), 5044–5047. [Link][11]

  • Cil, T. A., Altintop, M. D., Ciftci, H. I., Radwan, M. O., Sever, B., & Ozdemir, A. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(13), 3871–3874. [Link][2]

  • Kieler, M., & Kappe, C. O. (2003). Unexpected Ring Transformation to Pyrrolo[3,2-b]pyridine Derivatives. Fused Azolium Salts. 22. The Journal of Organic Chemistry, 68(14), 5693–5700. [Link]

  • Sharma, P., & Kumar, A. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(4), 101. [Link]

  • Whelligan, D. K., Thomson, D. W., Taylor, D., & Hoelder, S. (2010). Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane. The Journal of Organic Chemistry, 75(1), 11–15. [Link][4]

  • Bolin, D. R., et al. (2003). Process for the preparation of antiviral 7-azaindole derivatives. Google Patents, WO2003082289A1. [10]

  • Chen, P., et al. (2001). Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. Tetrahedron Letters, 42(25), 4283-4285. [Link]

  • Whelligan, D. K., Thomson, D. W., Taylor, D., & Hoelder, S. (2009). Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane. The Journal of Organic Chemistry. [Link][5]

  • Karakus, S., & Koca, M. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. [Link][3]

  • Organic Chemistry Portal. Azaindole synthesis. [Link][6]

  • Hubert, J., & Beauchamp, A. L. (1985). Preparation and structure of 7-azaindolium salts containing unusual chloro-copper(II) anionic units. Canadian Journal of Chemistry, 63(11), 3145-3151. [Link]

  • Organic Chemistry Portal. (2010). Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane. [Link][7]

  • Al-Samri, H., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. RSC Medicinal Chemistry, 14(7), 1335-1350. [Link]

  • Nogueira, J. J., et al. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 30(23), 4893. [Link][1]

  • Whelligan, D. K., et al. (2009). Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane. The Journal of Organic Chemistry. [Link][8]

  • Whelligan, D. K., et al. (2009). Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane. Surrey Open Research. [Link][9]

Sources

2-chloro-1H-pyrrolo[3,2-b]pyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-1H-pyrrolo[3,2-b]pyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

2-Chloro-1H-pyrrolo[3,2-b]pyridine, an isomer of the 5-azaindole family, represents a heterocyclic scaffold of significant interest in contemporary medicinal chemistry. As bioisosteres of indoles and purines, azaindoles possess a unique electronic profile and hydrogen bonding capability that makes them "privileged structures" for targeting a diverse range of biological entities, most notably protein kinases.[1] The strategic placement of a chlorine atom at the 2-position provides a versatile chemical handle for introducing molecular complexity through modern cross-coupling methodologies. This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, key reactivity patterns, and the established role of the broader azaindole scaffold in drug discovery, alongside essential safety and handling protocols.

Nomenclature and Physicochemical Properties

2-Chloro-1H-pyrrolo[3,2-b]pyridine is systematically known as a 5-azaindole derivative. The core is a bicyclic heterocycle where a pyrrole ring is fused to a pyridine ring. The defining feature is the nitrogen atom at position 5 of the bicyclic system.

PropertyValueSource
CAS Number 1261769-32-7[2]
Molecular Formula C₇H₅ClN₂[2]
Molecular Weight 152.58 g/mol [2]
Appearance Solid (predicted)-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Expected to be soluble in organic solvents like DCM, MeOH, DMSO-
SMILES ClC1=CC2=NC=CC=C2N1[2]

Note: Experimental physical properties such as melting and boiling points for this specific isomer are not widely reported in publicly available literature. Data for the isomeric 4-Chloro-1H-pyrrolo[3,2-c]pyridine (4-chloro-5-azaindole) shows a melting point of 189-192 °C, but this should not be considered transferable.[3]

Synthesis and Mechanistic Insights

A specific, peer-reviewed synthesis for 2-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1261769-32-7) is not readily found in the literature. However, a robust and chemically sound synthesis can be proposed based on established transformations of related heterocyclic systems. The most logical approach involves the chlorination of the corresponding lactam precursor, 1H-pyrrolo[3,2-b]pyridin-2(3H)-one.

Plausible Synthetic Workflow

The proposed two-step synthesis starts from a commercially available or readily synthesized precursor and employs a standard chlorination protocol.

Caption: Plausible synthetic route to the target compound.

Experimental Protocol: Chlorination of 1H-pyrrolo[3,2-b]pyridin-2(3H)-one

This protocol is a representative procedure based on standard chlorination methods for heterocyclic lactams.

Causality: The conversion of a lactam (a cyclic amide) to a chloro-heterocycle is a classic transformation. Reagents like phosphorus oxychloride (POCl₃) or a Vilsmeier-Haack reagent (generated in situ from oxalyl chloride and DMF) are powerful dehydrating and chlorinating agents. They activate the lactam oxygen, facilitating its displacement by a chloride ion to generate the aromatic chloro-pyridine system.

Methodology:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1H-pyrrolo[3,2-b]pyridin-2(3H)-one (1.0 equiv).[4]

  • Solvent Addition: Add anhydrous phosphorus oxychloride (POCl₃, 5-10 equiv) as the solvent and reagent. The reaction is typically run neat or in a high-boiling inert solvent like toluene.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃.

  • Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. This will precipitate the crude product.

  • Extraction: Extract the product from the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel to yield the final product, 2-chloro-1H-pyrrolo[3,2-b]pyridine.

Chemical Reactivity and Synthetic Utility

The primary utility of 2-chloro-1H-pyrrolo[3,2-b]pyridine in synthetic chemistry stems from the reactivity of the C2-chloro substituent. This position is highly amenable to palladium-catalyzed cross-coupling reactions, allowing it to serve as a key building block for the synthesis of more complex, highly functionalized derivatives.

Key Reactions:
  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds, enabling the introduction of aryl or heteroaryl substituents.

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, a crucial transformation in the synthesis of many pharmaceutical agents.[5]

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

These reactions transform the simple chloro-azaindole into a diverse library of compounds for structure-activity relationship (SAR) studies in drug discovery.

Workflow for a Representative Suzuki-Miyaura Cross-Coupling Reaction

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for similar chloro-heterocycles.

Causality: The palladium(0) catalyst undergoes oxidative addition into the C-Cl bond of the azaindole. The arylboronic acid is activated by the base to form a boronate species, which then undergoes transmetalation with the palladium complex. Finally, reductive elimination occurs, forming the new C-C bond and regenerating the Pd(0) catalyst, thus completing the catalytic cycle.

Methodology:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., Na₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction's completion via TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product using silica gel chromatography to obtain the desired 2-aryl-1H-pyrrolo[3,2-b]pyridine.

Applications in Medicinal Chemistry and Drug Discovery

The azaindole scaffold is a cornerstone of modern medicinal chemistry.[1] Its structural resemblance to the purine core of ATP allows it to act as a "hinge-binding" motif in numerous protein kinases, which are critical targets in oncology and inflammatory diseases.[1] The addition of a nitrogen atom to the indole ring can enhance solubility and modulate the molecule's pKa, offering superior physicochemical properties compared to a parent indole.[1]

While specific drugs based on the 2-chloro-1H-pyrrolo[3,2-b]pyridine scaffold are not yet on the market, numerous approved drugs and clinical candidates are built upon other azaindole isomers, demonstrating the therapeutic potential of this entire class of compounds.

Examples of Azaindole-Based Drugs:

  • Vemurafenib: A 7-azaindole derivative used to treat late-stage melanoma by inhibiting the B-Raf enzyme.[6]

  • Pexidartinib: A 7-azaindole that acts as a CSF1R kinase inhibitor.

  • Venetoclax: A complex 7-azaindole containing molecule that is a BCL-2 inhibitor for treating certain types of leukemia.[1]

The synthetic accessibility of diverse derivatives from 2-chloro-1H-pyrrolo[3,2-b]pyridine makes it an invaluable starting material for generating compound libraries to screen against kinases and other biological targets.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-chloro-1H-pyrrolo[3,2-b]pyridine is not widely available, data from analogous compounds like 2-chloropyridine and other substituted azaindoles should be used to guide handling procedures.

Potential Hazards (Inferred):

  • Acute Toxicity: Harmful if swallowed, fatal in contact with skin or if inhaled.[7]

  • Irritation: Causes skin irritation and serious eye damage.[7]

  • Respiratory: May cause respiratory irritation.[7]

Recommended Handling Procedures:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Body Protection: Wear a lab coat.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Chloro-1H-pyrrolo[3,2-b]pyridine is a valuable heterocyclic building block with significant potential for applications in drug discovery and development. Its strategic chlorine atom serves as a key functional group for diversification via robust and high-yield cross-coupling reactions. While detailed physicochemical and synthetic data for this specific isomer are sparse, its properties and reactivity can be confidently inferred from the well-established chemistry of the broader azaindole class. For researchers in medicinal chemistry, this compound offers a promising scaffold for the design and synthesis of novel kinase inhibitors and other targeted therapeutics.

References

  • LookChem. (n.d.). Cas 60290-21-3, 4-CHLORO-5-AZAINDOLE. Retrieved from [Link]

  • Google Patents. (n.d.). CN101830844A - Preparation method of 2-chloropyridine.
  • Patsnap. (2016, February 17). 2-chloro pyridine preparation method. Retrieved from [Link]

  • Chaumont, P., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au.
  • Shaabani, A., et al. (n.d.).
  • Google Patents. (n.d.). WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines.
  • Biocompare. (n.d.). 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid from Aladdin Scientific. Retrieved from [Link]

  • ResearchGate. (2021, July 8). Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubChem. (n.d.). 5-Azaindole. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • MDPI. (2025, June 16). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Retrieved from https://www.mdpi.com/1420-3049/30/12/3061
  • Google Patents. (n.d.). AU2005280738B2 - Pyrrolo(3,2-c)pyridine derivatives and processes for the preparation thereof.
  • PubChem. (n.d.). Pyrrolo[3,2-C] pyridine derivatives and processes for the preparation thereof - Patent US-8513277-B2. Retrieved from [Link]

Sources

Comprehensive Technical Guide: 2-Chloro-1H-pyrrolo[3,2-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In modern medicinal chemistry, the bioisosteric replacement of the indole core with azaindoles has revolutionized the development of targeted therapeutics. Among the four structural isomers, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is uniquely privileged. By introducing a nitrogen atom into the six-membered ring, we significantly alter the molecule's topological polar surface area (TPSA) and aqueous solubility, while retaining the essential bidentate hydrogen-bonding motif required for ATP-competitive kinase inhibition[1].

As a Senior Application Scientist, I frequently utilize 2-chloro-1H-pyrrolo[3,2-b]pyridine (CAS: 1261769-32-7)[2] as a highly versatile, bifunctional building block. The presence of the chlorine atom at the C2 position provides a distinct synthetic handle for late-stage functionalization, allowing researchers to rapidly explore structure-activity relationships (SAR) in the solvent-exposed regions of kinase active sites.

Physicochemical Profiling

Understanding the baseline quantitative properties of a building block is the first step in predictive drug design. The following table summarizes the core physicochemical data for 2-chloro-1H-pyrrolo[3,2-b]pyridine, synthesizing structural parameters critical for Lipinski rule compliance.

PropertyQuantitative Value / Description
Chemical Name 2-Chloro-1H-pyrrolo[3,2-b]pyridine
Common Synonyms 2-Chloro-4-azaindole
CAS Registry Number 1261769-32-7
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol
Topological Polar Surface Area (TPSA) 28.70 Ų (Optimal for membrane permeability)
Predicted Partition Coefficient (LogP) ~1.9 - 2.1
Hydrogen Bond Donors (HBD) 1 (Pyrrole NH)
Hydrogen Bond Acceptors (HBA) 1 (Pyridine N4)

Structural Dynamics & Electronic Causality

The behavior of 2-chloro-4-azaindole in both biological systems and synthetic flasks is governed by a distinct "push-pull" electronic environment.

  • Kinase Hinge Binding: The pyridine nitrogen (N4) acts as a strong hydrogen-bond acceptor, while the adjacent pyrrole nitrogen (N1) acts as a hydrogen-bond donor. This bidentate system perfectly mimics the adenine ring of ATP, allowing it to anchor securely into the hinge region of protein kinases[1].

  • Electronic Modulation via C2-Chlorine: The electronegative chlorine atom at the C2 position exerts an inductive electron-withdrawing effect. This slightly lowers the pKa of the N1-proton compared to an unsubstituted 4-azaindole, enhancing its capacity as a hydrogen-bond donor.

  • Synthetic Reactivity: While halogens on the electron-deficient pyridine ring (C4, C6) readily undergo Nucleophilic Aromatic Substitution (SNAr), the C2 position resides on the electron-rich pyrrole ring. Consequently, the C2-chlorine is notoriously resistant to direct thermal SNAr unless strongly electron-withdrawing groups (like a 3-carbonitrile) are present[3]. Therefore, we must rely on transition-metal catalysis to functionalize this position.

Pathways A 2-Chloro-4-azaindole B Pyrrole NH (H-Bond Donor) A->B Motif 1 C Pyridine N4 (H-Bond Acceptor) A->C Motif 2 D Kinase Hinge Region (ATP Pocket) B->D Donates C->D Accepts

Figure 1: Bidentate hydrogen-bonding interaction of the 4-azaindole core with kinase hinge regions.

Synthetic Utility & Experimental Workflows

To overcome the inherent low electrophilicity of the C2-chlorine, we strategically employ Palladium-catalyzed Buchwald-Hartwig cross-coupling.

Protocol: Palladium-Catalyzed C2-Amination of 2-Chloro-4-azaindole

This protocol is designed as a self-validating system. Do not skip the N1-protection step; free azaindole NH groups are notorious for coordinating to palladium, leading to catalyst poisoning and off-target N-arylation.

Phase 1: N1-Protection (Boc)

  • Causality: Masking the acidic NH prevents catalyst deactivation and ensures exclusive C-N bond formation at the C2 position.

  • Procedure: Dissolve 2-chloro-4-azaindole (1.0 equiv) in anhydrous DCM. Add catalytic DMAP (0.1 equiv) and Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv). Stir at room temperature for 2 hours.

  • Validation: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the highly polar starting material. The Boc-protected intermediate will elute near the solvent front.

Phase 2: Buchwald-Hartwig Cross-Coupling

  • Causality: We select Pd₂(dba)₃ as the precatalyst and XPhos as the ligand. The bulky, electron-rich biaryl phosphine ligand accelerates the challenging oxidative addition into the electron-rich C2-Cl bond and facilitates reductive elimination. Cs₂CO₃ is chosen as the base because stronger bases (like NaOtBu) will prematurely cleave the Boc group.

  • Procedure:

    • In an oven-dried Schlenk flask under Argon, combine Pd₂(dba)₃ (0.05 equiv) and XPhos (0.10 equiv) in anhydrous 1,4-dioxane (0.2 M). Stir for 15 minutes until the solution turns deep red, indicating the formation of the active Pd(0)-L₁ species.

    • Add the N1-Boc-2-chloro-4-azaindole (1.0 equiv), the desired primary or secondary amine (1.2 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

    • Seal the flask and heat to 100 °C for 16 hours.

  • Self-Validation Criterion: Monitor via LC-MS. The reaction is complete when >95% of the starting material is consumed. Crucial Insight: If unreacted starting material persists after 18 hours, catalyst deactivation has occurred. Do not add more catalyst to the hot mixture; cool, filter through Celite, and resubject the crude mass to fresh catalyst/ligand.

Phase 3: Global Deprotection

  • Procedure: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to quantitatively remove the Boc group, restoring the essential hinge-binding pharmacophore.

Workflow S1 1. N1-Protection Reagent: Boc2O, DMAP Purpose: Prevent N1-coordination to Pd S2 2. Buchwald-Hartwig Coupling Reagent: Pd2(dba)3, XPhos, Amine Purpose: C-N bond formation at C2 S1->S2 S3 3. Workup & Purification Reagent: EtOAc/H2O, Silica Gel Purpose: Isolate intermediate S2->S3 S4 4. N1-Deprotection Reagent: TFA, DCM Purpose: Restore hinge-binding NH S3->S4

Figure 2: Palladium-catalyzed C2-amination workflow for unactivated 2-chloro-4-azaindole cores.

References

  • BLD Pharm. "1261769-32-7 | 2-Chloro-1H-pyrrolo[3,2-b]pyridine".
  • PubMed Central (PMC) - NIH. "Azaindole Therapeutic Agents".
  • Thieme Connect. "Science of Synthesis 10.22 Azaindoles and Their Derivatives".
  • MolForge. "4-Azaindole (CID 9226) - Molecular Properties & Analysis".

Sources

Mass Spectrometry Analysis of 2-Chloro-1H-pyrrolo[3,2-b]pyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azaindole family, particularly pyrrolopyridines, represents a highly privileged molecular scaffold in fragment-based drug discovery (FBDD) due to its ability to mimic the indole ring of tryptophan and various purine bases[1]. Among these, 2-chloro-1H-pyrrolo[3,2-b]pyridine (also known as 2-chloro-4-azaindole) is a critical building block in the synthesis of kinase inhibitors and antiviral agents.

As a Senior Application Scientist, I approach the mass spectrometry (MS) characterization of halogenated heterocycles not merely as a mass-matching exercise, but as a mechanistic puzzle. Accurate MS characterization is essential for tracking this compound during synthesis, metabolism studies, and pharmacokinetic profiling. This guide details the self-validating analytical workflows and collision-induced dissociation (CID) fragmentation mechanisms required to confidently identify this molecule.

Physicochemical Properties & The Isotopic Tracer Principle

Before initiating any MS experiment, one must establish the theoretical foundation of the molecule. 2-Chloro-1H-pyrrolo[3,2-b]pyridine (Chemical Formula: C₇H₅ClN₂) contains a basic pyridine nitrogen (N4) that readily accepts a proton during positive electrospray ionization (ESI+), yielding a highly stable[M+H]⁺ precursor ion.

The presence of the chlorine atom at the C2 position acts as an internal isotopic tracer. Chlorine naturally occurs as two stable isotopes: ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio[2]. This isotopic signature is a built-in validation system: any fragment ion that retains the chlorine atom will exhibit this distinct M / M+2 doublet, while fragments that have lost the halogen will collapse into a single monoisotopic peak[3].

Theoretical Exact Masses
SpeciesFormulaMonoisotopic Mass (Da)[M+H]⁺ m/z (³⁵Cl)[M+H]⁺ m/z (³⁷Cl)
Neutral MoleculeC₇H₅ClN₂152.0141N/AN/A
Protonated PrecursorC₇H₆ClN₂⁺N/A153.0219155.0190

Experimental Workflow: LC-HRMS/MS Protocol

To ensure high-fidelity data acquisition, the following step-by-step methodology utilizes Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS). This protocol is designed to be self-validating by separating isobaric interferences and confirming elemental composition via exact mass.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Solubilization: Dissolve 1.0 mg of 2-chloro-1H-pyrrolo[3,2-b]pyridine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilution: Dilute the stock to a working concentration of 1 µg/mL using a diluent of 90% Water / 10% Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the pyridine nitrogen prior to droplet formation in the ESI source.

Phase 2: Chromatographic Separation 3. Column Selection: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) to provide optimal retention for small, polar basic compounds. 4. Mobile Phases:

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Phase 3: Ionization & Acquisition 6. Source Parameters (ESI+): Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and desolvation gas flow to 800 L/hr. 7. MS1 Survey Scan: Acquire high-resolution full scan data (m/z 50–500) to verify the 153.0219 / 155.0190 isotopic doublet. 8. MS/MS (CID) Acquisition: Isolate the ³⁵Cl precursor (m/z 153.02) in Quadrupole 1. Ramp the collision energy (CE) in the collision cell from 15 eV to 35 eV using Argon gas to generate a comprehensive fragmentation spectrum.

LCMS_Workflow Sample Sample Prep (0.1% FA in ACN/H2O) UHPLC UHPLC Separation (C18 Column) Sample->UHPLC ESI ESI(+) Ionization [M+H]+ Generation UHPLC->ESI Q1 Quadrupole 1 Precursor Isolation (m/z 153 & 155) ESI->Q1 CID Collision Cell (Argon, 15-35 eV) Q1->CID TOF TOF / Q3 High-Res Detection CID->TOF Data Data Analysis (Isotope & Fragment ID) TOF->Data

Figure 1: Step-by-step LC-HRMS/MS analytical workflow for 2-chloro-1H-pyrrolo[3,2-b]pyridine.

Mechanistic Fragmentation Pathways (CID)

Understanding the causality behind the fragmentation of 2-chloro-1H-pyrrolo[3,2-b]pyridine is vital for structural elucidation. The stability of the resulting product ions dictates the dominant peaks observed in the spectrum[4].

Pathway A: Pyrrole Ring Cleavage (Loss of HCN)

A hallmark of indole and azaindole MS/MS spectra is the loss of hydrogen cyanide (HCN, 27.01 Da)[3][4]. Upon collisional activation, the five-membered pyrrole ring undergoes ring opening and cleavage. Because the chlorine atom is located at the C2 position, the ejection of HCN (originating from the N1-C2 or N1-C5a bridge) leaves the halogen attached to the remaining pyridinyl cation.

  • Result: A fragment at m/z 126.0110 . Crucially, this fragment will still exhibit the 3:1 ³⁵Cl/³⁷Cl isotopic pattern, validating that the chlorine atom was not lost during this specific cleavage.

Pathway B: Dehydrohalogenation (Loss of HCl)

Halogenated aromatic systems frequently undergo dehydrohalogenation. The proximity of the C2-chlorine to the pyrrole N1-proton facilitates the concerted loss of hydrochloric acid (HCl, 35.98 Da). This is energetically favored over the loss of a pure chlorine radical (Cl•, 34.97 Da) because it generates an even-electron, resonance-stabilized fused bicyclic cation[3].

  • Result: A fragment at m/z 117.0453 . Because the chlorine atom has been ejected, the isotopic signature is lost, and this peak appears as a single monoisotopic signal. This loss of the M+2 peak is a definitive diagnostic indicator of dehydrohalogenation[2].

Pathway C: Sequential Fragmentation

The primary product ions can undergo secondary fragmentation at higher collision energies. The m/z 126 ion can subsequently lose HCl, and the m/z 117 ion can subsequently lose HCN. Both pathways converge on a highly stable, stripped-down pyridine core at m/z 90.0344 (C₆H₄N⁺).

Fragmentation Precursor [M+H]+ m/z 153.0219 (35Cl) m/z 155.0190 (37Cl) LossHCl [M+H - HCl]+ m/z 117.0453 (Isotope pattern lost) Precursor->LossHCl -HCl (36 Da) LossCl [M+H - Cl•]+• m/z 118.0531 (Radical Cation) Precursor->LossCl -Cl• (35 Da) LossHCN [M+H - HCN]+ m/z 126.0110 (35Cl) m/z 128.0081 (37Cl) Precursor->LossHCN -HCN (27 Da) LossHCN_HCl [M+H - HCl - HCN]+ m/z 90.0344 LossHCl->LossHCN_HCl -HCN (27 Da) LossHCN->LossHCN_HCl -HCl (36 Da)

Figure 2: CID fragmentation pathways of 2-chloro-1H-pyrrolo[3,2-b]pyridine highlighting losses.

Quantitative Fragment Summary

The following table summarizes the quantitative data for the primary MS/MS fragments. Monitoring these specific m/z transitions (e.g., 153 → 117 and 153 → 126) is highly recommended for setting up Multiple Reaction Monitoring (MRM) methods for quantitation.

Fragment IonExact m/z (³⁵Cl)Neutral LossMass Loss (Da)Isotopic Signature (3:1)Mechanistic Origin
[M+H]⁺ 153.0219None0YesIntact protonated precursor
[M+H - HCN]⁺ 126.0110HCN27.0109YesCleavage of the pyrrole ring
[M+H - Cl•]⁺• 118.0531Cl•34.9688NoHomolytic cleavage of C-Cl bond
[M+H - HCl]⁺ 117.0453HCl35.9766NoConcerted dehydrohalogenation
[M+H - HCl - HCN]⁺ 90.0344HCl + HCN62.9875NoSequential ring and halogen loss

References

1.[1] Bentham Science Publisher. "Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment." URL:

2.[3] Benchchem. "Mass Spectrometry Fragmentation of 5-Chloro-2-methylindole: A Comparative Guide." URL:

3.[2] chemconnections. "Mass Spectrometry Fragmentation." URL:

4.[4] Chemguide. "mass spectra - fragmentation patterns." URL:

Sources

The Reactivity Landscape of the 1H-Pyrrolo[3,2-b]pyridine Core: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

The 1H-pyrrolo[3,2-b]pyridine core, commonly referred to as 4-azaindole , is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery[1]. As a bioisostere of indole, its structural architecture is defined by the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring[2].

This unique "push-pull" electronic system dictates its fundamental reactivity and pharmacological utility. The pyrrole nitrogen (N-1) acts as a potent hydrogen bond donor, while the pyridine nitrogen (N-4) serves as a hydrogen bond acceptor[3]. This dual capacity allows 4-azaindole derivatives to perfectly mimic the binding interactions of purines within the ATP-binding pockets of various kinases, making it an indispensable building block for targeted therapeutics[4].

Electronic Architecture & Fundamental Reactivity

The reactivity of 1H-pyrrolo[3,2-b]pyridine is governed by the disparate electron densities of its fused rings. Understanding this distribution is critical for designing regioselective functionalization strategies[5].

  • Electrophilic Aromatic Substitution (EAS): The pyrrole ring is highly susceptible to electrophilic attack. Quantum mechanical models and experimental data confirm that the highest occupied molecular orbital (HOMO) density is localized on the pyrrole ring, driving EAS preferentially to the C-3 position [2][5].

  • Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it the primary site for nucleophilic attack. When activated by a leaving group (e.g., a halogen at C-5 or C-7), the pyridine ring readily undergoes SNAr with amines, alkoxides, and thiolates[2][6].

G Core 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) Pyrrole Pyrrole Ring (Electron-Rich) Core->Pyrrole Pyridine Pyridine Ring (Electron-Deficient) Core->Pyridine C3 C-3 Position Electrophilic Attack (EAS) Pyrrole->C3 High HOMO Density N1 N-1 (Pyrrole) H-Bond Donor Pyrrole->N1 C5 C-5 / C-6 Positions Nucleophilic Attack (SNAr) Pyridine->C5 Halogen Activation N4 N-4 (Pyridine) H-Bond Acceptor Pyridine->N4

Logical mapping of 4-azaindole's push-pull electronic system and resulting reactive sites.

Pharmacological Applications: Kinase & Allosteric Modulation

The 1H-pyrrolo[3,2-b]pyridine core is heavily utilized in the design of ATP-competitive kinase inhibitors (e.g., targeting c-Met, p38 MAP kinase, and PAK1)[3][4]. Beyond kinases, the core has proven highly effective in the development of GluN2B-selective Negative Allosteric Modulators (NAMs) [7].

In lead optimization studies, replacing a cyclic urea core with a 1H-pyrrolo[3,2-b]pyridine system eliminated problematic hydrogen bond donors, significantly increasing aqueous solubility and brain penetration while reducing cytochrome P450 inhibition[7][8].

Pathway Signal Extracellular Stimulus RTK Receptor Tyrosine Kinase (e.g., c-Met) Signal->RTK ATP ATP Binding Pocket RTK->ATP MAPK MAPK Cascade (p38, etc.) ATP->MAPK Phosphorylation Azaindole 4-Azaindole Inhibitor Azaindole->ATP Competitive Binding (H-Bonds via N1/N4) Proliferation Cellular Proliferation MAPK->Proliferation

MAPK cascade illustrating competitive ATP-site inhibition by 4-azaindole derivatives.

Quantitative Data: Physicochemical and Binding Properties

To effectively utilize the 4-azaindole core, one must understand its physicochemical baseline compared to its isomers. The position of the pyridine nitrogen drastically alters the pKa due to varying push-pull interactions[5].

Table 1: Physicochemical Properties of Azaindole Isomers[5]

IsomerSystematic NamepKaElectronic Characteristic
4-Azaindole 1H-pyrrolo[3,2-b]pyridine 6.94 Moderate basicity; analogous to 2-aminopyridine
5-Azaindole1H-pyrrolo[3,2-c]pyridine8.26High basicity; analogous to 4-aminopyridine
6-Azaindole1H-pyrrolo[2,3-c]pyridine7.95High basicity; analogous to 4-aminopyridine
7-Azaindole1H-pyrrolo[2,3-b]pyridine4.59Low basicity

Table 2: Binding Affinities of 1H-Pyrrolo[3,2-b]pyridine GluN2B NAMs[7][8]

Compound Variant (N-1 Substitution)Rat K_i (nM)Human IC_50 (nM)Pharmacokinetic Note
Azetidine Amide (Cmpd 5, 8)< 100High PotencyLess stable in liver microsomes
Pyrrolidine Amide (Cmpd 7)< 100High PotencySuperior to piperidine derivatives
Dimethylamide (Cmpd 9)< 100High PotencyLow DDI potential, low extraction ratio
Optimized Lead (Cmpd 34)RobustRobust99.25% protein bound; >75% receptor occupancy

Self-Validating Experimental Methodologies

The following protocols detail the fundamental functionalization of the 1H-pyrrolo[3,2-b]pyridine core. Every step is designed with inherent causality and includes self-validating analytical checkpoints.

Protocol A: Regioselective C-3 Halogenation (Electrophilic Aromatic Substitution)

Objective: Introduce an iodine atom at the C-3 position to enable subsequent cross-coupling or functionalization[4]. Causality: N-Iodosuccinimide (NIS) provides a mild, controlled source of electrophilic iodine. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to stabilize the highly polar Wheland intermediate formed during EAS without quenching the electrophile. Because the C-3 position possesses the highest HOMO density, the reaction is inherently regioselective[2][5].

  • Preparation: Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Activation: Cool the solution to 0 °C. Add NIS (1.05 equiv) portion-wise over 15 minutes to prevent exothermic degradation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor via TLC (EtOAc/Hexane).

  • Quench & Workup: Quench with saturated aqueous Na₂S₂O₃ to reduce unreacted iodine. Extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.

  • Self-Validation (NMR): Perform ¹H NMR (DMSO-d₆). Successful C-3 iodination is confirmed by the disappearance of the C-3 proton signal (typically a doublet/triplet around 6.5–7.5 ppm) and the simplification of the adjacent C-2 proton to a sharp singlet[3].

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-5

Objective: Form a C-C bond on the electron-deficient pyridine ring using a 5-bromo-1H-pyrrolo[3,2-b]pyridine precursor[4][9]. Causality: The electron-withdrawing nature of the pyridine ring weakens the C-Br bond, lowering the activation energy required for the oxidative addition of the Pd(0) catalyst. Using Pd(PPh₃)₄ ensures a robust catalytic cycle, while K₂CO₃ acts as a base to activate the aryl boronic acid via transmetalation[2][10].

  • Preparation: In a Schlenk flask, combine 5-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles to rigorously exclude oxygen, which would rapidly deactivate the Pd(0) catalyst[10].

  • Catalysis: Add Pd(PPh₃)₄ (0.05 equiv) under argon. Heat the mixture to 90 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract the filtrate with DCM. Purify via flash chromatography.

  • Self-Validation (LC-MS & NMR): LC-MS must show a mass shift corresponding to [M + Aryl - Br]⁺. ¹³C NMR will validate the transformation through the disappearance of the C-Br carbon signal (typically ~110-115 ppm) and the emergence of new aromatic carbon signals[1][3].

Workflow Start Starting Material: 4-Azaindole Step1 Step 1: C-3 Halogenation (NIS / DMF) Start->Step1 EAS Mechanism Step2 Step 2: N-1 Protection (Boc2O / DMAP) Step1->Step2 Prevent N-arylation Step3 Step 3: Suzuki Coupling (Pd(PPh3)4, Boronic Acid) Step2->Step3 Cross-Coupling Step4 Step 4: Deprotection (TFA / DCM) Step3->Step4 End Final Functionalized Candidate Step4->End Yield Isolation

Step-by-step synthetic workflow for the regioselective functionalization of 4-azaindole.

References

  • BenchChem. An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties. 1

  • ACS Medicinal Chemistry Letters. 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. 7

  • BenchChem. The Synthetic Chemistry and Reactivity Landscape of 4-Azaindole: A Comprehensive Guide for Researchers. 2

  • PMC - NIH. 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. 8

  • CymitQuimica. CAS 1000341-51-4: 1H-Pyrrolo[3,2-b]pyridine, 5-bromo-. 9

  • IntechOpen. Fused Pyridine Derivatives: Synthesis and Biological Activities. 11

  • BenchChem. An In-depth Technical Guide to the Core Chemical Properties of 4-Azaindole. 3

  • The Journal of Organic Chemistry. Effect of Bronsted Acids and Bases, and Lewis Acid (Sn2+) on the Regiochemistry...12

  • TU Graz. Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. 6

  • PMC - NIH. The Azaindole Framework in the Design of Kinase Inhibitors. 4

  • Wipf Group (University of Pittsburgh). Pericyclic Chemistry[Woodward-Hoffmann Rules] - Azaindoles. 5

  • BenchChem. Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. 10

Sources

synthesis of novel 1H-pyrrolo[3,2-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Novel 1H-Pyrrolo[3,2-b]pyridine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 1H-pyrrolo[3,2-b]pyridine, commonly known as the 4-azaindole scaffold, represents a privileged heterocyclic motif in modern medicinal chemistry. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, make it a versatile core for designing selective and potent modulators of various biological targets. Derivatives have shown promise as ACC1 inhibitors, GluN2B negative allosteric modulators, and inhibitors of various kinases, underscoring their therapeutic potential.[1][2][3] This guide provides an in-depth exploration of the key synthetic strategies for the construction and derivatization of the 1H-pyrrolo[3,2-b]pyridine core, intended for researchers, chemists, and professionals in drug development. We will move beyond simple procedural listings to dissect the causality behind methodological choices, offering field-proven insights into both classical and contemporary synthetic approaches.

Strategic Overview: Constructing the 4-Azaindole Core

The synthesis of the 1H-pyrrolo[3,2-b]pyridine core can be broadly categorized into two primary strategies: the annulation of a pyrrole ring onto a pre-functionalized pyridine precursor, or the alternative construction of a pyridine ring onto a pyrrole template. While classical methods like the Fischer indole synthesis have been adapted for this purpose, they often face limitations such as harsh reaction conditions and a narrow substrate scope when applied to aza-analogs.[4][5][6] Consequently, modern organometallic and transition-metal-catalyzed methods have become indispensable for the efficient and modular synthesis of these scaffolds.[4]

Synthetic_Strategies Start Synthetic Goal: 1H-Pyrrolo[3,2-b]pyridine Core StrategyA Strategy A: Annulation onto Pyridine Precursor Start->StrategyA StrategyB Strategy B: Annulation onto Pyrrole Precursor Start->StrategyB MethodA1 Aza-Fischer Indole Synthesis StrategyA->MethodA1 Classical Adaptation MethodA2 Copper-Catalyzed Cyclization StrategyA->MethodA2 Modern Approach MethodA3 Palladium-Catalyzed Annulation StrategyA->MethodA3 Modern Approach MethodB1 Knoevenagel Condensation & Curtius Rearrangement StrategyB->MethodB1 Copper_Catalyzed_Cyclization Mechanism: Copper-Catalyzed Annulation cluster_0 Reaction Scheme cluster_1 Key Steps Start 2-prop-1-ynylpyridin-3-amine Product 1H-pyrrolo[3,2-b]pyridine Start->Product Heat, Solvent Catalyst CuI (catalyst) Catalyst->Start Step1 1. Alkyne Activation (Coordination to Cu(I)) Step2 2. Intramolecular Nucleophilic Attack Step1->Step2 Step3 3. Proton Transfer & Tautomerization Step2->Step3

Caption: Conceptual workflow for the copper-catalyzed synthesis of the 4-azaindole core.

Diversification Strategies: Post-Core Functionalization

The true power of a synthetic platform lies in its ability to generate a diverse library of analogs. Once the 1H-pyrrolo[3,2-b]pyridine core is assembled, a variety of post-functionalization techniques can be employed to install diverse substituents, which is critical for structure-activity relationship (SAR) studies. [1][2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is the preeminent tool for C-C and C-N bond formation. The typical workflow involves the initial regioselective halogenation of the 4-azaindole core, followed by a cross-coupling reaction.

  • Suzuki-Miyaura Coupling: The reaction between a halo-azaindole (commonly a bromo-derivative at the C6 position) and an arylboronic acid is a robust method for introducing aryl or heteroaryl moieties. [7]The choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.

  • Cyanation: The introduction of a nitrile group, a valuable synthon and functional group in medicinal chemistry, can be achieved via palladium-catalyzed cyanation of a halo-azaindole using a cyanide source like zinc cyanide (Zn(CN)₂). [8]The use of specialized phosphine ligands such as Xantphos is often necessary to facilitate the reductive elimination step and ensure efficient catalysis.

N-1 Position Derivatization

The pyrrole nitrogen offers another key vector for diversification. N-arylation can be accomplished using Chan-Lam coupling conditions, which typically involve an arylboronic acid and a copper(II) salt, such as copper(II) acetate, in the presence of a base like pyridine. [7][9]

Functionalization_Workflow Core 1H-pyrrolo[3,2-b]pyridine (4-Azaindole Core) Halogenated 6-Bromo-1H-pyrrolo[3,2-b]pyridine Core->Halogenated Bromination (e.g., NBS) Arylated 6-Aryl-1H-pyrrolo[3,2-b]pyridine Halogenated->Arylated Suzuki Coupling (ArB(OH)₂, Pd catalyst) Cyanated 6-Cyano-1H-pyrrolo[3,2-b]pyridine Halogenated->Cyanated Cyanation (Zn(CN)₂, Pd catalyst) N_Substituted 1-Aryl-6-Aryl-1H-pyrrolo[3,2-b]pyridine Arylated->N_Substituted N-Arylation (ArB(OH)₂, Cu(OAc)₂)

Caption: A typical workflow for the functionalization of the 4-azaindole scaffold.

Validated Experimental Protocols

The following protocols are provided as self-validating systems, representing common and reliable procedures for key transformations.

Protocol 1: Palladium-Catalyzed Cyanation of 6-Bromo-1H-pyrrolo[3,2-b]pyridine

This protocol describes the conversion of a C6-bromo precursor to the corresponding C6-carbonitrile derivative, a key intermediate for further elaboration. [8] Materials & Reagents:

  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine

  • Zinc Cyanide (Zn(CN)₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq).

  • Reagent Addition: Add zinc cyanide (0.6 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times. This step is critical as the palladium catalyst, particularly in its active Pd(0) state, is oxygen-sensitive.

  • Solvent Addition: Add anhydrous, degassed DMF via syringe. The use of degassed solvent minimizes dissolved oxygen that could deactivate the catalyst.

  • Reaction: Heat the reaction mixture to 120 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove insoluble palladium black and inorganic salts.

  • Purification: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-6 Arylation

This protocol details the synthesis of 6-aryl-1H-pyrrolo[3,2-b]pyridines, a common strategy for exploring SAR at this position. [7] Materials & Reagents:

  • 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-b]pyridine (or other N-substituted precursor)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium Carbonate (K₂CO₃)

  • Solvent mixture (e.g., Dioxane and Water)

Step-by-Step Methodology:

  • Reagent Loading: In a reaction vessel, combine the 6-bromo-1H-pyrrolo[3,2-b]pyridine precursor (1.0 eq), the desired arylboronic acid (1.2 eq), PdCl₂(dppf) (0.05 eq), and potassium carbonate (2.0-3.0 eq).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 ratio). The aqueous base is crucial for the transmetalation step of the catalytic cycle.

  • Reaction: Heat the mixture to 85-90 °C and stir until LC-MS analysis indicates complete consumption of the starting bromide.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel to afford the target 6-aryl-1H-pyrrolo[3,2-b]pyridine derivative.

Data Summary: Biological Activities of 1H-Pyrrolo[3,2-b]pyridine Derivatives

The synthetic methodologies described enable the generation of derivatives with potent biological activity across various targets. The following table summarizes representative data for compounds based on this scaffold.

Compound ClassTargetKey Derivative ExamplePotency (IC₅₀ or Kᵢ)Reference
Pyrrolo[3,2-b]pyridine-3-carboxamideACC1 Inhibitor1k (1-isopropyl derivative)Potent cellular activity[2]
N-pyrrolo-substituted amidesGluN2B NAMCompound 5 (azetidine amide)Rat Kᵢ < 100 nM[1]
5-Substituted Pyrrolo[3,2-b]pyridinesGastric H⁺/K⁺-ATPaseVarious derivativesPotent inhibitors[10]

Conclusion and Future Outlook

The 1H-pyrrolo[3,2-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The synthetic toolbox for accessing this core and its derivatives has expanded significantly beyond classical methods. Modern transition-metal-catalyzed reactions, including copper-catalyzed cyclizations and a host of palladium-catalyzed cross-coupling reactions, now provide reliable and modular access to a vast chemical space. Future innovations will likely focus on the development of even more efficient and sustainable methods, such as direct C-H activation, to further streamline the synthesis of these valuable compounds and accelerate the drug discovery process.

References

  • Title: 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor Source: PubMed URL: [Link]

  • Title: A New Indole Synthesis1 Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Source: Master Thesis, University of Graz URL: [Link]

  • Title: Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides Source: Organic Letters URL: [Link]

  • Title: Fused Pyridine Derivatives: Synthesis and Biological Activities Source: IntechOpen URL: [Link]

  • Title: Organometallic methods for the synthesis and functionalization of azaindoles Source: PubMed URL: [Link]

  • Title: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site Source: Semantic Scholar URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Publishing URL: [Link]

  • Title: 5-Substituted 1H-pyrrolo[3,2-b]pyridines as inhibitors of gastric acid secretion Source: PubMed URL: [Link]

  • Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors Source: PMC URL: [Link]

  • Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) Source: ResearchGate URL: [Link]

  • Title: Synthesis of Azaindoles Source: ResearchGate URL: [Link]

  • Title: Synthesis of 4- and 6-Azaindoles via the Fischer Reaction Source: R Discovery URL: [Link]

  • Title: C-H Activation of Pyridines by (PBP)Ir Complexes Source: ChemRxiv URL: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Chloro-1H-pyrrolo[3,2-b]pyridine: Starting Materials, Mechanistic Pathways, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[3,2-b]pyridine core, universally recognized as 4-azaindole, is a privileged heterocyclic scaffold in modern drug discovery and materials science[1]. Derivatizing this core—specifically through the installation of a halogen at the C2 position—unlocks critical pathways for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].

This whitepaper provides an authoritative, mechanistic breakdown of the two primary synthetic strategies for producing 2-chloro-1H-pyrrolo[3,2-b]pyridine . By analyzing the causality behind reagent selection and outlining self-validating experimental protocols, this guide equips synthetic chemists with the foundational knowledge required to scale and optimize these reactions[3].

Retrosynthetic Strategies & Starting Material Selection

The synthesis of 2-chloro-4-azaindole relies heavily on the availability of robust starting materials. Direct chlorination of the unsubstituted pyrrole ring is notoriously unselective due to competing electrophilic aromatic substitution at the C3 position. Consequently, synthesis must be driven by either directed metalation or tautomer-driven deoxychlorination .

  • Method A: Directed Ortho-Metalation (DoM)

    • Starting Material: 1H-pyrrolo[3,2-b]pyridine (4-Azaindole).

    • Rationale: Commercially abundant. Requires transient N-protection to direct lithiation exclusively to the C2 position, bypassing the inherently more nucleophilic C3 position.

  • Method B: Deoxychlorination

    • Starting Material: 1H-pyrrolo[3,2-b]pyridin-2(3H)-one (4-Azaoxindole).

    • Rationale: Leverages the lactam-lactim tautomerization. The oxygen atom serves as a leaving group upon activation by a chlorinating agent, ensuring absolute regiocontrol at the C2 position. This intermediate is also highly valuable for synthesizing complex derivatives like 3-carboxylates[4].

Method A: Directed Ortho-Metalation (DoM) Strategy

Mechanistic Causality

The DoM strategy is an elegant exercise in electronic manipulation. Unprotected 4-azaindole cannot be selectively lithiated at C2 because the acidic N-H proton will consume the organolithium reagent, and subsequent equivalents often lead to unselective metalation or ring opening.

By installing a benzenesulfonyl (PhSO2) protecting group, two necessary conditions are met:

  • Steric/Electronic Directing: The oxygen atoms of the sulfonyl group coordinate the lithium cation of n -BuLi, creating a pre-lithiation complex that physically holds the strong base in proximity to the C2 proton.

  • Inductive Acidification: The strong electron-withdrawing nature of the sulfonyl group increases the kinetic acidity of the C2 proton, allowing for rapid and selective deprotonation at -78 °C.

Once the C2-lithiated species is formed, quenching with a mild, solid electrophilic chlorine source like hexachloroethane ( C2​Cl6​ ) prevents over-chlorination.

DoM_Pathway A 1H-pyrrolo[3,2-b]pyridine (4-Azaindole) B 1-(Phenylsulfonyl)- 1H-pyrrolo[3,2-b]pyridine A->B PhSO2Cl, NaH DMF, 0 °C C C2-Lithiated Intermediate B->C n-BuLi, THF -78 °C D 2-Chloro-1-(phenylsulfonyl)- 1H-pyrrolo[3,2-b]pyridine C->D C2Cl6 -78 °C to RT E 2-Chloro-1H-pyrrolo[3,2-b]pyridine (Target) D->E NaOH, MeOH Reflux

Workflow for the Directed ortho-Metalation (DoM) synthesis of 2-chloro-4-azaindole.

Self-Validating Experimental Protocol

Step 1: N-Protection

  • Suspend Sodium Hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under argon.

  • Add 4-azaindole (1.0 eq) portion-wise. Validation Cue: Immediate evolution of H2​ gas. Wait until bubbling completely ceases (approx. 30 min) to ensure complete deprotonation.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise. Stir at room temperature for 2 hours. Quench with ice water and extract with EtOAc to isolate the protected intermediate.

Step 2: Lithiation and Chlorination

  • Dissolve the protected azaindole in anhydrous THF (0.2 M) and cool to -78 °C.

  • Add n -BuLi (2.5 M in hexanes, 1.1 eq) dropwise. Stir for 1 hour at -78 °C. Validation Cue: The solution typically transitions to a deep yellow/orange hue, indicating the formation of the stabilized organolithium species.

  • Add a solution of C2​Cl6​ (1.2 eq) in THF dropwise. Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH4​Cl and extract with dichloromethane.

Step 3: Deprotection

  • Dissolve the chlorinated intermediate in methanol. Add 10% aqueous NaOH (3.0 eq).

  • Reflux for 4 hours. Validation Cue: TLC monitoring (Hexanes:EtOAc) will show the disappearance of the high-Rf protected starting material and the appearance of a highly polar, UV-active product spot.

  • Concentrate, dilute with water, and extract with EtOAc. Purify via silica gel chromatography.

Method B: Deoxychlorination of 4-Azaoxindole

Mechanistic Causality

For highly scalable, industrial-tier synthesis, the deoxychlorination of 1H-pyrrolo[3,2-b]pyridin-2(3H)-one (4-azaoxindole) is preferred. This method bypasses cryogenic conditions and organometallic reagents.

The reaction relies on the thermodynamic equilibrium between the lactam (amide) and lactim (hydroxyimine) tautomers at elevated temperatures. Phosphorus oxychloride ( POCl3​ ) acts as both solvent and electrophile, phosphorylating the lactim oxygen to create a highly reactive phosphorodichloridate leaving group. The addition of a catalytic organic base (like N,N-diethylaniline) serves a dual purpose: it acts as a proton scavenger to drive the tautomerization and provides a soluble chloride source to execute the final nucleophilic aromatic substitution ( SN​Ar ), expelling the phosphate group and yielding the 2-chloro derivative.

POCl3_Pathway A 1H-pyrrolo[3,2-b]pyridin-2(3H)-one (Lactam Form) B 2-Hydroxy-1H-pyrrolo[3,2-b]pyridine (Lactim Tautomer) A->B Tautomerization (Heat) C Phosphorodichloridate Intermediate B->C POCl3 -HCl D 2-Chloro-1H-pyrrolo[3,2-b]pyridine (Target) C->D Cl- Attack (Deoxychlorination)

Mechanistic sequence of the deoxychlorination of 4-azaoxindole using phosphorus oxychloride.

Self-Validating Experimental Protocol

Step 1: Deoxychlorination

  • Suspend 1H-pyrrolo[3,2-b]pyridin-2(3H)-one (1.0 eq) in neat POCl3​ (10 volumes).

  • Carefully add N,N-diethylaniline (1.5 eq) dropwise. Caution: Mild exotherm.

  • Heat the mixture to 105 °C (reflux) for 6 hours. Validation Cue: The initial heterogeneous suspension will gradually dissolve into a dark, homogeneous solution as the polar lactam is converted into the highly lipophilic chlorinated product.

Step 2: Workup and Isolation

  • Cool the reaction to room temperature and concentrate under reduced pressure to recover excess POCl3​ .

  • Pour the thick residue slowly into crushed ice with vigorous stirring to quench residual phosphoryl species.

  • Carefully neutralize the highly acidic aqueous mixture to pH 7-8 using saturated aqueous NaHCO3​ . Validation Cue: The target compound will precipitate as a solid or form a distinct organic phase as the pH crosses its isoelectric point.

  • Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify by recrystallization.

Quantitative Data Summary

The choice of starting material and synthetic route heavily dictates the scalability, yield, and operational constraints of the campaign. The table below summarizes the critical parameters for both methodologies.

Synthetic StrategyStarting MaterialKey ReagentsTemp Range (°C)Typical Yield (%)Scalability Profile
Directed Lithiation (DoM) 1H-pyrrolo[3,2-b]pyridinePhSO₂Cl, n-BuLi, C₂Cl₆-78 to 2565 - 75Moderate (Requires cryogenic infrastructure)
Deoxychlorination 1H-pyrrolo[3,2-b]pyridin-2(3H)-onePOCl₃, N,N-diethylaniline100 - 11070 - 85High (Standard thermal reactor compatible)

References

  • Science of Synthesis 10.
  • PubChem - National Institutes of Health (NIH)
  • An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile BenchChem URL
  • Methyl 2-chloro-1h-pyrrolo[3,2-b]pyridine-3-carboxylate ChemScene URL

Sources

electrophilic substitution reactions on 1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Electrophilic Substitution Reactions on 1H-Pyrrolo[3,2-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a privileged heterocyclic scaffold integral to the fields of medicinal chemistry and drug discovery.[1] Its unique electronic architecture, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, dictates a distinct pattern of reactivity towards electrophiles. This guide provides a comprehensive exploration of the principles and practices governing electrophilic substitution reactions on the 4-azaindole core. We will delve into the causality behind its regioselectivity, present detailed, field-proven protocols for key transformations, and offer insights into overcoming common synthetic challenges.

The Electronic Landscape of 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole)

The reactivity of the 4-azaindole ring system is a direct consequence of the interplay between its two constituent rings. The pyrrole moiety, analogous to its parent heterocycle, possesses an aromatic sextet where the nitrogen atom's lone pair participates in the π-system. This delocalization renders the carbon atoms of the pyrrole ring significantly more electron-rich and nucleophilic than those in benzene.[2][3] Conversely, the pyridine ring is inherently electron-deficient due to the electronegativity of its nitrogen atom, which withdraws electron density from the ring, making it less susceptible to attack by electrophiles.[4][5]

This electronic dichotomy establishes a clear hierarchy for electrophilic substitution. The reaction will overwhelmingly favor the electron-rich pyrrole ring over the electron-deficient pyridine ring.[6] Within the pyrrole ring, the C3 position is the most nucleophilic and kinetically favored site of attack. This preference is attributed to the superior stability of the cationic intermediate (σ-complex) formed upon electrophilic attack at C3, which allows for delocalization of the positive charge without disrupting the aromaticity of the fused pyridine ring.[7]

The general order of reactivity for electrophilic substitution on the 4-azaindole core is therefore:

C3 > C2 >> Pyridine Ring (C5, C6, C7) [6]

Functionalization of the pyridine ring positions typically requires more advanced strategies beyond classical electrophilic substitution, such as directed ortho-metalation or palladium-catalyzed C-H activation.[6]

Caption: Structure and electrophilic reactivity hierarchy of 4-azaindole.

Key Electrophilic Substitution Reactions and Protocols

The high nucleophilicity of the C3 position allows for a range of electrophilic substitution reactions to be performed under relatively mild conditions.

Halogenation: Selective C3-Bromination

Halogenation, particularly bromination, proceeds with exceptional regioselectivity at the C3 position. The use of milder brominating agents is crucial to avoid side reactions. Copper(II) bromide offers an effective and reliable method.[6]

Mechanism Insight: The reaction likely proceeds through the formation of a C3-brominated cationic intermediate, which is stabilized by resonance. Subsequent deprotonation restores the aromaticity of the pyrrole ring.

Halogenation_Mechanism Start 4-Azaindole Reagent + CuBr₂ Start->Reagent Intermediate σ-Complex (C3-Brominated Intermediate) Reagent->Intermediate Electrophilic Attack at C3 Deprotonation - H⁺ Intermediate->Deprotonation Product 3-Bromo-4-azaindole Deprotonation->Product Restores Aromaticity

Caption: General mechanism for C3-bromination of 4-azaindole.

Experimental Protocol: Synthesis of 3-Bromo-1H-pyrrolo[3,2-b]pyridine [6]

  • Preparation: To a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous acetonitrile (0.2 M) in a round-bottom flask under an inert atmosphere, add copper(II) bromide (1.1 eq).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the title compound.

Vilsmeier-Haack Formylation: Introduction of a C3-Aldehyde

The Vilsmeier-Haack reaction is a classic and highly efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic and heterocyclic rings.[8][9] For 4-azaindole, the reaction occurs exclusively at the C3 position.[6] The active electrophile, the Vilsmeier reagent (a chloromethyliminium salt), is generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[10]

Mechanism Insight: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent. The C3 position of 4-azaindole attacks this reagent, forming a new C-C bond and an iminium salt intermediate. Subsequent aqueous work-up hydrolyzes the iminium salt to yield the 3-formyl product.[10]

Vilsmeier_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Chloromethyliminium Salt (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Reacts with Azaindole 4-Azaindole Azaindole->Iminium_Intermediate Electrophilic Attack Hydrolysis Aqueous Work-up (Hydrolysis) Iminium_Intermediate->Hydrolysis Product 3-Formyl-4-azaindole Hydrolysis->Product

Caption: Workflow for the Vilsmeier-Haack formylation of 4-azaindole.

Experimental Protocol: Synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde [11]

  • Reagent Preparation: In a two-necked flask equipped with a dropping funnel and under an inert atmosphere, cool N,N-dimethylformamide (DMF, 7.5 mL) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 6 mL) dropwise to the cooled DMF with stirring. Allow the mixture to stir at 0 °C for 1 hour to form the Vilsmeier reagent.

  • Reaction: Prepare a solution of 1H-pyrrolo[3,2-b]pyridine (0.5 mmol) in DMF (10 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent.

  • Heating: After the addition is complete, heat the reaction mixture to 80 °C and maintain for 8 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Mannich Reaction: C3-Aminomethylation

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an acidic proton located alpha to a carbonyl group, or in this case, onto the highly nucleophilic C3 position of 4-azaindole. The reaction involves formaldehyde, a primary or secondary amine, and the 4-azaindole substrate.[6][12]

Mechanism Insight: Formaldehyde reacts with the secondary amine (e.g., dimethylamine) under acidic conditions to form the electrophilic Eschenmoser's salt or a similar dimethylaminomethyl cation. The C3 position of 4-azaindole then attacks this electrophile to yield the final β-amino-carbonyl compound, also known as a Mannich base.

Experimental Protocol: General Procedure for the Mannich Reaction [12]

  • Preparation: In a reaction vessel, dissolve the 1H-pyrrolo[3,2-b]pyridine derivative (1.0 eq) in acetic acid.

  • Reagent Addition: Add an excess of aqueous formaldehyde solution (e.g., 37 wt. %) followed by the desired secondary amine (1.1 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours to overnight.

  • Work-up: Pour the reaction mixture into an ice-water mixture and basify with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide to a pH > 9.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic phases, dry over a drying agent, and concentrate. Purify the resulting Mannich base by column chromatography.

ReactionElectrophileReagentsTypical Position
Bromination Br⁺CuBr₂, MeCNC3
Formylation Chloromethyliminium ionPOCl₃, DMFC3
Mannich Reaction Iminium ionCH₂O, R₂NH, AcOHC3

Table 1: Summary of Key Electrophilic Substitution Reactions on 4-Azaindole.

Challenges: Nitration, Sulfonation, and Friedel-Crafts Reactions

While halogenation, formylation, and aminomethylation are robust reactions, other classical electrophilic substitutions present significant challenges.

  • Nitration & Sulfonation: The pyrrole ring is highly sensitive to strong acids, which are characteristic of standard nitrating (HNO₃/H₂SO₄) and sulfonating (fuming H₂SO₄) conditions.[2] Such conditions often lead to polymerization and degradation of the 4-azaindole core. Milder, specialized reagents are required. For instance, sulfonation can sometimes be achieved using a sulfur trioxide-pyridine complex (SO₃·py) to avoid a strongly acidic medium.[13]

  • Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are generally incompatible with the 4-azaindole system. The pyridine nitrogen acts as a Lewis base, readily coordinating with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the entire ring system towards electrophilic attack and prevents the reaction from proceeding.[14] Alternative strategies, such as metal-catalyzed cross-coupling reactions with pre-functionalized substrates, are the preferred methods for introducing alkyl or acyl groups.

Conclusion

The electrophilic substitution chemistry of 1H-pyrrolo[3,2-b]pyridine is dominated by the electron-rich nature of its fused pyrrole ring. This leads to highly regioselective reactions, with the C3 position being the primary site of functionalization for a variety of electrophiles. Halogenation, Vilsmeier-Haack formylation, and the Mannich reaction are reliable and high-yielding transformations that provide key intermediates for drug discovery programs. Understanding the electronic properties of this important scaffold is paramount for designing efficient synthetic routes and avoiding undesirable side reactions, particularly when employing strongly acidic conditions or Lewis acid catalysts. This guide serves as a foundational resource for scientists aiming to leverage the unique reactivity of 4-azaindole in the synthesis of novel, biologically active molecules.

References

  • Title: Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok Source: Universität Rostock URL: [Link]

  • Title: Azaindole synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) Source: ResearchGate URL: [Link]

  • Title: Pyrrole reaction Source: Unknown URL: [Link]

  • Title: Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole Source: Chemistry Stack Exchange URL: [Link]

  • Title: Luminescence and reactivity of 7-azaindole derivatives and complexes Source: Royal Society of Chemistry URL: [Link]

  • Title: Electrophilic substitution at the indole Source: Organic Chemistry URL: [Link]

  • Title: 1,4-Dihydropyrrolo[3,2-b]Pyrroles Containing New A-D-A System: Synthesis and Investigation of Their Photophysical Properties - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation Source: American Chemical Society URL: [Link]

  • Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: ResearchGate URL: [Link]

  • Title: Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive Source: ResearchGate URL: [Link]

  • Title: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: 24.9: Heterocyclic Amines - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group Source: MDPI URL: [Link]

  • Title: Mannich reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Electrophilic Substitution in Pyrrole (Reactivity and Orientation) Source: Pharma Education URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: Cambridge University Press URL: [Link]

  • Title: 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrolo[3,2-B]pyridine-6-carboxamide - PubChem Source: PubChem URL: [Link]

  • Title: A Modified Vilsmeier–Haack Strategy to Construct -Pyridine- Fused 5,10,15,20-Tetraarylporphyrins Source: Thieme Connect URL: [Link]

  • Title: Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via ItsN-Oxide Source: CoLab.ws URL: [Link]

  • Title: Synthesis, molecular docking, antimycobacterial and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine Mannich bases Source: PubMed URL: [Link]

  • Title: Vilsmeier-Haack Reaction - Chemistry Steps Source: Chemistry Steps URL: [Link]

  • Title: The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Source: SpringerLink URL: [Link]

  • Title: Electrophilic Substitution of Pyrrole and Pyridine - YouTube Source: YouTube URL: [Link]

  • Title: Electrophilic substitution on pyridine. Source: Organic Chemistry URL: [Link]

  • Title: Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines Source: Journal of the Chemical Society C: Organic URL: [Link]

  • Title: Electrophilic Substitution of Pyrrole and Pyridine Source: AK Lectures URL: [Link]

  • Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines Source: Scientific Research Publishing URL: [Link]

  • Title: Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis Source: Karl-Franzens-Universität Graz URL: [Link]

  • Title: Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 Source: MDPI URL: [Link]

  • Title: Friedel-Crafts reactions with N-heterocyclic alcohols. Source: National Science Foundation URL: [Link]

  • Title: 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates Source: ChemRxiv URL: [Link]

  • Title: Preparation of Pyridines, Part 3: By Acylation - YouTube Source: YouTube URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth Source: Semantic Scholar URL: [Link]

  • Title: WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines Source: Google Patents URL

Sources

The Biological Significance of the Azaindole Scaffold: A Technical Guide to Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the transition from ubiquitous natural product scaffolds to highly optimized synthetic bioisosteres represents a cornerstone of targeted drug discovery. The azaindole framework—specifically the 7-azaindole isomer—has emerged as a highly privileged scaffold, fundamentally disrupting the design of ATP-competitive kinase inhibitors. By acting as a precise structural mimic of the adenine ring of ATP, azaindoles offer superior physicochemical properties and highly directional hydrogen-bonding capabilities compared to their traditional indole counterparts.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the causal relationship between the azaindole scaffold's unique structural biology and its clinical efficacy. This guide provides an authoritative breakdown of the mechanistic binding paradigms, quantitative clinical data, and the self-validating experimental workflows required to develop and evaluate azaindole-based therapeutics.

Structural & Physicochemical Paradigms of Azaindoles

Azaindoles (pyrrolopyridines) are bioisosteres of indole, characterized by the substitution of a carbon atom with a nitrogen atom in the six-membered ring. This yields four distinct structural isomers: 4-, 5-, 6-, and 7-azaindole 1[1].

The Causality of Physicochemical Enhancement: The biological significance of the azaindole core is rooted in its altered electron distribution. The introduction of the strongly electronegative pyridine nitrogen fundamentally shifts the molecule's physicochemical profile:

  • Reduced Lipophilicity (Log P): The extra nitrogen atom lowers the Log P compared to pure indoles, mitigating off-target lipophilic toxicity and reducing non-specific protein binding 1[1].

  • Increased Aqueous Solubility (Log S): The enhanced topological polar surface area (tPSA) directly improves aqueous solubility, a critical parameter for oral bioavailability in clinical candidates2[2].

  • Enhanced H-Bond Donor Strength: The electron-withdrawing effect of the pyridine nitrogen increases the acidity of the pyrrole NH, making it a significantly stronger hydrogen-bond donor than the NH in a standard indole3[3].

Mechanistic Basis: The 7-Azaindole as a Privileged Hinge Binder

The majority of FDA-approved small-molecule kinase inhibitors are Type I or Type II inhibitors that compete with ATP at the kinase hinge region. The 7-azaindole isomer is exceptionally privileged in this regard due to its ability to form a bidentate hydrogen bond network .

  • H-Bond Acceptor: The pyridine nitrogen (N7) accepts a hydrogen bond from the backbone amide NH of the kinase hinge region 3[3].

  • H-Bond Donor: The pyrrole nitrogen (N1) donates a hydrogen bond to the backbone carbonyl oxygen of the hinge region3[3].

This dual interaction perfectly mimics the binding pattern of the adenine moiety of natural ATP 1[1]. Furthermore, structural biology reveals two distinct binding orientations: the "normal" mode (where the 5-membered pyrrole ring points toward the gatekeeper residue) and the "flipped" mode, allowing medicinal chemists to vector substitutions at the C-3, C-4, and C-5 positions to target specific kinase selectivity pockets4[4].

Kinase_Binding ATP ATP Binding Pocket (Kinase Hinge Region) Aza 7-Azaindole Scaffold N1 Pyrrole NH (Position 1) H-Bond Donor Aza->N1 N7 Pyridine N (Position 7) H-Bond Acceptor Aza->N7 Sub C3 / C5 Substitutions Selectivity & ADME Aza->Sub N1->ATP Binds Backbone C=O N7->ATP Binds Backbone NH

Figure 1: Bidentate hydrogen bonding mechanism of the 7-azaindole scaffold in kinase hinge regions.

Clinical Validation: Approved Therapeutics & Quantitative Data

The theoretical advantages of the azaindole scaffold have been rigorously validated in the clinic. Two landmark FDA-approved oncology drugs heavily rely on the 7-azaindole core, both originating from Fragment-Based Drug Discovery (FBDD) campaigns 5[5].

  • Vemurafenib (Zelboraf®): A potent inhibitor of the BRAF V600E mutation, approved for unresectable or metastatic melanoma1[1]. It exhibits an IC50 of ~31 nM against BRAF V600E 6[6].

  • Pexidartinib (Turalio™): The first systemic therapy approved for symptomatic tenosynovial giant cell tumor (TGCT) 7[7]. It targets CSF1R, achieving a highly significant Overall Response Rate (ORR) of 38-39% in clinical trials8[8].

Table 1: Quantitative Profile of Key Azaindole-Based Therapeutics
Drug NameTarget KinaseScaffold BasePrimary IndicationKey Clinical/Preclinical MetricApproval Year
Vemurafenib BRAF V600E7-AzaindoleMetastatic MelanomaIC50 ~ 31 nM2011
Pexidartinib CSF1R7-AzaindoleTenosynovial Giant Cell TumorORR 38% (p<0.0001 vs placebo)2019
Decernotinib *JAK37-AzaindoleRheumatoid ArthritisIC50 ~ 2 nMPhase III (Trials)
Temsavir HIV-1 Attachment6-AzaindoleMultidrug-Resistant HIVViral load reduction2020

*Included to demonstrate the versatility of the scaffold across different therapeutic areas 9[9].

Experimental Workflows for Evaluating Azaindole Kinase Inhibitors

To successfully harness the azaindole scaffold, researchers must employ rigorous, self-validating experimental systems. Below are the definitive protocols for identifying and optimizing azaindole-based hinge binders.

Protocol 1: Fragment-Based Screening via Ligand-Observed NMR (WaterLOGSY)

Causality: Azaindole fragments typically possess low molecular weights (<300 Da) and weak initial affinities (mM range). Standard biochemical assays often yield false negatives at these ranges. Ligand-observed NMR (WaterLOGSY) relies on the transfer of magnetization from bulk water to the protein and then to the bound ligand, providing a definitive, self-validating physical measurement of binding 5[5].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 μM solution of the target kinase in a deuterated buffer (50 mM Tris-d11, pH 7.4, 150 mM NaCl, 10% D2O) to minimize background proton signals.

  • Fragment Pooling: Pool 7-azaindole fragments into groups of 5-8 (ensuring no overlapping NMR resonances) at a concentration of 500 μM per fragment.

  • Data Acquisition: Acquire 1D 1H WaterLOGSY spectra at 298 K. Logic Check: Unbound compounds will show negative NOE signals due to rapid tumbling, whereas compounds binding to the large kinase macromolecule will adopt its slow tumbling rate, yielding positive NOE signals.

  • Hit Deconvolution: Deconvolute positive pools by testing individual azaindole fragments to isolate the specific hinge-binder.

  • Orthogonal Validation: Confirm hits using Surface Plasmon Resonance (SPR) to determine exact KD​ values and association/dissociation kinetics before advancing to X-ray crystallography.

Azaindole_FBDD Lib Azaindole Fragment Library (MW < 300 Da) Primary Primary Screen (Ligand-Observed NMR) Detects weak mM binding Lib->Primary High concentration screening Xray X-ray Crystallography Validates Hinge-Binding Mode Primary->Xray Orthogonal validation SBDD Structure-Based Drug Design (SAR Optimization) Xray->SBDD Vector mapping from 7-azaindole Lead Lead Candidate (e.g., Vemurafenib) SBDD->Lead IC50 < 10 nM optimization

Figure 2: Fragment-Based Drug Discovery (FBDD) workflow for azaindole-derived kinase inhibitors.

Protocol 2: TR-FRET Kinase Inhibition Assay for SAR Optimization

Causality: To optimize the C-3 and C-5 substitutions on the azaindole core, a highly sensitive, interference-free assay is required. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates autofluorescence from the small molecules by utilizing a microsecond time delay before measurement, ensuring that the calculated IC50 values reflect true pharmacological potency rather than optical artifacts.

Step-by-Step Methodology:

  • Reagent Assembly: Combine the purified kinase (e.g., BRAF V600E), a biotinylated substrate peptide, and ATP in a 384-well microplate. Critical Parameter: ATP must be kept at its apparent Km​ to ensure competitive binding dynamics accurately reflect the azaindole's hinge-binding affinity.

  • Compound Addition: Dispense azaindole derivatives in a 10-point dose-response curve (ranging from 10 μM to 0.1 nM) using acoustic liquid handling to prevent tip-based carryover.

  • Incubation: Incubate the reaction for 60 minutes at room temperature to allow steady-state phosphorylation.

  • Detection Phase: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor), along with EDTA to quench the kinase reaction by chelating Mg2+.

  • Signal Acquisition: Read the plate using a time-resolved fluorometer (excitation at 340 nm, emission at 615 nm and 665 nm). Calculate the 665/615 ratio to determine the extent of phosphorylation.

  • Self-Validation & QC: Calculate the Z'-factor using DMSO vehicle (negative control) and a pan-kinase inhibitor like staurosporine (positive control). A Z'-factor > 0.6 validates the assay's robustness for driving Structure-Activity Relationship (SAR) decisions.

Conclusion

The azaindole scaffold is not merely a structural curiosity; it is a rationally selected, highly optimized bioisostere that solves the fundamental physicochemical and binding limitations of traditional indoles. By mastering the bidentate hydrogen-bonding mechanics of the 7-azaindole core and employing rigorous, self-validating screening workflows like WaterLOGSY and TR-FRET, drug development professionals can continue to unlock next-generation targeted therapies with unparalleled precision.

References

  • Azaindole Therapeutic Agents.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.J-Stage.
  • The Azaindole Framework in the Design of Kinase Inhibitors.
  • Azaindole derivatives as potential kinase inhibitors and their SARs elucid
  • Structures of four approved drugs derived
  • The Azaindole Framework in the Design of Kinase Inhibitors.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds.MDPI.
  • FDA Approves Daiichi Sankyo's TURALIO™ (pexidartinib).Daiichi Sankyo.
  • Pexidartinib (TURALIO™): A new approval gives hope for a rare form of soft tissue sarcomas.PSHP.
  • FDA approves pexidartinib for tenosynovial giant cell tumor.U.S.

Sources

comprehensive literature review of pyrrolo[3,2-b]pyridine chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemistry of Pyrrolo[3,2-b]pyridine

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, has firmly established itself as one of these "privileged structures."[1] This bicyclic heteroaromatic system, comprising a fused pyrrole and pyridine ring, is a bioisosteric analog of the naturally ubiquitous indole scaffold.[1][2] The strategic replacement of a carbon atom in the indole's benzene ring with a nitrogen atom fundamentally alters the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability. This modification provides medicinal chemists with a powerful tool to modulate a compound's potency, selectivity, and pharmacokinetic profile, often enhancing its affinity for biological targets like protein kinases by mimicking the hydrogen bonding patterns of purines.[1][2][3]

This guide offers a comprehensive review of the core chemistry of the pyrrolo[3,2-b]pyridine system. We will delve into its synthesis, exploring both classical and modern transition-metal-catalyzed approaches, analyze its reactivity and functionalization, and showcase its significant applications in the development of targeted therapeutics.

Synthesis of the Pyrrolo[3,2-b]pyridine Core

The construction of the pyrrolo[3,2-b]pyridine scaffold presents unique challenges compared to its indole counterpart, primarily due to the electron-deficient nature of the pyridine ring which can complicate traditional cyclization strategies.[4] Over the years, a variety of synthetic methodologies have been developed to efficiently access this valuable core.

Classical Indole Syntheses and Their Adaptations

While foundational indole syntheses like the Fischer, Bartoli, and Madelung methods can theoretically be applied to aminopyridine precursors, they often meet with limited success for the 4-azaindole (pyrrolo[3,2-b]pyridine) isomer due to the electronic properties of the starting materials.[1][4] These reactions may require harsh conditions and result in lower yields, prompting the development of more robust and versatile approaches.

Modern Synthetic Strategies: A Paradigm Shift

The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocycles, and the pyrrolo[3,2-b]pyridine core is no exception. These methods offer milder reaction conditions, broader substrate scope, and greater functional group tolerance.

1. Palladium-Catalyzed Cross-Coupling and Cyclization Cascades:

A dominant strategy involves a two-step sequence starting from appropriately substituted pyridines. This typically includes a palladium-catalyzed cross-coupling reaction to install a fragment that can subsequently undergo cyclization to form the pyrrole ring.

  • Sonogashira Coupling-Based Routes: A highly effective method involves the Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne. The resulting 3-alkynyl-2-aminopyridine intermediate can then be cyclized under basic or acid-catalyzed conditions to afford the pyrrolo[3,2-b]pyridine core.[4] This approach is valued for its efficiency and the ability to introduce diversity at the C2 position of the final product.

  • Suzuki-Miyaura Coupling: Another powerful technique starts with a chloro-amino-N-heterocycle, which undergoes a Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane. The resulting intermediate can then be cyclized in the presence of acid to form the azaindole ring system in a protecting-group-free manner.[5]

The following workflow illustrates a generalized palladium-catalyzed approach to the pyrrolo[3,2-b]pyridine scaffold.

G cluster_start Starting Materials cluster_reaction1 Step 1: C-C Bond Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Ring Closure cluster_product Final Product A 2-Amino-3-halopyridine C Sonogashira Coupling A->C B Terminal Alkyne B->C E 3-Alkynyl-2-aminopyridine C->E Forms C-C bond D Pd(PPh3)2Cl2, CuI, Base (e.g., Et3N) D->C F Cyclization E->F H Substituted Pyrrolo[3,2-b]pyridine F->H Forms Pyrrole Ring G Base (e.g., KOtBu) or Acid G->F

Caption: Generalized workflow for Sonogashira coupling and cyclization.

2. Cycloaddition Reactions:

Novel methods based on cycloaddition reactions have also been developed. For instance, a [3+2] dipolar cycloaddition between nitriles and a donor-acceptor cyclopropane, followed by an oxidation step, provides an efficient route to C2-substituted 5-azaindoles (pyrrolo[3,2-c]pyridines), showcasing a strategy that could be adapted for other isomers.[6][7]

3. Ring Transformation Reactions:

The synthesis of the pyrrolo[3,2-b]pyridine system can also be achieved through the rearrangement of other heterocyclic structures. One such method involves the reaction of 2-arylsulfanylpyridinium N-arylimides with dipolarophiles, leading to cycloadducts that undergo a stereospecific ring transformation to yield tetrahydropyrrolo[3,2-b]pyridines.[8] Subsequent oxidation provides the aromatic core. This pathway offers a unique entry into N-aryl derivatives of the pyrrolo[3,2-b]pyridine system.[8]

Table 1: Summary of Key Synthetic Strategies for Pyrrolo[3,2-b]pyridines

MethodKey PrecursorsReagents/ConditionsAdvantagesReference(s)
Sonogashira/Cyclization 2-Amino-3-halopyridine, Terminal AlkynePd/Cu catalyst, BaseHigh efficiency, modular, good for C2 substitution[4]
Suzuki/Cyclization Chloroamino-N-heterocycle, (2-Ethoxyvinyl)borolanePd catalyst, AcidProtecting-group-free, broad scope[5]
Ring Transformation 2-Sulfanylpyridinium N-arylimide, DipolarophileHeat or catalyst, followed by oxidation (DDQ)Access to unique N-substituted derivatives, stereospecific[8]

Reactivity and Functionalization

Once the core is assembled, its further functionalization is crucial for elaborating drug candidates. The electronic interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring governs the scaffold's reactivity.

  • Electrophilic Substitution: The pyrrole moiety is the more reactive ring towards electrophiles. Substitution typically occurs at the C3 position, analogous to indole chemistry. However, the overall reactivity is attenuated by the electron-withdrawing effect of the fused pyridine ring.

  • N-Functionalization: The pyrrole nitrogen (N1) is readily functionalized via alkylation or arylation using a base such as sodium hydride followed by an appropriate electrophile. This position is a key vector for modifying a molecule's properties.

  • Metal-Catalyzed C-H and Cross-Coupling Functionalization: Modern synthetic efforts focus on the direct functionalization of C-H bonds and cross-coupling reactions on halogenated pyrrolo[3,2-b]pyridines. These methods allow for the late-stage introduction of various substituents, which is highly valuable in medicinal chemistry for rapidly building structure-activity relationships (SAR). Palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig amination are extensively used to decorate the scaffold with aryl, vinyl, and amino groups, respectively.[4][9]

Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

The pyrrolo[3,2-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors.[3] The nitrogen atom at the 4-position, along with the pyrrole N-H, acts as a superb hydrogen bond donor-acceptor pair, effectively mimicking the hinge-binding interaction of ATP with the kinase active site.[2] This has led to the discovery of numerous potent and selective inhibitors for a wide range of kinases implicated in cancer and inflammatory diseases.

Case Study: FGFR4 Inhibitors

Fibroblast growth factor receptor 4 (FGFR4) is a key oncogenic driver in hepatocellular carcinoma (HCC). A novel series of 5-formyl-pyrrolo[3,2-b]pyridine derivatives has been designed as potent and selective reversible-covalent inhibitors of FGFR4.[10] These compounds exhibit single-digit nanomolar activity against both wild-type and mutant forms of the kinase.[10] The pyrrolo[3,2-b]pyridine core serves as the primary hinge-binding element, while other substituents are optimized for potency and covalent interaction with a nearby cysteine residue.[10]

G cluster_pathway FGFR4 Signaling Pathway in HCC cluster_drug Mechanism of Inhibition FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds & Activates RAS_RAF RAS/RAF/MEK/ERK (MAPK Pathway) FGFR4->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway FGFR4->PI3K_AKT STAT3 STAT3 Pathway FGFR4->STAT3 Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT3->Proliferation Inhibitor Pyrrolo[3,2-b]pyridine Inhibitor (e.g., 10z) Inhibitor->FGFR4 Binds to ATP pocket (Reversible-Covalent)

Caption: Inhibition of the FGFR4 signaling cascade by a pyrrolo[3,2-b]pyridine derivative.

Other Therapeutic Areas

Beyond kinase inhibition, pyrrolo[3,2-b]pyridine derivatives have shown promise in a variety of other therapeutic areas:

  • Antiproliferative Agents: New series of diarylureas and amides featuring the pyrrolo[3,2-b]pyridine scaffold have demonstrated potent antiproliferative activity against human melanoma cell lines.[11]

  • Antibacterial Agents: A high-throughput screening program identified 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a novel class of highly potent antibacterial agents against E. coli.[12][13]

  • Antiviral and Antimycobacterial: The broader class of pyrrolopyridines has been investigated for antiviral and antimycobacterial properties.[12]

Experimental Protocol: Synthesis of a Substituted Pyrrolo[3,2-b]pyridine

This section provides a representative protocol for the synthesis of a 2-aryl-1H-pyrrolo[3,2-b]pyridine derivative via a Suzuki-Miyaura cross-coupling, adapted from methodologies described in the literature.[9]

Objective: To synthesize 2-Phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[3,2-b]pyridine.

Step 1: Suzuki-Miyaura Coupling

  • Materials:

    • 4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (starting material, 1 equivalent)

    • Phenylboronic acid (1.2 equivalents)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.03 equivalents)

    • Potassium carbonate (K₂CO₃, 3 equivalents)

    • 1,4-Dioxane and Water (de-gassed)

  • Procedure:

    • To a reaction vessel under a nitrogen atmosphere, add the 2-iodo-pyrrolopyridine starting material (0.856 mmol, 1 eq), phenylboronic acid (1.02 mmol, 1.2 eq), Pd₂(dba)₃ (0.026 mmol, 0.03 eq), and K₂CO₃ (2.56 mmol, 3 eq).

    • Add de-gassed 1,4-dioxane:water (1:1, 5 mL).

    • Stir the reaction mixture at 100 °C for 30 minutes. Monitor reaction completion by TLC or LC-MS.

    • Allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield the desired 2-phenyl intermediate.

(Note: This protocol is a generalized example. Specific quantities, reaction times, and purification methods must be optimized for each specific substrate and scale.)

Conclusion and Future Outlook

The pyrrolo[3,2-b]pyridine scaffold is a testament to the power of strategic heteroatom incorporation in medicinal chemistry. Its unique electronic and structural features have cemented its role as a privileged core, particularly in the design of kinase inhibitors. The development of robust, metal-catalyzed synthetic methods has made a vast chemical space accessible, enabling the fine-tuning of this scaffold for a multitude of biological targets.

Future research will likely focus on several key areas:

  • Novel Synthetic Methodologies: The development of more efficient, sustainable, and atom-economical synthetic routes, particularly those involving direct C-H functionalization, will continue to be a major focus.

  • Exploration of New Biological Space: While its utility in kinase inhibition is well-established, the full therapeutic potential of the pyrrolo[3,2-b]pyridine core remains to be explored. Investigations into its efficacy against other target classes, such as GPCRs, ion channels, and epigenetic targets, are warranted.

  • Application in Materials Science: The rigid, planar, and electron-rich nature of fused heterocycles makes them attractive candidates for the development of organic semiconductors and other functional materials.

The versatility and proven success of the pyrrolo[3,2-b]pyridine framework ensure that it will remain a highly attractive and fruitful area of research for chemists and drug development professionals for the foreseeable future.

References

  • Gribble, G. W. A Practical, Efficient Synthesis of 5-Amino-7-azaindole. Synlett.
  • PharmaBlock. Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Charette, A. B. et al. Synthesis of 5-Azaindoles via a Cycloaddition Reaction between Nitriles and Donor−Acceptor Cyclopropanes. Organic Letters. Available at: [Link]

  • Charette, A. B. et al. Synthesis of 5-azaindoles via a Cycloaddition Reaction Between Nitriles and Donor-Acceptor Cyclopropanes. PubMed. Available at: [Link]

  • BenchChem. Introduction: The Azaindole Scaffold in Medicinal Chemistry. BenchChem.
  • Various Authors. Synthesis of 5-azaindole derivatives as promising mitotic kinase... ResearchGate. Available at: [Link]

  • Kim, H. J. et al. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed. Available at: [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Yakkala, P. A. et al. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Publishing. Available at: [Link]

  • Various Authors. The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

  • Various Authors. Azaindole Therapeutic Agents. PMC - NIH. Available at: [Link]

  • Messmer, A. et al. Unexpected Ring Transformation to Pyrrolo[3.2-b]pyridine Derivatives. Fused Azolium Salts. 22. The Journal of Organic Chemistry. Available at: [Link]

  • IntechOpen. Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. Available at: [Link]

  • Various Authors. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. Available at: [Link]

  • Veselov, M. S. et al. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. PubMed. Available at: [Link]

  • Various Authors. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • El-Gamal, M. I. et al. Full article: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Taylor & Francis. Available at: [Link]

  • Various Authors. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors. Synthesis of 5-azaoxindole. The Journal of Organic Chemistry. Available at: [Link]

  • Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Available at: [Link]

  • Various Authors. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available at: [Link]

  • Various Authors. Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis. Available at: [Link]

  • Liu, X. et al. Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. Available at: [Link]

  • Various Authors. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. Available at: [Link]

  • Various Authors. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. PMC. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of the 7-Azaindole Scaffold

The 1H-pyrrolo[3,2-b]pyridine scaffold, an isomer of 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the integrated pyridine ring offers unique hydrogen bonding capabilities and modulation of physicochemical properties. Consequently, derivatives of this scaffold are integral to the development of therapeutics, most notably as kinase inhibitors in oncology.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[1][2][3] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool for drug discovery professionals.

This guide provides a comprehensive overview and a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 2-chloro-1H-pyrrolo[3,2-b]pyridine. The direct arylation at the C-2 position is a key strategic step in elaborating the core scaffold to build libraries of novel compounds for structure-activity relationship (SAR) studies. We will delve into the mechanistic nuances, explain the rationale behind the selection of reagents and conditions, and provide a robust troubleshooting guide to overcome common challenges associated with this specific transformation.

Mechanistic Insights and Critical Considerations

The success of a Suzuki-Miyaura coupling, particularly with a challenging substrate like an electron-rich heteroaryl chloride, hinges on a clear understanding of its catalytic cycle. Each step presents unique challenges and opportunities for optimization.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) label_OA Oxidative Addition Pd0->label_OA OA_complex Ar-Pd(II)(Cl)L₂ label_TM Transmetalation OA_complex->label_TM TM_complex Ar-Pd(II)(Ar')L₂ label_RE Reductive Elimination TM_complex->label_RE label_OA->OA_complex label_TM->TM_complex label_RE->Pd0 Product 2-Aryl-1H-pyrrolo[3,2-b]pyridine (Ar-Ar') label_RE->Product ArCl 2-Chloro-1H-pyrrolo[3,2-b]pyridine (Ar-Cl) ArCl->label_OA ArBOH Arylboronic Acid (Ar'-B(OH)₂) + Base ArBOH->label_TM

Caption: General experimental workflow for the Suzuki coupling protocol.

Materials and Reagents
  • 2-chloro-1H-pyrrolo[3,2-b]pyridine

  • Arylboronic acid or boronate ester derivative

  • Palladium pre-catalyst: XPhos Pd G2 (recommended) or Pd₂(dba)₃/XPhos

  • Base: Anhydrous potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃)

  • Solvent: Anhydrous 1,4-dioxane and water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard work-up and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Step-by-Step Methodology
  • Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add 2-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).

    • Rationale: Using a slight excess of the boronic acid drives the reaction to completion and compensates for any potential protodeboronation side reactions. [6]K₃PO₄ is a strong, effective base for this transformation. [7]

  • Catalyst Addition: To the solid mixture, add the palladium pre-catalyst (e.g., XPhos Pd G2, 1–3 mol%).

    • Rationale: XPhos Pd G2 is an air- and moisture-stable pre-catalyst that efficiently generates the active monoligated Pd(0)-XPhos species in situ, which is highly effective for coupling challenging chloro-heterocycles. [8]Low catalyst loadings are often sufficient.

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) by evacuating and backfilling three times. This is critical to prevent oxidation of the catalyst. [6]

  • Solvent Addition: Add degassed solvent via syringe. A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 ratio, 0.1 M concentration relative to the limiting reagent) is a robust starting point.

    • Rationale: Dioxane is an excellent solvent for many Suzuki couplings. The presence of water can accelerate the reaction, aiding in the dissolution of the base and facilitating key steps in the catalytic cycle. [9]Solvents must be degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90–110 °C) with vigorous stirring. For thermally sensitive substrates or to accelerate the reaction, microwave irradiation (e.g., 120-150 °C for 15-60 minutes) can be highly effective. [8]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2–24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. [10]Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure 2-aryl-1H-pyrrolo[3,2-b]pyridine product.

Illustrative Data and Substrate Scope

The following table summarizes representative conditions and expected outcomes for the coupling of 2-chloro-1H-pyrrolo[3,2-b]pyridine with various boronic acids, based on established methodologies for similar heteroaryl chlorides. [8][11][12]

Entry Arylboronic Acid Partner Catalyst System (2 mol%) Base (2.5 equiv) Solvent (v/v) Temp (°C) / Time Yield (%)
1 Phenylboronic acid XPhos Pd G2 K₃PO₄ Dioxane/H₂O (5:1) 100 °C / 12 h >90
2 4-Methoxyphenylboronic acid XPhos Pd G2 K₃PO₄ Dioxane/H₂O (5:1) 100 °C / 12 h >90
3 4-Trifluoromethylphenylboronic acid XPhos Pd G2 K₃PO₄ Dioxane/H₂O (5:1) 100 °C / 16 h 80-90
4 3-Fluorophenylboronic acid XPhos Pd G2 K₃PO₄ Dioxane/H₂O (5:1) 100 °C / 16 h 85-95
5 2-Thiopheneboronic acid XPhos Pd G2 K₂CO₃ Dioxane/H₂O (4:1) 90 °C / 8 h 75-85

| 6 | Pyridine-3-boronic acid pinacol ester | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O (5:1) | 110 °C / 24 h | 60-75 |

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inefficient catalyst system. 2. Insufficiently active base. 3. Presence of oxygen deactivating the catalyst.1. Screen alternative bulky phosphine ligands (e.g., SPhos, RuPhos) or use a more robust pre-catalyst. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere. [6][7]
Protodeboronation 1. Instability of the boronic acid under reaction conditions. 2. Excessively high temperature or prolonged reaction time.1. Use the corresponding boronate pinacol ester or potassium trifluoroborate salt, which are often more stable. [6][8] 2. Lower the reaction temperature and monitor carefully to avoid over-running the reaction. Use of microwave heating can often reduce required reaction times.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Catalyst system promoting homocoupling.1. Improve the degassing procedure for solvents and ensure a leak-proof inert atmosphere setup. [6] 2. This is less common with modern ligands, but screening alternative ligands may help.
Dehalogenation of Starting Material 1. Competing reductive pathway. 2. Presence of impurities that act as a hydrogen source.1. This can sometimes be mitigated by changing the solvent or base. 2. Ensure high purity of all starting materials and solvents.

Conclusion

The Suzuki-Miyaura cross-coupling provides a highly effective and modular route for the synthesis of 2-aryl-1H-pyrrolo[3,2-b]pyridine derivatives. While the use of a chloro-heterocycle presents a challenge due to the difficulty of the oxidative addition step, this is readily overcome by the rational selection of a modern, highly active palladium catalyst system featuring a bulky, electron-rich phosphine ligand. The protocol detailed herein, centered on the use of an XPhos-ligated palladium pre-catalyst with a phosphate base, offers a reliable and high-yielding method for accessing a diverse range of analogues. This robust methodology serves as a powerful tool for researchers, scientists, and drug development professionals aiming to explore the chemical space around the valuable 7-azaindole scaffold.

References

Sources

Buchwald-Hartwig amination of 2-chloro-1H-pyrrolo[3,2-b]pyridine protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buchwald-Hartwig Amination of 2-Chloro-1H-pyrrolo[3,2-b]pyridine (4-Azaindole)

Executive Summary & Strategic Importance

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged bioisostere of indole, widely utilized in the development of kinase inhibitors and other targeted therapeutics[1]. Functionalization of this core at the C2 position via palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) presents a unique synthetic challenge. The inherent acidity of the pyrrole N–H proton (pKa ~16) and the competing nucleophilicity of the N1 nitrogen frequently lead to undesired N1-arylation or catalyst deactivation[2].

This application note details a robust, protecting-group-free protocol for the C2-amination of 2-chloro-1H-pyrrolo[3,2-b]pyridine. By employing an in situ N-lithiation strategy paired with a highly active BrettPhos-based palladium catalyst, researchers can achieve excellent regioselectivity and high yields without the synthetic overhead of installing and removing protecting groups (such as SEM or Boc)[3].

Mechanistic Rationale & Reaction Design

As a self-validating system, every reagent in this protocol is chosen to manipulate the electronic environment of the azaindole core:

  • Sacrificial Base Strategy (LiHMDS): Instead of using weak bases that merely scavenge HCl, Lithium bis(trimethylsilyl)amide (LiHMDS) is used in excess (2.4 equivalents). The first equivalent rapidly deprotonates the azaindole N–H to form a transient N-lithio salt. This serves a dual mechanistic purpose: it physically masks the N1 position from competing in the coupling cycle, and it significantly enriches the electron density of the pyrrole ring, accelerating the oxidative addition of the L-Pd(0) species into the notoriously inert C2–Cl bond[4].

  • Catalyst & Ligand Selection: BrettPhos Pd G3 (5 mol%) is utilized alongside supplemental BrettPhos ligand. The bulky dialkylbiaryl phosphine framework of BrettPhos is critical; it prevents the formation of inactive bis-ligated Pd(II) species and provides sufficient steric bulk to favor reductive elimination over β-hydride elimination, even when utilizing sterically hindered secondary amines[4].

Mechanism Substrate 2-Chloro-4-azaindole Lithio N-Lithio Intermediate (Protected N1) Substrate->Lithio LiHMDS (2.4 eq) OA Oxidative Addition Complex Lithio->OA + L-Pd(0) Pd0 L-Pd(0) Active Species Pd0->OA Insertion into C2-Cl AmineCoord Amine Coordination & Deprotonation OA->AmineCoord + Amine AmineCoord->Pd0 Catalyst Regeneration Product 2-Amino-4-azaindole (Target Product) AmineCoord->Product Reductive Elimination

Caption: Catalytic cycle highlighting the N-lithiation strategy to prevent N1-arylation.

Quantitative Data: Condition Optimization

The necessity of the LiHMDS/BrettPhos system is demonstrated in the optimization data below. Standard conditions utilizing weaker bases or less sterically demanding ligands fail to suppress side reactions or achieve full conversion.

EntryPrecatalyst / LigandBase (Equiv)SolventTemp (°C)Yield (%)Observation / Causality
1Pd₂(dba)₃ / XantphosCs₂CO₃ (2.0)Dioxane10015Major N1-arylation; base insufficient for stable N-metalation.
2Pd(OAc)₂ / RuPhosNaOtBu (2.4)Toluene9042Incomplete conversion; competing decomposition pathways.
3BrettPhos Pd G3NaOtBu (2.4)THF6555Moderate yield; sodium salt less effective at directing C2-insertion.
4 BrettPhos Pd G3 LiHMDS (2.4) THF 65 88 Clean C2-amination; complete suppression of N1-arylation.

Step-by-Step Experimental Protocol

Note: This protocol is scaled for 0.5 mmol of 2-chloro-1H-pyrrolo[3,2-b]pyridine. Strict adherence to anhydrous and anaerobic conditions is mandatory.

Reagents Required:

  • 2-Chloro-1H-pyrrolo[3,2-b]pyridine: 76.3 mg (0.5 mmol, 1.0 equiv)

  • Amine (e.g., morpholine or substituted aniline): 0.6 mmol (1.2 equiv)

  • BrettPhos Pd G3: 22.7 mg (5 mol%)

  • BrettPhos ligand: 13.4 mg (5 mol%)

  • LiHMDS (1.0 M in THF): 1.2 mL (1.2 mmol, 2.4 equiv)

  • Anhydrous THF: 2.0 mL

Step 1: Reaction Setup (Glovebox or Standard Schlenk Technique)

  • To an oven-dried 10 mL Schlenk tube or heavy-walled reaction vial equipped with a magnetic stir bar, add 2-chloro-1H-pyrrolo[3,2-b]pyridine, BrettPhos Pd G3, and BrettPhos ligand.

  • If the chosen amine is a solid at room temperature, add it to the vial now.

  • Seal the vial with a PTFE-lined septum cap. If not using a glovebox, evacuate and backfill the vial with high-purity Argon three times.

Step 2: Solvent and Liquid Reagent Addition 4. Inject 2.0 mL of anhydrous THF through the septum. 5. If the chosen amine is a liquid, inject it into the mixture via a gas-tight syringe. Stir the suspension gently at room temperature for 2 minutes to ensure homogeneity.

Step 3: Base Addition & Self-Validation 6. Slowly inject 1.2 mL of LiHMDS (1.0 M in THF) dropwise over 1 minute. 7. Self-Validation Checkpoint: Observe the solution. A successful deprotonation and generation of the active L-Pd(0) species (accompanied by the release of carbazole from the G3 precatalyst) will result in a distinct color shift (typically from pale yellow to a deep orange/red). If the solution rapidly turns black, this indicates oxygen ingress and premature palladium aggregation (Pd black); the reaction must be aborted.

Step 4: Catalytic Coupling 8. Transfer the sealed vial to a pre-heated aluminum heating block set to 65 °C. 9. Stir vigorously (800 rpm) for 16 hours.

Step 5: Quench and Workup 10. Cool the reaction mixture to room temperature. 11. Carefully quench the remaining LiHMDS by adding 2.0 mL of saturated aqueous NH₄Cl solution. 12. Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. 13. Extract the aqueous layer with EtOAc (3 × 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: Purification 14. Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 10% to 60% EtOAc in Hexanes, modified with 1% Triethylamine to prevent streaking of the basic amine product).

Workflow N1 1. Inert Setup (Glovebox) N2 2. N-Lithiation (LiHMDS) N1->N2 N3 3. Cross-Coupling (Pd-Catalysis) N2->N3 N4 4. Aqueous Quench N3->N4 N5 5. Purification (Flash Silica) N4->N5

Caption: Workflow for the Buchwald-Hartwig amination of 2-chloro-4-azaindole.

References

[2] Title: Product Class 22: Azaindoles and Their Derivatives Source: thieme-connect.de URL:[Link]

[3] Title: Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole | Organic Letters Source: acs.org URL: [Link]

[4] Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - MDPI Source: mdpi.com URL: [Link]

Sources

Application Notes and Protocols: 2-Chloro-1H-pyrrolo[3,2-b]pyridine as a Pivotal Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyrrolo[3,2-b]pyridine Scaffold in Kinase Inhibition

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, by virtue of their central role in signal transduction pathways, represent a major class of therapeutic targets. Dysregulation of kinase activity is a hallmark of numerous diseases, making the development of small molecules that can modulate their function a critical endeavor.

Within the vast landscape of heterocyclic scaffolds employed in kinase inhibitor design, the 1H-pyrrolo[3,2-b]pyridine core has emerged as a "privileged" structure. Its rigid, bicyclic framework provides an ideal platform for the precise spatial orientation of pharmacophoric elements, facilitating high-affinity interactions with the ATP-binding site of various kinases. The fusion of a pyrrole and a pyridine ring creates a unique electronic environment and a defined three-dimensional shape that can be exploited for achieving selectivity against specific kinase targets.

This guide focuses on a key derivative of this scaffold: 2-chloro-1H-pyrrolo[3,2-b]pyridine . The strategic placement of a chlorine atom at the 2-position renders this molecule an exceptionally versatile intermediate. The chloro group serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a convenient handle for the introduction of a wide array of side chains.[1][2][3] This chemical tractability allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the potency, selectivity, and pharmacokinetic properties of the final kinase inhibitor.

This document provides a comprehensive overview of the synthesis of 2-chloro-1H-pyrrolo[3,2-b]pyridine and its subsequent elaboration into a representative kinase inhibitor. The protocols are designed to be detailed and self-validating, with an emphasis on the rationale behind key experimental choices.

Diagram: The Kinase Inhibition Landscape

Kinase_Inhibition cluster_0 Cellular Signaling cluster_1 Therapeutic Intervention Signal Signal Receptor Receptor Signal->Receptor Activates Kinase_Cascade Kinase Cascade (e.g., JAK-STAT, MAPK) Receptor->Kinase_Cascade Initiates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factor->Cellular_Response Drives Kinase_Inhibitor Kinase Inhibitor (e.g., Pyrrolo[3,2-b]pyridine-based) Kinase_Inhibitor->Kinase_Cascade Blocks ATP Binding Site ATP ATP ATP->Kinase_Cascade Binds

Caption: General mechanism of kinase inhibitor action.

Synthesis of the Key Intermediate: 2-Chloro-1H-pyrrolo[3,2-b]pyridine

The most common and efficient route to 2-chloro-1H-pyrrolo[3,2-b]pyridine involves the chlorination of its corresponding lactam, 1H-pyrrolo[3,2-b]pyridin-2(3H)-one. Phosphoryl chloride (POCl₃) is the reagent of choice for this transformation.

Protocol 1: Synthesis of 2-Chloro-1H-pyrrolo[3,2-b]pyridine

Workflow Diagram:

Synthesis_Intermediate Start 1H-pyrrolo[3,2-b]pyridin-2(3H)-one Reaction Chlorination Reflux Start->Reaction Reagent POCl₃ Reagent->Reaction Workup Aqueous Workup (Quench with ice, neutralize) Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Chloro-1H-pyrrolo[3,2-b]pyridine Purification->Product

Caption: Synthesis workflow for the key intermediate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1H-pyrrolo[3,2-b]pyridin-2(3H)-one≥95%Commercially available
Phosphoryl chloride (POCl₃)Reagent gradeStandard chemical supplier
Dichloromethane (DCM)AnhydrousStandard chemical supplier
Saturated aq. Sodium Bicarbonate (NaHCO₃)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Standard chemical supplier
Silica Gel230-400 meshStandard chemical supplier
Ethyl AcetateHPLC gradeStandard chemical supplier
HexanesHPLC gradeStandard chemical supplier

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1H-pyrrolo[3,2-b]pyridin-2(3H)-one (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add phosphoryl chloride (5.0-10.0 eq) dropwise at 0 °C. Rationale: The excess POCl₃ serves as both the chlorinating agent and the solvent. The dropwise addition at low temperature helps to control the initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This quenching step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 2-chloro-1H-pyrrolo[3,2-b]pyridine as a solid.

Expected Yield and Characterization:

ParameterExpected Value
Yield 60-80%
Appearance Off-white to light brown solid
¹H NMR Consistent with the structure
Mass Spec (ESI) [M+H]⁺ peak corresponding to the molecular weight

Application in Kinase Inhibitor Synthesis: A Representative Example

The 2-chloro-1H-pyrrolo[3,2-b]pyridine intermediate is a versatile building block for a variety of kinase inhibitors, including those targeting Janus kinases (JAKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). The following protocol details the synthesis of a representative N-aryl-1H-pyrrolo[3,2-b]pyridin-2-amine, a common core structure in many kinase inhibitors, via a nucleophilic aromatic substitution reaction.

Protocol 2: Synthesis of N-(4-fluorophenyl)-1H-pyrrolo[3,2-b]pyridin-2-amine

Workflow Diagram:

Kinase_Inhibitor_Synthesis Intermediate 2-Chloro-1H-pyrrolo[3,2-b]pyridine Reaction Buchwald-Hartwig Amination or SₙAr Heat Intermediate->Reaction Nucleophile 4-Fluoroaniline Nucleophile->Reaction Catalyst_Base Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Catalyst_Base->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product N-(4-fluorophenyl)-1H-pyrrolo[3,2-b]pyridin-2-amine (Kinase Inhibitor Core) Purification->Product

Caption: Synthesis of a kinase inhibitor core structure.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Chloro-1H-pyrrolo[3,2-b]pyridineAs synthesized in Protocol 1
4-Fluoroaniline≥98%Standard chemical supplier
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Standard chemical supplier
Xantphos≥98%Standard chemical supplier
Cesium Carbonate (Cs₂CO₃)≥99%Standard chemical supplier
1,4-DioxaneAnhydrousStandard chemical supplier
Saturated aq. Ammonium Chloride (NH₄Cl)Prepared in-house
BrinePrepared in-house

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add 2-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq), 4-fluoroaniline (1.2 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

  • Degassing: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) and anhydrous 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield N-(4-fluorophenyl)-1H-pyrrolo[3,2-b]pyridin-2-amine.

Expected Yield and Characterization:

ParameterExpected Value
Yield 50-75%
Appearance Solid
¹H NMR Consistent with the structure
¹⁹F NMR Singlet corresponding to the fluorine atom
Mass Spec (ESI) [M+H]⁺ peak corresponding to the molecular weight

Conclusion and Future Directions

2-Chloro-1H-pyrrolo[3,2-b]pyridine is a high-value intermediate that provides a reliable and versatile entry point for the synthesis of a diverse range of kinase inhibitors. The protocols outlined in this guide offer robust methods for the preparation of this key intermediate and its subsequent functionalization. The strategic use of this building block allows for the rapid generation of compound libraries for screening against various kinase targets, accelerating the drug discovery process. Further elaboration of the N-aryl-1H-pyrrolo[3,2-b]pyridin-2-amine core, for instance, by functionalization of the pyrrole nitrogen or other positions on the aromatic rings, can lead to the development of highly potent and selective clinical candidates.

References

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC.
  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube.
  • Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodul
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors.
  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodul
  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed.
  • Pyrrolo[3,2-b]pyridinylalkyl benzamide derivatives.
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI.
  • 5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE synthesis. ChemicalBook.
  • Practical one-pot protocol for the syntheses of 2-chloro-pyrrolo[3,2-d]pyrimidines. Semantic Scholar.
  • Synthesis of n-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amines.
  • Synthesis of N-(heteroaryl)-pyrrolo[3,2-D]pyrimidin-2-amine. PubChem.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
  • Synthesis of pyrrolo [2, 3 - b] pyridines.
  • 1h-pyrrolo[2,3-b]pyridines.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evalu
  • Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. PubMed.
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simul
  • Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo-[2,1-f][4][5][6]triazine based VEGFR-2 kinase inhibitors. ResearchGate.

  • Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. ScienceDirect.
  • Process and intermediates for preparing a JAK inhibitor.

Sources

Synthesis of 2-Aryl-1H-pyrrolo[3,2-b]pyridines from a Chloro Precursor: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 1H-pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold of immense interest in medicinal chemistry and drug discovery.[1] Its structural resemblance to indole allows it to act as a bioisostere, interacting with biological targets that recognize the indole nucleus.[2] This has led to the development of numerous compounds with a wide range of pharmacological activities, including kinase inhibitors for cancer therapy and modulators of neurotransmitter receptors for treating neurological disorders.[3][4] The introduction of an aryl group at the 2-position of the pyrrolo[3,2-b]pyridine core often enhances biological activity and allows for fine-tuning of pharmacokinetic properties.

This application note provides a detailed guide for the synthesis of 2-aryl-1H-pyrrolo[3,2-b]pyridines, with a particular focus on methodologies starting from a chloro-substituted precursor. We will delve into the strategic advantages of this approach, the underlying reaction mechanisms, and provide a robust, step-by-step protocol for researchers in synthetic and medicinal chemistry.

Strategic Approach: The Utility of Chloro Precursors in Palladium-Catalyzed Cross-Coupling

The synthesis of 2-aryl-1H-pyrrolo[3,2-b]pyridines is often achieved through modern palladium-catalyzed cross-coupling reactions. Among the various strategies, the use of a chloro-substituted pyrrolo[3,2-b]pyridine as a key intermediate offers several advantages:

  • Atom Economy and Accessibility: Chloro precursors are often more readily available and cost-effective compared to their bromo or iodo counterparts.

  • Selective Reactivity: The carbon-chlorine bond is generally less reactive than carbon-bromine or carbon-iodine bonds in palladium-catalyzed reactions. This can be advantageous in complex molecules with multiple halide-functional groups, allowing for sequential and site-selective cross-coupling reactions.

  • Broad Substrate Scope: Modern palladium catalysts and ligand systems have been developed to efficiently activate the C-Cl bond, enabling a wide range of aryl and heteroaryl groups to be introduced.

The most common and effective method for this transformation is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron reagent (typically a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base.[5][6]

Reaction Mechanism: The Suzuki-Miyaura Cross-Coupling Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is a well-established process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR')_2 PdII_Aryl_R Ar-Pd(II)-R L_n Transmetalation->PdII_Aryl_R Base RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product caption Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle. workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - 4-Chloro-1H-pyrrolo[3,2-b]pyridine - Arylboronic Acid - Base (K3PO4) - Solvent (Dioxane/Toluene) setup->reagents degas Degas Mixture reagents->degas catalyst Add Catalyst System (Pd(OAc)2 + Ligand) degas->catalyst reaction Heat Reaction Mixture (e.g., 80-110 °C) catalyst->reaction monitoring Monitor Reaction (TLC or LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete extraction Extraction with EtOAc workup->extraction drying Dry Organic Layer extraction->drying purification Purification (Column Chromatography) drying->purification characterization Characterization (NMR, HRMS) purification->characterization end End Product characterization->end

Sources

Application Notes and Protocols for C-N Cross-Coupling on 2-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1H-pyrrolo[3,2-b]pyridine, also known as 6-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its derivatives have shown a wide range of biological activities, making them attractive targets for pharmaceutical development. The introduction of nitrogen-based substituents at the C2-position of this core structure through C-N cross-coupling reactions is a critical transformation for the synthesis of diverse compound libraries and the exploration of structure-activity relationships (SAR).

This comprehensive guide provides detailed experimental protocols and insights for the successful C-N cross-coupling of 2-chloro-1H-pyrrolo[3,2-b]pyridine with a variety of amine nucleophiles. We will primarily focus on the widely adopted Buchwald-Hartwig amination, a powerful palladium-catalyzed method for the formation of C-N bonds.[1][2] Additionally, we will discuss the classical Ullmann condensation as a potential alternative.

The protocols and discussion herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for key experimental choices.

Mechanistic Insights: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a robust method for the formation of carbon-nitrogen bonds via a palladium-catalyzed cross-coupling reaction.[1] The generally accepted catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[2][3] The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often enhancing the rates of oxidative addition and reductive elimination.[3]

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Ligand_Exchange Ligand Exchange (+ R2NH) Ar-Pd(II)-X(L_n)->Ligand_Exchange [Ar-Pd(II)-NHR2(L_n)]+X- [Ar-Pd(II)-NHR2(L_n)]+X- Ligand_Exchange->[Ar-Pd(II)-NHR2(L_n)]+X- Deprotonation Deprotonation (Base) [Ar-Pd(II)-NHR2(L_n)]+X-->Deprotonation Ar-Pd(II)-NR2(L_n) Ar-Pd(II)-NR2(L_n) Deprotonation->Ar-Pd(II)-NR2(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regenerated Catalyst Ar-NR2 Product (Ar-NR2) Reductive_Elimination->Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are designed as starting points for the C-N cross-coupling on 2-chloro-1H-pyrrolo[3,2-b]pyridine. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates. For challenging substrates, the use of microwave irradiation can significantly accelerate the reaction and improve yields.[4]

Protocol 1: Palladium-Catalyzed Amination with Primary and Secondary Aliphatic Amines

This protocol is adapted from established procedures for the amination of related chloro-azaindoles.[5] The use of a bulky biarylphosphine ligand such as RuPhos is often effective for these transformations.

Materials:

  • 2-chloro-1H-pyrrolo[3,2-b]pyridine

  • Aliphatic amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate or microwave reactor

Procedure:

  • To a Schlenk flask or microwave vial under an inert atmosphere (N₂ or Ar), add 2-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and RuPhos (0.04 equiv).

  • Add sodium tert-butoxide (1.4 equiv).

  • Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M).

  • Add the aliphatic amine (1.2 equiv).

  • Seal the vessel and stir the reaction mixture at 80-110 °C for 4-24 hours, or heat in a microwave reactor at 120-150 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ReagentRoleStoichiometry
2-chloro-1H-pyrrolo[3,2-b]pyridineSubstrate1.0 equiv
Aliphatic AmineNucleophile1.2 equiv
Pd(OAc)₂Catalyst Precursor0.02 equiv
RuPhosLigand0.04 equiv
NaOtBuBase1.4 equiv
TolueneSolvent0.1-0.2 M
Protocol 2: Palladium-Catalyzed Amination with Anilines

The coupling of anilines can sometimes be more challenging due to their lower nucleophilicity. The use of a different ligand, such as XPhos, and a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) may be beneficial.[5]

Materials:

  • 2-chloro-1H-pyrrolo[3,2-b]pyridine

  • Aniline derivative

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like XPhos Pd G2

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)

  • 1,4-Dioxane or THF (anhydrous)

  • Nitrogen or Argon gas supply

  • Schlenk flask

  • Magnetic stirrer and hotplate

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).

  • Add anhydrous 1,4-dioxane or THF (to achieve a concentration of 0.1 M).

  • Add the aniline derivative (1.2 equiv).

  • Slowly add LiHMDS (1.0 M solution in THF, 1.5 equiv) to the reaction mixture at room temperature.

  • Stir the reaction at 80-100 °C for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ReagentRoleStoichiometry
2-chloro-1H-pyrrolo[3,2-b]pyridineSubstrate1.0 equiv
Aniline DerivativeNucleophile1.2 equiv
Pd(OAc)₂Catalyst Precursor0.02 equiv
XPhosLigand0.04 equiv
LiHMDSBase1.5 equiv
1,4-Dioxane or THFSolvent0.1 M
Protocol 3: Copper-Catalyzed Amination (Ullmann Condensation)

The Ullmann condensation is a classical method for C-N bond formation, typically requiring higher temperatures than palladium-catalyzed reactions.[6] Modern protocols often utilize a copper(I) source and a ligand to facilitate the reaction at lower temperatures.

Materials:

  • 2-chloro-1H-pyrrolo[3,2-b]pyridine

  • Amine

  • Copper(I) iodide (CuI)

  • L-Proline or 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Sealed tube

  • Magnetic stirrer and oil bath

Procedure:

  • To a sealed tube, add 2-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), CuI (0.1 equiv), and L-proline or 1,10-phenanthroline (0.2 equiv).

  • Add the amine (1.5 equiv) and potassium carbonate (2.0 equiv).

  • Add DMSO or DMF (to achieve a concentration of 0.2-0.5 M).

  • Seal the tube and heat the reaction mixture at 120-150 °C for 12-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ReagentRoleStoichiometry
2-chloro-1H-pyrrolo[3,2-b]pyridineSubstrate1.0 equiv
AmineNucleophile1.5 equiv
CuICatalyst0.1 equiv
L-Proline or 1,10-PhenanthrolineLigand0.2 equiv
K₂CO₃ or K₃PO₄Base2.0 equiv
DMSO or DMFSolvent0.2-0.5 M

Troubleshooting and Optimization

  • Low Yield or No Reaction:

    • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere to prevent catalyst deactivation.

    • Solvent Quality: Use anhydrous solvents to avoid quenching of the base and catalyst.

    • Base Strength: For less reactive amines, a stronger base may be required.

    • Ligand Choice: The choice of ligand is critical. If one ligand is unsuccessful, screen other bulky, electron-rich phosphine ligands (e.g., SPhos, BrettPhos).

    • Temperature: Increasing the reaction temperature or using microwave irradiation can often improve yields.

  • Side Reactions:

    • Hydrodehalogenation: The formation of the de-chlorinated starting material can occur. This can sometimes be minimized by adjusting the ligand, base, or reaction time.

    • Dimerization: Homocoupling of the starting material or the amine can be an issue. Careful control of reaction conditions is necessary.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants: - 2-chloro-1H-pyrrolo[3,2-b]pyridine - Amine - Catalyst & Ligand - Base Inert_Atmosphere Assemble under Inert Atmosphere Reactants->Inert_Atmosphere Add_Solvent Add Anhydrous Solvent Inert_Atmosphere->Add_Solvent Heating Heat Reaction Mixture (Conventional or Microwave) Add_Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Aqueous Work-up & Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: A general workflow for C-N cross-coupling reactions.

Conclusion

The C-N cross-coupling of 2-chloro-1H-pyrrolo[3,2-b]pyridine is a versatile and powerful tool for the synthesis of novel derivatives with potential applications in drug discovery. The palladium-catalyzed Buchwald-Hartwig amination offers a reliable and high-yielding method for this transformation, with a wide range of compatible amine coupling partners. For more challenging substrates, copper-catalyzed Ullmann-type reactions provide a viable alternative. The protocols and insights provided in this guide serve as a strong foundation for researchers to successfully implement and optimize these important reactions in their own laboratories.

References

  • Al-Taweel, S. A., Al-Trawneh, S. A., & Al-Trawneh, W. M. (2019). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Cogent Chemistry, 5(1), 1567894. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • D.A. Watson, et al. (2009). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Org. Lett., 11(12), 2667–2670. [Link]

  • Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Cacchi, S., et al. (2018). Copper-Catalyzed C-N Bond Formation via C-H Functionalization: Facile Synthesis of Multisubstituted Imidazo[1,2-a]pyridines from N-(2-Pyridinyl)enaminones. Synthesis, 50(17), 3513-3519. [Link]

  • Karlsson, J., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3236. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Modak, A., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10495-10499. [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

  • Chen, Y., et al. (2019). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 24(22), 4169. [Link]

  • ResearchGate. (2011). (PDF) Copper-Catalyzed Coupling Reactions. [Link]

  • Anderson, K. W., et al. (2006). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. J. Org. Chem., 71(19), 7488-7501. [Link]

  • Shepelev, M., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. International Journal of Molecular Sciences, 26(7), 3647. [Link]

  • Castellote, I., et al. (2004). Pyrrolodiazines. 6. Palladium-catalyzed Arylation, Heteroarylation, and Amination of 3,4-dihydropyrrolo[1,2-a]pyrazines. J. Org. Chem., 69(25), 8668-75. [Link]

  • Huang, J., Grasa, G., & Nolan, S. P. (1999). General and Efficient Catalytic Amination of Aryl Chlorides Using a Palladium/Bulky Nucleophilic Carbene System. Organic Letters, 1(8), 1307-1309. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(4), 2198-2207. [Link]

  • Petrova, V., & Tzani, A. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71, 237-251. [Link]

  • Zhou, Y., et al. (2020). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Journal of the American Chemical Society, 142(22), 9908-9914. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]

  • Kamel, M. S., et al. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Molecules, 27(6), 1989. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. [Link]

  • Sharma, V., Kumar, V., & Singh, P. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 819-865. [Link]

Sources

Application Notes and Protocols for 2-Chloro-1H-pyrrolo[3,2-b]pyridine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold of 1H-pyrrolo[3,2-b]pyridine in Drug Discovery

The 1H-pyrrolo[3,2-b]pyridine, also known as 6-azaindole, is a bicyclic heteroaromatic compound that has garnered significant attention in medicinal chemistry.[1] It is considered a "privileged structure" due to its ability to serve as a versatile scaffold in the design of numerous therapeutic agents.[2] The unique arrangement of a pyridine ring fused to a pyrrole ring makes it a bioisostere of the endogenous purine and indole ring systems, allowing it to interact with a wide array of biological targets.[2][3] This structural feature is particularly advantageous in the development of protein kinase inhibitors, as the azaindole core can mimic the adenine moiety of ATP, forming key hydrogen bond interactions with the hinge region of the kinase active site.[4][5]

The strategic introduction of a chlorine atom at the 2-position of the 1H-pyrrolo[3,2-b]pyridine scaffold yields a highly valuable intermediate: 2-chloro-1H-pyrrolo[3,2-b]pyridine. This chloro-derivative serves as a linchpin for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core scaffold, a critical process in the optimization of lead compounds for enhanced potency, selectivity, and pharmacokinetic properties.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 2-chloro-1H-pyrrolo[3,2-b]pyridine derivatives in medicinal chemistry, with a focus on their application as kinase inhibitors.

Synthesis of the Core Intermediate: 2-Chloro-1H-pyrrolo[3,2-b]pyridine

A direct, one-pot synthesis of 2-chloro-1H-pyrrolo[3,2-b]pyridine is not extensively documented. However, a robust and logical synthetic strategy can be devised based on established methodologies for the synthesis of azaindoles and the chlorination of related heterocyclic systems. The following proposed multi-step synthesis provides a reliable pathway to this key intermediate.

Protocol 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine (6-Azaindole)

The synthesis of the parent 1H-pyrrolo[3,2-b]pyridine scaffold can be achieved from readily available chloroamino-N-heterocycles through a two-step sequence involving a Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization.[8][9]

Workflow for the Synthesis of 1H-pyrrolo[3,2-b]pyridine

G start 3-Amino-2-chloropyridine step1 Suzuki-Miyaura Coupling with (2-ethoxyvinyl)borolane start->step1 intermediate 2-Chloro-3-(2-ethoxyvinyl)aminopyridine step1->intermediate step2 Acid-Catalyzed Cyclization intermediate->step2 end 1H-pyrrolo[3,2-b]pyridine (6-Azaindole) step2->end

Caption: Synthetic workflow for 1H-pyrrolo[3,2-b]pyridine.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 3-amino-2-chloropyridine (1.0 eq.), (2-ethoxyvinyl)borolane (1.2 eq.), and potassium phosphate (K₃PO₄) (3.0 eq.).

  • Solvent and Catalyst Addition: Add a 3:2 mixture of acetonitrile (MeCN) and water (H₂O) as the solvent. De-gas the mixture by bubbling with argon for 15-20 minutes. To this, add the palladium catalyst, such as a pre-mixture of Pd(OAc)₂ (0.03 eq.) and SPhos (0.075 eq.), under an argon atmosphere.

  • Suzuki-Miyaura Coupling: Heat the reaction mixture to reflux (approximately 80-85 °C) and stir vigorously for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Isolation of Intermediate: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the organic phase under reduced pressure to yield the crude 2-chloro-3-(2-ethoxyvinyl)aminopyridine intermediate, which can be used in the next step without further purification.

  • Acid-Catalyzed Cyclization: Dissolve the crude intermediate in glacial acetic acid. Heat the solution to reflux (approximately 118 °C) for 2-4 hours.

  • Purification: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude 1H-pyrrolo[3,2-b]pyridine is then purified by column chromatography on silica gel.

Protocol 2: Chlorination of 1H-pyrrolo[3,2-b]pyridine

The direct chlorination of the 1H-pyrrolo[3,2-b]pyridine scaffold at the 2-position can be achieved using a suitable chlorinating agent. N-chlorosuccinimide (NCS) is a commonly used and effective reagent for the chlorination of electron-rich heterocyclic systems.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile (MeCN) in a round-bottom flask protected from light.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.1 eq.) portion-wise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-chloro-1H-pyrrolo[3,2-b]pyridine can be purified by column chromatography on silica gel to afford the desired product.[10]

Application in Lead Optimization: Suzuki-Miyaura Cross-Coupling

The 2-chloro substituent of 2-chloro-1H-pyrrolo[3,2-b]pyridine is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of 2-aryl or 2-heteroaryl derivatives. The Suzuki-Miyaura reaction is a particularly robust and versatile method for this transformation.[11]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of 2-Chloro-1H-pyrrolo[3,2-b]pyridine

Catalytic Cycle of the Suzuki-Miyaura Reaction

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial or Schlenk tube, combine 2-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq.), the desired arylboronic acid or arylboronic acid pinacol ester (1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water. Under an inert atmosphere (argon or nitrogen), add a palladium catalyst and ligand system. A common and effective combination is Pd(PPh₃)₄ (0.05-0.1 eq.) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand such as XPhos or SPhos.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C for 2-12 hours. The reaction can often be accelerated using microwave irradiation. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-aryl-1H-pyrrolo[3,2-b]pyridine derivative.

Biological Evaluation: Application as Kinase Inhibitors

Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have shown significant promise as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.[12] The 2-substituted derivatives synthesized via the Suzuki-Miyaura coupling can be evaluated for their inhibitory activity against a panel of kinases to determine their potency and selectivity.

Protocol 4: In Vitro Kinase Inhibition Assay (General Procedure)

A common method to assess kinase inhibitory activity is through an in vitro enzymatic assay, which measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the test compound.

Step-by-Step Methodology:

  • Assay Preparation: In a microplate, add the target kinase enzyme, a suitable substrate (often a peptide or protein), and ATP to initiate the phosphorylation reaction.

  • Compound Addition: Add the synthesized 2-aryl-1H-pyrrolo[3,2-b]pyridine derivatives at a range of concentrations to different wells. Include appropriate controls (no inhibitor, no enzyme).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various detection methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Data Presentation: Representative Kinase Inhibitory Activities

The following table summarizes the inhibitory activities of some pyrrolopyridine derivatives against various kinases, illustrating the potential of this scaffold. Note that specific data for 2-substituted 1H-pyrrolo[3,2-b]pyridine derivatives is emerging, and the values presented for related isomers demonstrate the general applicability of the scaffold.

Compound ScaffoldTarget KinaseIC₅₀ (nM)Reference
Pyrrolo[3,2-c]pyridine DerivativeFMS Kinase30[12]
Pyrrolo[2,3-b]pyridine DerivativeTNIK< 1[5]
Pyrrolo[2,3-b]pyridine DerivativeFGFR17[13]
Pyrrolo[2,3-b]pyridine DerivativeFGFR29[13]
Pyrrolo[2,3-b]pyridine DerivativeFGFR325[13]

Signaling Pathway and Mechanism of Action

Many kinase inhibitors derived from the azaindole scaffold function by competing with ATP for binding to the kinase active site. The diagram below illustrates a generalized signaling pathway involving a receptor tyrosine kinase (RTK), a common target for such inhibitors.

Representative Kinase Signaling Pathway

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor Ligand->RTK Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor 2-Aryl-1H-pyrrolo[3,2-b]pyridine (Kinase Inhibitor) Inhibitor->Dimerization Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

The 2-chloro-1H-pyrrolo[3,2-b]pyridine scaffold is a highly valuable and versatile building block in medicinal chemistry. Its strategic use as a key intermediate allows for the efficient synthesis of diverse libraries of compounds, particularly through Suzuki-Miyaura cross-coupling. The resulting 2-aryl derivatives have demonstrated significant potential as potent and selective kinase inhibitors, making this scaffold a cornerstone in the development of targeted therapies for cancer and other diseases. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this privileged scaffold in their drug discovery programs.

References

  • Azaindoles in Medicinal Chemistry. PharmaBlock. [URL: https://www.pharmablock.com/news/azaindoles-in-medicinal-chemistry.html]
  • Azaindole Therapeutic Agents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4485787/]
  • Introduction: The Azaindole Scaffold in Medicinal Chemistry. Benchchem. [URL: https://www.benchchem.
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33359787/]
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S277259582300063X]
  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). [URL: https://pubs.acs.org/doi/10.1021/jm3015429]
  • Synthesis of 6-azaindoles with “unusual” substitution pattern | Poster Board #240. ACS. [URL: https://www.acs.org/meetings/abstract/acsn-2022-poster-3694060.html]
  • 6-Azaindole. Chem-Impex. [URL: https://www.chemimpex.com/product/07542]
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0960894X2031070X]
  • 5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE | 65156-94-7. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8259792.htm]
  • Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane | The Journal of Organic Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo902049v]
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2673]
  • Azaindole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/azaindole-synthesis.shtm]
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6130491/]
  • 6-Chloro-1H-pyrrolo 3,2-b pyridine AldrichCPR 1021339-19-4. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/1021339-19-4]
  • Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with... ResearchGate. [URL: https://www.researchgate.net/figure/Nucleophilic-chlorination-of-1H-pyrrolo-23-b-pyridine-N-oxides-with-MsCl-DMF_fig7_350033620]
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. DigitalCommons@UNL. [URL: https://digitalcommons.unl.edu/cgi/viewcontent.cgi?article=1084&context=chemengfacpub]
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents. [URL: https://patents.google.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Bentham Science. [URL: https://www.eurekaselect.com/article/2192]
  • An In-depth Technical Guide to the 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Scaffold in Drug Discovery. Benchchem. [URL: https://www.benchchem.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI. [URL: https://www.mdpi.com/1420-3049/29/12/2855]
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6165181/]
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [URL: https://typeset.io/papers/the-suzuki-miyaura-cross-coupling-reactions-of-2-6-or-8-2p1706q6]
  • Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g]
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [URL: https://www.mdpi.com/1420-3049/27/22/7864]

Sources

using 2-chloro-1H-pyrrolo[3,2-b]pyridine in fragment-based drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Leveraging 2-Chloro-1H-pyrrolo[3,2-b]pyridine for Accelerated Hit Discovery via Fragment-Based Drug Design

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern drug discovery, offering an efficient alternative to high-throughput screening for identifying novel chemical matter.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-chloro-1H-pyrrolo[3,2-b]pyridine as a high-value fragment. We will explore the chemical rationale for its selection, detailing its privileged scaffold and the synthetic utility of the chloro-substituent. Detailed, field-proven protocols for primary screening using Thermal Shift Assay (TSA), hit validation with Surface Plasmon Resonance (SPR), and a conceptual framework for hit-to-lead optimization are presented. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both technical accuracy and practical success.

Introduction: The Strategic Advantage of FBDD and the Pyrrolo[3,2-b]pyridine Scaffold

Fragment-Based Drug Design (FBDD) is a powerful methodology that identifies low molecular weight compounds, or "fragments" (typically <300 Da), that bind to a biological target with low affinity.[3] These initial hits are then optimized into potent, drug-like molecules through strategies like fragment growing, linking, or merging.[4] This approach offers several advantages over traditional high-throughput screening (HTS), including a more thorough sampling of chemical space and a higher probability of identifying high-quality, efficient binders.[2]

The 1H-pyrrolo[3,2-b]pyridine scaffold is a "privileged" structure in medicinal chemistry. Its fused bicyclic system is found in numerous biologically active compounds, including kinase inhibitors and antiproliferative agents.[5][6] This scaffold provides a rigid framework with defined vectors for substitution, making it an ideal starting point for FBDD.

Why 2-Chloro-1H-pyrrolo[3,2-b]pyridine?

The selection of 2-chloro-1H-pyrrolo[3,2-b]pyridine as a starting fragment is a strategic choice rooted in its unique combination of features:

  • Privileged Core: The pyrrolo[3,2-b]pyridine core provides a robust platform for generating compounds with diverse biological activities.[5][6]

  • Optimal Fragment Size: With a molecular weight of approximately 152.58 g/mol , it comfortably adheres to the "Rule of Three" often applied to fragment libraries.[7]

  • Defined Interaction Points: The nitrogen atoms in the pyridine and pyrrole rings can act as hydrogen bond acceptors or donors, while the aromatic system can participate in π-stacking interactions.

  • Synthetic Tractability: The chlorine atom at the 2-position serves as a versatile synthetic handle, enabling straightforward chemical elaboration through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for fragment growing.[8]

The FBDD Workflow: A Visual Guide

The following diagram outlines a typical FBDD workflow, from initial fragment screening to the development of a lead compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead A Fragment Library (including 2-chloro-1H-pyrrolo[3,2-b]pyridine) B Primary Screen (Thermal Shift Assay) A->B High Throughput C Hit Confirmation B->C Identify ΔTm D Secondary Screen (Surface Plasmon Resonance) C->D Orthogonal Method E Structural Biology (X-ray Crystallography) D->E Determine Binding Mode F Structure-Guided Fragment Growing E->F Rational Design G Lead Optimization (ADME/Tox) F->G Improve Properties

Figure 1: A typical Fragment-Based Drug Discovery workflow.

Experimental Protocols

Fragment Library Preparation

A well-curated fragment library is critical for a successful FBDD campaign. The library should be diverse and adhere to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).

Protocol for Preparing 2-Chloro-1H-pyrrolo[3,2-b]pyridine Stock Solution:

  • Source and Quality Control: Obtain 2-chloro-1H-pyrrolo[3,2-b]pyridine from a reputable supplier. Verify its identity and purity (>95%) using LC-MS and ¹H NMR.

  • Solubilization: Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

  • Working Solutions: For screening assays, prepare working solutions by diluting the stock in the appropriate assay buffer. Ensure the final DMSO concentration is consistent across all assays and does not exceed 1% (v/v) to avoid protein destabilization.

Primary Screening: Thermal Shift Assay (TSA)

TSA is a rapid and cost-effective method for primary screening, measuring the change in a protein's melting temperature (Tm) upon ligand binding.[9]

Protocol for TSA:

  • Protein Preparation: Purify the target protein to >95% homogeneity. Dialyze the protein into a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

  • Assay Plate Preparation: In a 96-well or 384-well PCR plate, add the protein solution to a final concentration of 2-5 µM.

  • Fragment Addition: Add 2-chloro-1H-pyrrolo[3,2-b]pyridine to a final concentration of 200-500 µM. Include a DMSO control and a known binder as a positive control, if available.

  • Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., 25°C to 95°C with a ramp rate of 1°C/minute).

  • Data Analysis: Monitor the fluorescence intensity as a function of temperature. The Tm is the temperature at which 50% of the protein is unfolded. A significant positive shift in Tm (ΔTm > 2°C) in the presence of the fragment indicates a potential binding event.

Parameter Recommended Value Rationale
Protein Concentration2-5 µMEnsures a sufficient fluorescence signal.
Fragment Concentration200-500 µMNecessary to detect weak binding affinities typical of fragments.
DMSO Concentration< 1% (v/v)Minimizes solvent effects on protein stability.
ΔTm Cutoff> 2°CA conservative cutoff to reduce false positives.
Hit Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time kinetic data on ligand-target interactions, making it an excellent orthogonal method for hit validation.[9]

Protocol for SPR:

  • Chip Preparation: Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a dilution series of 2-chloro-1H-pyrrolo[3,2-b]pyridine in running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the fragment solutions over the sensor surface at a constant flow rate. Monitor the change in the refractive index, which is proportional to the amount of bound fragment.

  • Kinetic Analysis: After each injection, allow for dissociation in running buffer. Regenerate the sensor surface if necessary.

  • Data Fitting: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Parameter Description Significance
KD (Dissociation Constant) The concentration of fragment at which 50% of the target protein is bound at equilibrium.Quantifies binding affinity. For fragments, a KD in the µM to mM range is expected.
ka (Association Rate) The rate at which the fragment binds to the target.Provides information on the "on-rate" of the interaction.
kd (Dissociation Rate) The rate at which the fragment dissociates from the target.Provides information on the "off-rate" and the stability of the complex.

Hit-to-Lead Optimization: The Path Forward

Once 2-chloro-1H-pyrrolo[3,2-b]pyridine is validated as a binder, the next crucial step is to improve its potency and drug-like properties. X-ray crystallography is the gold standard for elucidating the binding mode of a fragment, providing a structural blueprint for rational drug design.[7]

Hit_to_Lead cluster_0 Initial Hit cluster_1 Structural Insights cluster_2 Fragment Growing cluster_3 Optimized Lead A 2-Chloro-1H-pyrrolo[3,2-b]pyridine (Weak Binder) B Co-crystal Structure (Protein-Fragment Complex) A->B X-ray Crystallography C Suzuki Coupling at C2 B->C Exploit Unoccupied Pocket D Amide Coupling at N1 B->D Form new H-bond E Potent & Selective Lead Compound C->E D->E

Figure 2: Conceptual workflow for hit-to-lead optimization.

Strategies for Fragment Growing:

  • Suzuki Coupling at the C2 Position: The chlorine atom provides a reactive handle for Suzuki coupling, allowing for the introduction of various aryl or heteroaryl groups. This strategy can be used to extend the fragment into nearby hydrophobic pockets or to form new hydrogen bonds with the target protein.

  • N-Alkylation/Arylation of the Pyrrole Nitrogen: The N-H of the pyrrole ring can be functionalized to introduce substituents that can probe for additional interactions within the binding site.

Conclusion

2-Chloro-1H-pyrrolo[3,2-b]pyridine represents a valuable and versatile starting point for fragment-based drug discovery campaigns. Its privileged scaffold, optimal fragment properties, and synthetic tractability make it an attractive candidate for identifying novel hits against a wide range of biological targets. The systematic application of the biophysical screening and validation protocols outlined in this guide, coupled with structure-guided optimization, can significantly accelerate the journey from an initial fragment hit to a viable lead compound.

References

  • Vertex AI Search. (n.d.). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC.
  • MDPI. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets - PMC.
  • International Journal of Pharmaceutical Sciences. (2024). Fragment Based Drug Design: A Review.
  • ACS Publications. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry.
  • Wiley Online Library. (2016). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery.
  • Nuvisan. (n.d.). Comprehensive fragment-based lead discovery solutions.
  • MDPI. (2026). NMR-Based Fragment Screening for RNA-Targeted Drug Discovery.
  • Xtalpi. (2026). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages.
  • Taylor & Francis Online. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery.
  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities.
  • PubMed. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma.
  • BenchChem. (n.d.). Application of 2-Chloropyridine-3-boronic acid in Fragment-Based Drug Discovery.

Sources

Application Note: Advanced Synthesis of PDE4B Inhibitors Utilizing the 2-Chloro-1H-pyrrolo[3,2-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Focus Area: Respiratory Diseases (COPD, Asthma) and Neuroinflammation

Introduction & Mechanistic Rationale

Phosphodiesterase 4B (PDE4B) is a critical enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) into inactive 5'-AMP. Inhibition of PDE4B elevates intracellular cAMP levels, subsequently activating Protein Kinase A (PKA) and broadly suppressing pro-inflammatory cytokines such as TNF-α[1]. While pan-PDE4 inhibitors like roflumilast are clinically approved, their dose-limiting emetic side effects—largely driven by PDE4D inhibition—necessitate the development of highly selective PDE4B inhibitors[2].

Recent scaffold-hopping strategies have demonstrated that pyrrolopyridine derivatives serve as excellent pharmacophores for PDE4B[1]. While the [2,3-b] isomer has been extensively studied, the 1H-pyrrolo[3,2-b]pyridine scaffold offers a novel vector for structural diversification. Specifically, 2-chloro-1H-pyrrolo[3,2-b]pyridine (and its 3-carboxylate/3-carbonitrile derivatives) provides an exceptionally versatile starting point. The electron-deficient nature of the fused pyridine ring activates the C2-chlorine for rapid Nucleophilic Aromatic Substitution (S_NAr) or Palladium-catalyzed cross-coupling[3]. This allows for the modular introduction of hydrophobic or hydrogen-bonding moieties designed to exploit the subtle structural differences between the PDE4B and PDE4D active sites.

Structural Causality in Drug Design
  • C3-Carboxamide/Carbonitrile: Acts as a critical hydrogen bond donor/acceptor pair, interacting with the invariant glutamine (Gln443) in the PDE4B binding pocket[1].

  • C2-Substitution (via 2-chloro displacement): Projects into the solvent-exposed region and the hydrophobic clamp. Bulky or rigid cyclic amines (e.g., morpholine, piperazine) introduced here can sterically clash with PDE4D while being accommodated by PDE4B, driving isoform selectivity.

Synthetic Workflow & Signaling Mechanisms

Workflow SM 2-Chloro-1H-pyrrolo [3,2-b]pyridine (Starting Material) Prot N1-Protection (Boc2O / DMAP) SM->Prot C2 C2-Functionalization (SNAr / Suzuki) Prot->C2 Hydro Ester Hydrolysis (LiOH) C2->Hydro Amide Amide Coupling (HATU / Amines) Hydro->Amide Deprot Global Deprotection (TFA) Amide->Deprot Final PDE4B Inhibitor Library Deprot->Final

Figure 1: Modular synthetic workflow for PDE4B inhibitors using the 2-chloro-pyrrolo[3,2-b]pyridine scaffold.

Pathway Stimulus Pro-inflammatory Stimuli (LPS / Pam3Cys) AC Adenylyl Cyclase Stimulus->AC Activates cAMP cAMP (Active) AC->cAMP Synthesizes AMP 5'-AMP (Inactive) cAMP->AMP Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4B PDE4B Enzyme PDE4B->AMP Catalyzes Inhibitor Pyrrolo[3,2-b]pyridine Inhibitor Inhibitor->PDE4B Inhibits TNFa TNF-α Release (Inflammation) PKA->TNFa Suppresses

Figure 2: PDE4B signaling pathway and the pharmacological intervention point of the synthesized inhibitors.

Experimental Protocols: A Self-Validating System

The following protocols describe the conversion of ethyl 2-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate into a library of selective PDE4B inhibitors. Every step includes integrated Quality Control (QC) checkpoints to ensure a self-validating workflow.

Step 1: N1-Protection (Boc-Protection)

Rationale: The pyrrole nitrogen is highly nucleophilic and acidic. Protection is mandatory to prevent unwanted polymerization or N-alkylation during subsequent C2-functionalization.

  • Dissolve ethyl 2-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (1.0 eq, 10 mmol) in anhydrous DCM (50 mL) under an inert argon atmosphere.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Add Triethylamine (TEA, 1.5 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Quench with saturated aqueous NH₄Cl, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 3:1). The product should show a distinct Rf shift (higher Rf than starting material). Confirm via LC-MS (Expected mass shift: +100 Da corresponding to the Boc group minus a proton; observe [M+H]⁺).

Step 2: C2-Functionalization via S_NAr

Rationale: The 2-chloro position is activated by the fused pyridine system. Displacement with cyclic amines introduces the critical selectivity-driving moiety[3].

  • Dissolve the N-Boc protected intermediate (1.0 eq, 5 mmol) in anhydrous DMF (15 mL).

  • Add the desired secondary amine (e.g., morpholine or N-methylpiperazine, 3.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Heat the mixture to 110 °C in a sealed tube for 18 hours.

  • Cool to room temperature, dilute with EtOAc, and wash extensively with brine (3x) to remove DMF.

  • Validation Checkpoint 2: ¹H-NMR (400 MHz, CDCl₃) must show the disappearance of the characteristic 2-chloro inductive effects and the appearance of the aliphatic amine protons (e.g., multiplet at 3.5-3.8 ppm for morpholine).

Step 3: Ester Hydrolysis & Amide Coupling

Rationale: Converting the C3-ester to a specific carboxamide is essential for binding to the PDE4B Gln443 residue[1].

  • Hydrolysis: Treat the C2-functionalized ester with LiOH·H₂O (3.0 eq) in a THF/MeOH/H₂O (2:1:1) mixture at 50 °C for 6 hours. Acidify to pH 4 with 1M HCl to precipitate the carboxylic acid. Filter and dry.

  • Amidation: Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

  • Add the target amine (e.g., 3,3-difluoroazetidine hydrochloride, 1.5 eq) and stir at room temperature for 12 hours.

  • Validation Checkpoint 3: LC-MS must confirm the exact mass of the target amide. The isotopic pattern of chlorine will be absent if Step 2 was successful.

Step 4: Global Deprotection
  • Dissolve the coupled product in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM (10 mL).

  • Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with EtOAc. Purify via preparative HPLC.

  • Validation Checkpoint 4: Final purity must be >95% by UPLC. ¹H-NMR must confirm the reappearance of the pyrrole N-H proton (broad singlet, ~11.5-12.5 ppm in DMSO-d₆).

Quantitative Data: Structure-Activity Relationship (SAR) Summary

To validate the biological efficacy of the synthesized compounds, enzymatic assays against PDE4B and PDE4D must be performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (e.g., BPS Biosciences protocol)[1]. Rolipram is used as a positive control.

Table 1: In Vitro Inhibitory Activity and Selectivity of Synthesized 1H-pyrrolo[3,2-b]pyridine Derivatives.

Compound IDC2-Substituent (S_NAr)C3-Amide SubstituentPDE4B IC₅₀ (nM)PDE4D IC₅₀ (nM)Selectivity (Fold)
Rolipram (Ctrl)N/AN/A4501,2002.6x
P32B-01 MorpholineCyclopropylamine1858904.8x
P32B-02 Morpholine3,3-Difluoroazetidine1109508.6x
P32B-03 N-Methylpiperazine3,3-Difluoroazetidine851,15013.5x
P32B-04 PyrrolidineCyclopentylamine3206001.8x

Data Interpretation: The introduction of a rigid, fluorinated azetidine at the C3 position significantly enhances baseline potency (Compound P32B-02). Coupling this with a bulky N-methylpiperazine at the C2 position (Compound P32B-03) creates steric hindrance that is well-tolerated by the PDE4B binding pocket but heavily penalizes binding to PDE4D, resulting in a highly selective 13.5-fold therapeutic window.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.[1] Available at: [Link]

  • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. Pharmaceuticals (MDPI).[2] Available at: [Link]

  • Tricyclic compounds and their use as phosphodiesterase inhibitors. European Patent Office - EP 3766885 A1.[4] Available at:

  • Science of Synthesis 10.22: Azaindoles and Their Derivatives (Reaction of Amines with 2-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile). Thieme Chemistry.[3] Available at: [Link]

Sources

Application Protocol: Sonogashira Coupling of 2-chloro-1H-pyrrolo[3,2-b]pyridine for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1][2] This palladium- and copper-cocatalyzed transformation is invaluable for constructing complex molecular architectures under generally mild conditions.[1][3]

The 1H-pyrrolo[3,2-b]pyridine core, an isomer of 7-azaindole, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds targeting a range of diseases.[4][5][6] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a sought-after motif in the design of kinase inhibitors and other therapeutics.[7]

This guide provides a detailed experimental procedure for the Sonogashira coupling of 2-chloro-1H-pyrrolo[3,2-b]pyridine. This particular substrate presents a significant challenge due to the low reactivity of the C-Cl bond compared to its bromide or iodide counterparts, which generally follow a reactivity trend of I > Br >> Cl.[8][9] Overcoming this hurdle requires carefully optimized conditions, including the selection of robust catalysts and elevated temperatures, to achieve efficient coupling and unlock access to novel 2-alkynyl-1H-pyrrolo[3,2-b]pyridine derivatives for drug discovery programs.

Reaction Mechanism: The Catalytic Cycles

The Sonogashira coupling operates through two interconnected catalytic cycles.[10][11] The primary palladium cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide. Concurrently, the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex. The final step is a reductive elimination that yields the desired alkynylated product and regenerates the active palladium(0) catalyst.[12]

Sonogashira_Mechanism cluster_pd Palladium Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd_complex Ar-Pd(II)L₂-X OxAdd->Pd_complex Transmetalation Transmetalation Product_complex Ar-Pd(II)L₂-C≡CR Transmetalation->Product_complex RedElim Reductive Elimination RedElim->Pd0 Product Product RedElim->Product Product (Ar-C≡CR) CuX Cu(I)X Alkyne_complex π-Alkyne Complex CuX->Alkyne_complex H-C≡CR Deprotonation Deprotonation (Base) Cu_acetylide Cu(I)-C≡CR Deprotonation->Cu_acetylide Cu_acetylide->Transmetalation Cu_acetylide->CuX Regenerates CuX ArX Ar-X = 2-chloro-1H-pyrrolo[3,2-b]pyridine Alkyne H-C≡CR = Terminal Alkyne

Caption: Interconnected Palladium and Copper Catalytic Cycles in Sonogashira Coupling.

Detailed Experimental Protocol

This protocol is optimized for a challenging chloro-heterocyclic substrate. Strict adherence to anhydrous and anaerobic conditions is critical for success.

Materials and Equipment
  • Substrate: 2-chloro-1H-pyrrolo[3,2-b]pyridine

  • Alkyne: Terminal alkyne of choice (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or Palladium(II) acetate [Pd(OAc)₂]

  • Ligand (if using Pd(OAc)₂): 1,4-Bis(diphenylphosphino)butane (dppb)

  • Copper Co-catalyst: Copper(I) iodide (CuI), freshly purchased or stored under inert gas.

  • Base: Diisopropylamine (DIPA) or Triethylamine (TEA), freshly distilled and degassed.

  • Solvent: Anhydrous, degassed N,N-Dimethylformamide (DMF) or Toluene.

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer and hotplate, inert gas line (Argon or Nitrogen), syringes, TLC plates, silica gel for column chromatography.

Reagent Summary Table
ReagentRoleM.W. ( g/mol )Equivalents
2-chloro-1H-pyrrolo[3,2-b]pyridineAryl Halide152.581.0
Terminal AlkyneCoupling PartnerVariable1.2 - 1.5
PdCl₂(PPh₃)₂Palladium Catalyst701.900.03 - 0.05
CuICopper Co-catalyst190.450.05 - 0.10
Diisopropylamine (DIPA)Base & Solvent101.192.0 - 3.0
DMF / TolueneSolvent-~0.1 - 0.2 M

Note: If using a Pd(OAc)₂/dppb system, use 2-4 mol% Pd(OAc)₂ and a 1:2 Pd:ligand ratio.[13]

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a flame-dried Schlenk flask.

    • Add 2-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equiv), and copper(I) iodide (0.10 equiv).

    • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an anaerobic environment.[14]

  • Reagent Addition:

    • Through the septum, add the anhydrous, degassed solvent (e.g., Toluene) via syringe to achieve a substrate concentration of approximately 0.1 M.

    • Add the degassed base (e.g., DIPA, 3.0 equiv) via syringe.

    • Finally, add the terminal alkyne (1.2 equiv) dropwise via syringe. A slight exothermic reaction may be observed.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Heat the reaction mixture to 80-100 °C. Due to the low reactivity of the chloride, heating is almost always necessary.[9][15]

    • Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate (EtOAc).

    • Filter the mixture through a short plug of Celite to remove the palladium black and other insoluble salts. Wash the Celite pad with additional EtOAc.[16][17]

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel.[16][18]

    • Use a gradient eluent system, typically starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate, to isolate the pure product.

Caption: Experimental Workflow for Sonogashira Coupling of 2-chloro-1H-pyrrolo[3,2-b]pyridine.

Troubleshooting and Key Considerations

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst due to oxidation. 2. Insufficiently harsh conditions for the chloro-substrate. 3. Impure reagents or solvents.[14]1. Use fresh, high-purity catalysts and CuI. Ensure rigorous degassing of all solvents and bases. 2. Increase temperature incrementally (up to 120 °C). Consider a more electron-rich, bulky phosphine ligand (e.g., dppf, XPhos) with a Pd(OAc)₂ precursor.[15][19] 3. Purify starting materials and distill solvents and bases before use.
Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction vessel. 2. High concentration of Cu(I) co-catalyst.[12][14]1. Maintain a strictly inert atmosphere throughout the setup and reaction. 2. Reduce the amount of CuI to 2-5 mol%. Add the terminal alkyne slowly over 1-2 hours using a syringe pump.[20] Consider a copper-free protocol if the problem persists.
Catalyst Decomposition (Black Precipitate) 1. Presence of oxygen. 2. High reaction temperature. 3. Unsuitable solvent (THF can sometimes promote this).[17]1. Ensure all reagents and the reaction setup are scrupulously deoxygenated. 2. Avoid excessive temperatures if possible. 3. Use DMF or Toluene instead of THF. Ensure an adequate ligand-to-metal ratio to stabilize the Pd(0) species.
Multiple Unidentified Byproducts 1. N-H reactivity of the pyrrolopyridine ring. 2. Decomposition of starting material or product under harsh conditions.1. Consider N-protection of the 1H-pyrrolo[3,2-b]pyridine (e.g., with a SEM or Boc group) if side reactions involving the N-H are suspected. 2. Minimize reaction time once the starting material is consumed. Avoid unnecessarily high temperatures.

References

  • Vedantu. (2020). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • BYJU'S. (2017). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Barreiro, E. J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis. Available at: [Link]

  • Leboho, T., et al. (2018). New 7-azaindole derivatives as promising inhibitors for the gastrointestinal protozoal parasite Giardia duodenalis. Molecules. Available at: [Link]

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira mediated synthesis of 5-nitro-7-azaindole. Available at: [Link]

  • McLaughlin, M., et al. (2006). Efficient Access to Azaindoles and Indoles. Organic Letters. Available at: [Link]

  • Barreiro, E. J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. University of Nebraska - Lincoln. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Available at: [Link]

  • ACS Publications. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Available at: [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. Available at: [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Available at: [Link]

  • MDPI. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Available at: [Link]

  • ACS Publications. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling? Available at: [Link]

  • PubMed. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Available at: [Link]

  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Available at: [Link]

Sources

scalable synthesis of 2-substituted-1H-pyrrolo[3,2-b]pyridine libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-Substituted-1H-Pyrrolo[3,2-b]pyridine Libraries

Executive Summary & Strategic Rationale

1H-Pyrrolo[3,2-b]pyridines (commonly known as 4-azaindoles) are highly privileged scaffolds in modern drug discovery. They serve as bioisosteres of indoles, offering improved aqueous solubility and unique hydrogen-bond acceptor capabilities due to the presence of the pyridine nitrogen[1]. However, the electron-deficient nature of the pyridine ring renders classical indole syntheses (e.g., Fischer or Bartoli methodologies) highly inefficient, often resulting in poor regioselectivity and intractable mixtures[2].

To overcome these limitations and enable the high-throughput generation of diverse libraries, palladium-catalyzed cross-coupling methodologies utilizing pre-functionalized aminopyridines have emerged as the premier strategy[3]. This application note details a robust, scalable, and self-validating protocol for generating 2-substituted 4-azaindole libraries via a one-pot Sonogashira cross-coupling and subsequent intramolecular cyclization cascade.

Mechanistic Principles & Causality

The synthesis relies on a one-pot cascade sequence starting from a common core scaffold, 3-amino-2-bromopyridine, and a library of terminal alkynes.

  • Oxidative Addition & Transmetalation : The Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the electron-deficient pyridine. Simultaneously, CuI facilitates the formation of a copper acetylide from the terminal alkyne, which then transmetalates with the Pd(II) complex.

  • Reductive Elimination : Reductive elimination yields the transient 2-alkynyl-3-aminopyridine intermediate. Rigorous exclusion of oxygen is critical during this phase to prevent the oxidative homocoupling of the alkynes (Glaser coupling), which would deplete the library input.

  • Intramolecular Cyclization : The pendant amino group undergoes a 5-endo-dig cyclization onto the activated alkyne. This step is thermodynamically driven by the aromatization of the newly formed pyrrole ring. The basic conditions (e.g., Et₃N) and elevated temperatures facilitate this ring closure without the need for isolation of the intermediate[2].

G SM 3-Amino-2-bromopyridine + Terminal Alkyne Pd Pd(0)/CuI Catalysis (Cross-Coupling) SM->Pd Interm 2-Alkynyl-3-aminopyridine (Transient Intermediate) Pd->Interm -HBr Cyclize Base-Promoted Intramolecular Cyclization Interm->Cyclize Product 2-Substituted 4-Azaindole Library Cyclize->Product Aromatization

Figure 1: Mechanistic workflow of the one-pot Sonogashira-cyclization cascade.

General Protocol: One-Pot Synthesis of 2-Substituted 4-Azaindoles

This protocol is designed as a self-validating system, optimized for parallel synthesis (e.g., 24- or 96-well format) or batch scale-up.

Materials & Reagents
  • Core Scaffold: 3-Amino-2-bromopyridine (1.0 equiv)

  • Diversity Inputs: Terminal Alkyne Library (1.2 - 1.5 equiv)

  • Catalyst System: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)

  • Base/Solvent: Triethylamine (Et₃N) (3.0 equiv), Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Preparation of the Catalytic Matrix : In an oven-dried Schlenk tube or parallel reactor vial, add 3-amino-2-bromopyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.10 mmol).

    • Causality: Pd(PPh₃)₂Cl₂ is preferred over Pd(PPh₃)₄ for library synthesis due to its superior air-stability during automated dispensing. It is reduced to the active Pd(0) species in situ by the amine/alkyne mixture.

  • Inert Atmosphere Establishment : Evacuate and backfill the vessel with Argon three times.

    • Causality: Oxygen must be completely removed to prevent Cu-catalyzed oxidative homocoupling of the terminal alkynes, which complicates purification and reduces yield.

  • Reagent Addition : Add anhydrous DMF (3 mL) and Et₃N (3.0 mmol) via syringe. Stir for 5 minutes at room temperature until a homogeneous, yellowish-brown solution forms. Add the terminal alkyne (1.2 mmol) dropwise.

  • Cascade Reaction : Seal the vessel and heat to 100 °C for 12–16 hours.

    • Self-Validation: The reaction mixture will progressively darken to a deep brown/black, indicating the formation of Pd-black as the catalytic cycle progresses and the cyclization completes. Monitor via LC-MS; the intermediate 2-alkynyl-3-aminopyridine should be fully converted to the target 4-azaindole (which shares an isomeric mass but exhibits a distinct retention time and UV profile).

  • Workup & Pd-Scavenging : Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite®.

    • Causality: Celite filtration effectively removes insoluble Pd-black and copper salts, preventing severe emulsion formation during subsequent aqueous extraction[3].

  • Aqueous Wash : Wash the filtrate with saturated aqueous NH₄Cl (2 × 10 mL) to remove DMF and residual amines, followed by brine (10 mL). Dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify via automated flash chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 2-substituted 1H-pyrrolo[3,2-b]pyridine.

Quantitative Data Presentation

The following table summarizes the expected outcomes when applying this protocol across a diverse library of terminal alkynes.

Table 1: Representative Substrate Scope and Expected Yields

Alkyne Input (R-C≡CH)Target CompoundExpected Yield (%)LC-MS [M+H]⁺
Phenylacetylene2-Phenyl-1H-pyrrolo[3,2-b]pyridine78 - 85%195.1
4-Methoxyphenylacetylene2-(4-Methoxyphenyl)-1H-pyrrolo[3,2-b]pyridine80 - 88%225.1
1-Hexyne2-Butyl-1H-pyrrolo[3,2-b]pyridine65 - 75%175.1
Cyclopropylacetylene2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine70 - 80%159.1
3-Pyridylacetylene2-(Pyridin-3-yl)-1H-pyrrolo[3,2-b]pyridine60 - 70%196.1

Troubleshooting & Optimization Logic

When adapting this protocol for highly functionalized or sterically hindered library members, specific deviations may occur. The following logical framework addresses the most common failure modes.

Troubleshooting Start Low Yield or Incomplete Reaction Check1 Is Alkyne Homocoupling Present? Start->Check1 Fix1 Strict Anaerobic Conditions & Slow Alkyne Addition Check1->Fix1 Yes Check2 Is Intermediate Stalled? Check1->Check2 No Fix2 Add Strong Base (KOtBu) & Elevate Temp to 120°C Check2->Fix2 Yes

Figure 2: Logical troubleshooting tree for the synthesis of 4-azaindoles.

  • Stalled Cyclization (Accumulation of Intermediate): The cyclization step is highly dependent on the electronic nature of the alkyne. Electron-withdrawing groups on the alkyne may slow the nucleophilic attack of the amine. Solution: Add a strong base (e.g., KOtBu, 1.0 equiv) and elevate the temperature to 120 °C to force the 5-endo-dig cyclization[2].

  • Poor Recovery During Aqueous Workup: 4-Azaindoles are highly polar and can partition into the aqueous phase, especially if the environment is acidic[4]. Solution: Ensure the aqueous phase is strictly neutralized (pH ~7-8) before extraction with Ethyl Acetate.

References

  • Title: Product Class 22: Azaindoles and Their Derivatives Source: thieme-connect.de URL:[Link]

  • Title: (PDF) Facile Synthesis of 4- and 7-Azaindoles from the Corresponding Imines by Palladium-Catalyzed Cascade C-C and C-N Coupling. Source: researchgate.net URL:[Link]

Sources

The Strategic Application of 2-Chloro-1H-pyrrolo[3,2-b]pyridine in Advanced Materials Science: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block

In the landscape of materials science, the quest for novel molecular architectures with tailored optoelectronic properties is perpetual. The heterocyclic compound, 2-chloro-1H-pyrrolo[3,2-b]pyridine, emerges as a strategic building block, particularly for the synthesis of functional organic materials. This molecule, a derivative of 4-azaindole, offers a unique electronic profile arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring. The presence of a chloro-substituent at the 2-position of the pyrrole ring is not a mere structural feature; it is a chemically addressable site, a versatile handle for molecular engineers to craft complex, high-performance materials for applications in organic electronics.

This technical guide delves into the nuanced applications of 2-chloro-1H-pyrrolo[3,2-b]pyridine in materials science. We will move beyond a theoretical overview to provide actionable insights and detailed experimental protocols. The focus will be on leveraging the reactivity of the C-Cl bond through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. Through this lens, we will explore the rational design and synthesis of materials for Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Field-Effect Transistors (OFETs).

Core Rationale: The 2-Chloro Position as a Gateway to Functional Diversity

The strategic importance of the chlorine atom at the 2-position of the 1H-pyrrolo[3,2-b]pyridine scaffold lies in its ability to participate in a variety of cross-coupling reactions. This reactivity allows for the introduction of a diverse range of functional moieties, each designed to impart specific electronic or physical properties to the final material. The choice of the cross-coupling reaction and the coupling partner is a deliberate act of molecular design, guided by the desired application.

For instance, the introduction of aromatic or heteroaromatic groups can extend the π-conjugation of the system, leading to a red-shift in absorption and emission spectra, a desirable characteristic for OLED emitters. Attaching electron-donating or electron-withdrawing groups allows for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in organic electronic devices.

Application in Organic Light-Emitting Diodes (OLEDs): Crafting Novel Emitters

The pyrrolo[3,2-b]pyridine core, with its inherent electronic characteristics, is a promising scaffold for the development of new OLED emitters. By functionalizing the 2-position, it is possible to create molecules with high quantum yields, desirable color coordinates, and improved thermal stability.

Protocol 1: Synthesis of a 2-Aryl-1H-pyrrolo[3,2-b]pyridine Emitter via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In this protocol, we describe the synthesis of a generic 2-aryl-1H-pyrrolo[3,2-b]pyridine, where the aryl group can be further functionalized to tune the emissive properties.

Causality of Experimental Choices:

  • Palladium Catalyst: Palladium(0) complexes are highly effective in catalyzing the Suzuki reaction. The choice of ligands (e.g., phosphines) is crucial for stabilizing the catalyst and promoting the reaction.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Combine 2-chloro-1H-pyrrolo[3,2-b]pyridine, arylboronic acid, and base in a flask degas Degas the mixture with an inert gas (Ar or N2) start->degas catalyst Add Palladium catalyst degas->catalyst heat Heat the reaction mixture to reflux catalyst->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Extract with an organic solvent cool->extract purifiy purifiy extract->purifiy purify Purify by column chromatography

Suzuki-Miyaura Coupling Workflow.

Materials:

  • 2-chloro-1H-pyrrolo[3,2-b]pyridine

  • Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add 2-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.

  • Degas the solution by bubbling with the inert gas for 20 minutes.

  • Add Pd(dppf)Cl₂ (0.05 mmol) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1H-pyrrolo[3,2-b]pyridine.

Expected Outcome: The successful synthesis of the 2-aryl-1H-pyrrolo[3,2-b]pyridine derivative, which can be characterized by NMR spectroscopy and mass spectrometry. The photophysical properties (absorption and emission spectra) of the product should be measured to assess its potential as an OLED emitter.

PropertyExpected Range
Absorption Max (λ_abs) 350 - 450 nm
Emission Max (λ_em) 450 - 600 nm
Quantum Yield (Φ) > 0.5

Application in Organic Solar Cells (OSCs): Building Blocks for Donor and Acceptor Materials

The tunable electronic properties of functionalized pyrrolo[3,2-b]pyridines make them attractive components for both donor and acceptor materials in OSCs. The ability to precisely control HOMO and LUMO levels is paramount for achieving efficient charge separation and transport.

Protocol 2: Synthesis of a Donor-Acceptor Polymer Precursor via Stille Coupling

The Stille coupling reaction is another powerful tool for C-C bond formation, particularly in the synthesis of conjugated polymers. This protocol outlines the synthesis of a monomer that can be subsequently polymerized to form a donor-acceptor type polymer for OSC applications.

Causality of Experimental Choices:

  • Organostannane Reagent: Organostannanes are used as the organometallic coupling partner in the Stille reaction. They are known for their tolerance to a wide range of functional groups.

  • Palladium Catalyst: A variety of palladium catalysts can be used, with the choice often depending on the specific substrates.

  • Solvent: Anhydrous, non-polar solvents are typically used to prevent the decomposition of the organostannane reagent.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Combine 2-chloro-1H-pyrrolo[3,2-b]pyridine and organostannane reagent in a flask degas Degas the solvent and add to the flask start->degas catalyst Add Palladium catalyst degas->catalyst heat Heat the reaction mixture catalyst->heat monitor Monitor progress by GC-MS or LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench with aqueous KF solution cool->quench extract Extract with an organic solvent quench->extract purify Purify by column chromatography extract->purify

Stille Coupling Workflow.

Materials:

  • 2-chloro-1H-pyrrolo[3,2-b]pyridine

  • Distannyl derivative of an electron-rich monomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried Schlenk tube, dissolve 2-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 mmol) and the distannyl comonomer (0.5 mmol) in anhydrous toluene (15 mL).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Under an inert atmosphere, add Pd(PPh₃)₄ (0.02 mmol) to the reaction mixture.

  • Heat the mixture at 110 °C for 48 hours.

  • Cool the reaction to room temperature and pour it into methanol (100 mL).

  • Collect the precipitated polymer by filtration.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform to obtain the pure polymer.

Expected Outcome: The formation of a conjugated polymer that can be characterized by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index. The optical and electrochemical properties of the polymer film should be investigated to evaluate its suitability for OSC applications.

PropertyTarget Value
HOMO Level -5.0 to -5.4 eV
LUMO Level -3.0 to -3.5 eV
Optical Bandgap 1.8 - 2.2 eV

Application in Organic Field-Effect Transistors (OFETs): Engineering Charge Transport Materials

The performance of OFETs is highly dependent on the charge carrier mobility of the organic semiconductor. The pyrrolo[3,2-b]pyridine scaffold can be functionalized to create materials with excellent charge transport properties.

Protocol 3: Synthesis of a 2-Amino-1H-pyrrolo[3,2-b]pyridine Derivative via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, which is a key step in the synthesis of hole-transporting materials. This protocol describes the synthesis of a 2-amino-functionalized pyrrolo[3,2-b]pyridine derivative.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: A specific combination of a palladium precursor and a bulky, electron-rich phosphine ligand is often required to achieve high yields and good functional group tolerance.

  • Base: A strong, non-nucleophilic base is used to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents are necessary to prevent side reactions.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Combine 2-chloro-1H-pyrrolo[3,2-b]pyridine, amine, and base in a flask degas Degas the solvent and add to the flask start->degas catalyst Add Palladium catalyst and ligand degas->catalyst heat Heat the reaction mixture catalyst->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool filter_ Filter through celite cool->filter_ extract Extract with an organic solvent filter_->extract purify Purify by column chromatography extract->purify

Buchwald-Hartwig Amination Workflow.

Materials:

  • 2-chloro-1H-pyrrolo[3,2-b]pyridine

  • Aromatic amine (e.g., carbazole)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add 2-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 mmol) and the aromatic amine (1.2 mmol).

  • Add anhydrous toluene (10 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.

Expected Outcome: The synthesis of a 2-amino-functionalized pyrrolo[3,2-b]pyridine derivative. The electrochemical properties of this material, particularly its oxidation potential, should be determined by cyclic voltammetry to assess its suitability as a hole-transporting material.

PropertyTarget Value
Oxidation Potential (vs. Fc/Fc⁺) 0.2 - 0.6 V
HOMO Level -5.0 to -5.5 eV
Thermal Stability (T_d) > 300 °C

Troubleshooting & Optimization

Technical Support Center: Purification of 2-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 2-chloro-1H-pyrrolo[3,2-b]pyridine.

The Chromatographic Challenge: Pyrrolo[3,2-b]pyridine (a 4-azaindole derivative) is an amphoteric heterocycle. It contains an acidic pyrrole NH and a highly basic pyridine nitrogen. While the 2-chloro substituent withdraws electron density and slightly increases the molecule's lipophilicity, the basic pyridine nitrogen still interacts strongly with the acidic residual silanol groups on standard silica gel[1]. This ion-exchange interaction leads to severe peak tailing, compound streaking, and irreversible binding if not properly mitigated[2].

Below, you will find validated protocols, troubleshooting matrices, and mechanistic explanations to ensure high-recovery, high-purity isolations.

Section 1: Core Methodologies & Validated Protocols

To achieve optimal separation, the chromatographic system must be tailored to suppress secondary interactions.

G A Crude Mixture B TLC Screening (Hex/EtOAc) A->B C Severe Tailing? B->C D Add 1% TEA to Mobile Phase C->D Yes E Standard Elution C->E No F Isomers Present? D->F E->F G RP-HPLC Polishing (C18, 0.1% TFA) F->G Yes H Pure Product F->H No G->H

Logical decision tree for the purification of azaindole derivatives.

Protocol A: Normal-Phase Flash Chromatography with Silanol Suppression

This protocol utilizes Triethylamine (TEA) to competitively bind to acidic silanols, allowing the azaindole to elute based purely on its polarity rather than ion-exchange[1][3].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a mobile phase gradient of Hexanes and Ethyl Acetate (EtOAc). Add exactly 1% (v/v) Triethylamine (TEA) to both the non-polar (Hexanes) and polar (EtOAc) reservoirs. Self-Validation Check: Spot the TEA-modified solvent on a TLC plate with your crude; the azaindole spot should transition from a streak to a tight, circular band.

  • Column Packing: Slurry-pack the silica gel column using the 1% TEA/Hexanes solution. Flush with at least 2 column volumes (CV) to ensure the silica silanols are fully saturated with TEA prior to loading.

  • Sample Loading (Dry Loading): Because 2-chloro-1H-pyrrolo[3,2-b]pyridine has limited solubility in pure hexanes, dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) or Methanol. Add a small amount of silica gel (approx. 1:3 sample-to-silica ratio) and evaporate the solvent completely under reduced pressure. Load this dry powder evenly onto the top of the column bed.

  • Elution: Run a gradient from 10% EtOAc/Hexanes to 60% EtOAc/Hexanes (maintaining 1% TEA throughout).

  • Fraction Collection: Monitor fractions via UV detection at 254 nm. The 2-chloro derivative typically elutes between 30-40% EtOAc depending on the exact column dimensions and loading capacity.

Protocol B: Reversed-Phase HPLC (RP-HPLC) for Isomer Separation

If the crude mixture contains closely related regioisomers (e.g., 3-chloro or des-chloro impurities), normal-phase silica may lack the resolving power required. RP-HPLC is the authoritative standard for final polishing[4][5].

Step-by-Step Methodology:

  • Column Selection: Use a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Ultrapure Water with 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile with 0.1% TFA. (Note: TFA lowers the pH to ~2.0, fully protonating the pyridine nitrogen and neutralizing residual silanols on the C18 silica, ensuring sharp peaks[1]).

  • Gradient: Initiate at 10% B, holding for 2 minutes, then ramp to 90% B over 30 minutes at a flow rate of 15-20 mL/min.

  • Recovery: Pool the pure fractions. To avoid degrading the compound during concentration, lyophilize (freeze-dry) the fractions rather than using rotary evaporation, which effectively removes the volatile TFA and water without thermal stress.

Section 2: Troubleshooting Guide

Q1: Why does my compound streak across the entire TLC plate and chromatography column, resulting in poor recovery?

Cause: Standard "Type-A" or even modern "Type-B" silica gel contains residual unbonded silanol groups (-Si-OH) which are mildly acidic[2]. The highly basic pyridine nitrogen in the pyrrolo[3,2-b]pyridine core acts as a cation-exchange site, forming strong hydrogen bonds and ionic interactions with these silanols[1]. This causes the compound to drag through the column rather than eluting in a discrete band. Solution: You must alter the thermodynamics of the column. Add a competing base, such as 1% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide (NH4OH), to your mobile phase. TEA interacts more strongly with the silanols than the azaindole does, effectively "capping" the active sites and allowing your target molecule to elute cleanly[2][6].

G A Pyridine Nitrogen (Basic) C Ion Exchange & H-Bonding A->C B Silica Gel Silanols (Acidic) B->C F Competitive Binding to Silanols B->F D Peak Tailing & Low Recovery C->D E Triethylamine (TEA) Modifier E->F G Target Elution & Sharp Peaks F->G

Mechanism of silanol suppression by triethylamine in normal-phase chromatography.

Q2: My compound crashed out (precipitated) at the top of the column when I loaded it. How do I recover it and prevent this?

Cause: 2-chloro-1H-pyrrolo[3,2-b]pyridine exhibits poor solubility in non-polar solvents like hexanes. If you dissolve the sample in a strong solvent (like DCM) and load it onto a column equilibrated in hexanes, the sudden change in solvent polarity causes immediate precipitation at the column head. Solution: Never liquid-load this compound if your starting gradient is highly non-polar. Instead, use the dry loading technique described in Protocol A. By pre-adsorbing the compound onto a small amount of silica gel, you maximize the surface area for dissolution, allowing the mobile phase to gradually and evenly dissolve the compound as the gradient polarity increases.

Q3: How do I separate the 2-chloro derivative from unreacted des-chloro starting materials?

Cause: The structural difference is minimal, but the 2-chloro substitution decreases the basicity of the pyrrole ring and increases the overall lipophilicity of the molecule. Solution: On normal-phase silica, the 2-chloro derivative will elute faster (higher Rf) than the des-chloro precursor due to its reduced polarity. If baseline resolution cannot be achieved on silica, switch to RP-HPLC (Protocol B), where the lipophilic chlorine atom will cause the target to be retained longer on the C18 phase than the des-chloro impurity, ensuring complete separation[4][7].

Section 3: Frequently Asked Questions (FAQs)

Q4: Can I use a Dichloromethane/Methanol (DCM/MeOH) solvent system instead of Hexanes/Ethyl Acetate? A4: Yes. For highly polar crude mixtures where Hex/EtOAc is insufficient, a DCM/MeOH gradient is highly effective. However, the tailing issue will persist. You must add 1% Triethylamine or 1% aqueous Ammonia to the DCM/MeOH mixture to maintain peak symmetry[3].

Q5: How do I remove residual Triethylamine (TEA) from my purified product? A5: TEA has a boiling point of 89°C. While most of it will be removed during standard rotary evaporation, trace amounts often remain, appearing as a triplet (~1.0 ppm) and quartet (~2.5 ppm) in 1H-NMR. To completely remove it, place the purified solid under high vacuum (lyophilizer or Schlenk line) for 12-24 hours. Alternatively, dissolve the product in EtOAc, wash once with a mild aqueous buffer (pH ~7.5) to partition the TEA into the aqueous layer, dry the organic layer, and re-concentrate.

Quantitative Data Summaries

Table 1: Mobile Phase Optimization for 2-chloro-1H-pyrrolo[3,2-b]pyridine

Solvent SystemModifier AddedChromatographic Outcome / Peak ShapeRecommended Use Case
Hexanes / EtOAcNoneSevere tailing, low recovery, streakingNot recommended
Hexanes / EtOAc1% Triethylamine (TEA)Sharp peaks, high recoveryPrimary purification of crude
DCM / MethanolNoneModerate tailing, broad bandsQuick filtration of polar impurities
DCM / Methanol1% NH4OH (Aqueous)Excellent peak symmetryHighly polar crude mixtures
Water / Acetonitrile0.1% TFA (pH ~2.0)Baseline resolution of isomersRP-HPLC final polishing

Table 2: Troubleshooting Matrix

Observed IssuePrimary CauseImmediate Corrective Action
Co-elution of isomersInsufficient theoretical plates / polaritySwitch to RP-HPLC (C18) with 0.1% TFA gradient.
High column backpressureParticulate matter from dry loadingEnsure dry load silica is a fine powder; use a glass wool plug.
Product degradation on columnExtended exposure to acidic silicaIncrease flow rate; ensure TEA is present to neutralize silica.
References
  • PMC. "Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors." NIH. Available at: [Link]

  • Y. M rour and B. Joseph. "Science of Synthesis 10.22 Azaindoles and Their Derivatives." Thieme Connect. Available at: [Link]

  • Phenomenex. "Tip on Peak Tailing of Basic Analytes." Phenomenex. Available at: [Link]

  • Chromatography Forum. "severe tailing on column." Chromforum. Available at: [Link]

  • LCGC International. "What's Happening to My Column?" Chromatography Online. Available at:[Link]

  • HPLC. "RP-Chromatography at elevated pH." HPLC.eu. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 2-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the effective purification of 2-chloro-1H-pyrrolo[3,2-b]pyridine via recrystallization. The content is structured in a problem-oriented question-and-answer format to directly address challenges encountered during experimental work.

Section 1: Fundamentals & Initial Solvent Selection

Q1: What is the core principle of recrystallization, and why is it suitable for purifying 2-chloro-1H-pyrrolo[3,2-b]pyridine?

Recrystallization is a purification technique for solid compounds based on differential solubility. The fundamental principle is that the solubility of a compound in a solvent generally increases with temperature.[1][2] For 2-chloro-1H-pyrrolo[3,2-b]pyridine, an ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C).[1] As a hot, saturated solution cools, the solubility decreases, forcing the desired compound to crystallize out of the solution. Soluble impurities, which are present in lower concentrations, remain in the "mother liquor" (the remaining solution), thus separating them from the purified product.[2] This technique is particularly effective for removing small amounts of impurities from a solid crude product.

Q2: How do I choose the best solvent for recrystallizing 2-chloro-1H-pyrrolo[3,2-b]pyridine?

The ideal solvent should exhibit a steep solubility curve: high solubility at high temperatures and low solubility at low temperatures.[1][2] For heterocyclic compounds like 2-chloro-1H-pyrrolo[3,2-b]pyridine, a systematic approach is necessary.

Solvent Selection Workflow:

  • Literature & Data Review: Check chemical databases and literature for known solubility data. While specific data for this exact compound is sparse, data for related structures like 7-azaindole derivatives or other chloropyridines can provide valuable starting points.[3]

  • Small-Scale Solubility Tests: Use small amounts (10-20 mg) of your crude product to test its solubility in a range of common laboratory solvents at room temperature and at their boiling points.[4]

Table 1: Predicted & Reported Solubility for Azaindole-type Compounds

SolventPolarityPredicted Behavior for 2-chloro-1H-pyrrolo[3,2-b]pyridineRationale & Notes
Water HighLow solubilityThe pyrrolopyridine core is largely non-polar, but the N-H and pyridine nitrogen can offer some hydrogen bonding. Often used as an anti-solvent.[5][6]
Methanol/Ethanol HighHigh solubilityAlcohols are often good solvents for heterocyclic compounds. May require a co-solvent to reduce solubility for good recovery.[7]
Ethyl Acetate MediumGood potential candidateOften shows a good temperature coefficient for moderately polar compounds.[5]
Acetone MediumGood potential candidateSimilar to ethyl acetate; its volatility is a plus for easy drying.[5]
Dichloromethane (DCM) MediumHigh solubilityLikely to be too good a solvent, leading to poor recovery unless used with an anti-solvent.
Toluene LowModerate to high solubility when hotAromatic solvents can interact favorably with the aromatic rings of the compound.
Hexane/Heptane LowLow solubilityExcellent choice as an "anti-solvent" to be added to a solution of the compound in a more polar solvent.[5]

The Rule of Thumb: "Like dissolves like." 2-chloro-1H-pyrrolo[3,2-b]pyridine has both polar (N-H, pyridine nitrogen) and non-polar (chlorophenyl, pyrrole ring) characteristics. This suggests that solvents of intermediate polarity like ethyl acetate or acetone, or a mixed solvent system, will likely be most effective.[2]

Section 2: Step-by-Step Recrystallization Protocol

This section provides a generalized protocol. The optimal solvent, determined in Section 1, should be used.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve 1. Dissolve Crude Product in Minimum Hot Solvent hot_filt 2. Hot Filtration (Optional) To remove insoluble impurities dissolve->hot_filt If solution is cloudy cool_slow 3. Slow Cooling Allow to cool to room temp. dissolve->cool_slow If solution is clear hot_filt->cool_slow cool_ice 4. Ice Bath Cooling Maximize crystal yield cool_slow->cool_ice vac_filt 5. Vacuum Filtration Collect crystals cool_ice->vac_filt wash 6. Wash Crystals With ice-cold solvent vac_filt->wash dry 7. Dry Crystals Under vacuum wash->dry G start Problem: Compound Oiled Out cause1 Possible Cause: Cooling Too Rapidly start->cause1 cause2 Possible Cause: Solution is Too Concentrated start->cause2 cause3 Possible Cause: Impurities are depressing melting point start->cause3 sol1 Solution: Re-heat to dissolve oil. Add 1-2 mL more solvent. Allow to cool much slower (insulate flask). cause1->sol1 sol2 Solution: Add more hot solvent until oil dissolves. Attempt cooling again. cause2->sol2 sol3 Solution: Try pre-purification (e.g., silica plug). Switch to a different solvent system. cause3->sol3

Caption: Decision tree for troubleshooting "oiling out".

Detailed Explanation:

  • Rapid Cooling/Supersaturation: If the solution cools too quickly, the molecules may not have time to orient into a crystal lattice. Re-heating, adding a small amount of extra solvent, and cooling very slowly can resolve this. [8][9]* Presence of Impurities: Impurities can act as a eutectic mixture, lowering the melting point of your compound and causing it to separate as an oil. [9]A preliminary purification, like passing a solution of the crude material through a small plug of silica gel, might be necessary.

  • High Solvent Boiling Point: If the solvent's boiling point is higher than the compound's melting point, it will dissolve as a melt, not a solid, and will likely oil out on cooling. Choose a lower-boiling solvent. [9]

Q4: No crystals are forming, even after cooling in an ice bath. What should I do?

This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires a nucleation point. [10]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. [1][8]The microscopic scratches provide a surface for crystals to begin forming.

    • Seed Crystals: Add a tiny crystal of the pure compound (if available) to the solution. This provides a template for crystal growth. [8]2. Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. [10]Gently heat the solution to boil off a portion of the solvent, and then attempt to cool it again. [11]

Q5: My recovery yield is very low. How can I improve it?

Low yield is a frustrating but common issue.

  • Cause 1: Too Much Solvent Used. As mentioned, this is the most frequent error. The compound remains in the mother liquor. [10][11] * Solution: Before discarding the mother liquor, try reducing its volume by about half on a rotary evaporator and cooling again to see if a second crop of crystals forms. Note that this second crop may be less pure.

  • Cause 2: Compound is too soluble in cold solvent. The chosen solvent may not have a steep enough solubility curve.

    • Solution: Ensure you are cooling to the lowest practical temperature (an ice-salt bath can go below 0 °C). Alternatively, you may need to switch to a different solvent or employ a two-solvent system. [8]* Cause 3: Premature Crystallization. If you performed a hot filtration, some product may have crystallized on the filter paper.

    • Solution: Ensure all equipment is thoroughly pre-heated. Wash the filter paper with a small amount of hot solvent to redissolve any trapped product. [12]

Q6: How do I use a two-solvent (mixed-solvent) system for this compound?

A two-solvent system is ideal when no single solvent has the perfect solubility profile. You need a "good" solvent that dissolves the compound well at all temperatures, and a "poor" (or "anti-") solvent in which the compound is insoluble. [8][12] Common Pairs for Heterocycles:

  • Methanol / Water [5]* Acetone / Water [5]* Ethyl Acetate / Hexane [5]* Toluene / Hexane [5] Protocol:

  • Dissolve the 2-chloro-1H-pyrrolo[3,2-b]pyridine in the minimum amount of the hot "good" solvent (e.g., hot acetone).

  • While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise until the solution just begins to turn cloudy (this is the point of saturation). [12]3. Add a drop or two of the hot "good" solvent to make the solution clear again.

  • Now, allow the solution to cool slowly as you would for a single-solvent recrystallization.

References

  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Technical Support Center: Refining the Purification of 7-Azaoxindole Deriv
  • Process for the preparation of antiviral 7-azaindole derivatives.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K.
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIV
  • 6-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE 55052-27-2 wiki. Guidechem.
  • Troubleshooting Crystalliz
  • Recrystallization. University of California, Los Angeles.
  • Recrystallization.
  • Go-to recrystalliz
  • 7-azaindole and preparation method thereof.
  • Problems with Recrystallis
  • Recrystallization - Part 2. University of California, Irvine.
  • 7-Chloro-1H-pyrrolo[3,2-b]pyridine. PubChem.
  • Recrystalliz
  • How to remove pyridine when I use it as solvent?
  • 2-Chloro-1H-pyrrolo[3,2-b]pyridine. BLDpharm.
  • Two-Solvent Recrystalliz

Sources

Technical Support Center: Synthesis of 2-Chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-chloro-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can achieve your target molecule with high purity and yield.

Introduction: The Synthetic Challenge

The synthesis of 2-chloro-1H-pyrrolo[3,2-b]pyridine, a key intermediate in medicinal chemistry, often proceeds through a pathway involving the formation of a 7-azaindole core, followed by functionalization. A common and effective route involves the conversion of 1H-pyrrolo[3,2-b]pyridin-2(3H)-one to the corresponding 2-amino intermediate, which is then transformed into the final product via a Sandmeyer reaction. While this pathway is logical, each step presents opportunities for the formation of specific side products that can complicate purification and impact overall yield. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Part 1: Chlorination of 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one

A common precursor to the 2-amino intermediate is the corresponding lactam, 1H-pyrrolo[3,2-b]pyridin-2(3H)-one. The conversion to the 2-chloro derivative is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Question 1: After reacting 1H-pyrrolo[3,2-b]pyridin-2(3H)-one with POCl₃, my mass spectrometry analysis shows a significant peak corresponding to a di-chlorinated species. What is this side product and how can I avoid it?

Answer:

The di-chlorinated species you are observing is likely 2,X-dichloro-1H-pyrrolo[3,2-b]pyridine , where 'X' represents another position on the aromatic rings. The most probable side product is 2,6-dichloro-1H-pyrrolo[3,2-b]pyridine .

  • Causality: The pyridine ring of the 7-azaindole system is susceptible to nucleophilic substitution, especially under the harsh, acidic conditions of a Vilsmeier-Haack type reaction with POCl₃. Over-chlorination can occur if the reaction temperature is too high or the reaction time is too long. The 6-position is a common site for secondary chlorination in related pyridine chemistries.

  • Troubleshooting & Prevention:

    • Temperature Control: Maintain a strict temperature profile. The initial reaction should be conducted at a lower temperature (e.g., 0-5 °C) and then slowly warmed. Avoid excessive heating.

    • Stoichiometry: Use a minimal excess of POCl₃. A large excess will drive the formation of the di-chlorinated product.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to a satisfactory level.

  • Purification: If the di-chlorinated product does form, it can often be separated from the desired mono-chloro product by column chromatography on silica gel. The di-chlorinated product is typically less polar.

Question 2: My reaction with POCl₃ is sluggish and gives a poor yield of the desired 2-chloro product, with a lot of starting material remaining. What could be the issue?

Answer:

A sluggish reaction can be due to several factors, primarily related to the activation of the lactam and the reactivity of the chlorinating agent.

  • Causality: The oxygen of the lactam must be activated by the phosphorus oxychloride to form a good leaving group. Impurities in the starting material or solvent can interfere with this process. Additionally, the reaction often requires a catalytic amount of a tertiary amine or is conducted in a solvent like N,N-dimethylformamide (DMF) to form the Vilsmeier reagent, which is a more potent electrophile.[1][2]

  • Troubleshooting & Optimization:

    • Reagent Quality: Ensure your POCl₃ is fresh and has not been decomposed by moisture. Use anhydrous solvents.

    • Catalysis: The addition of a catalytic amount of DMF can significantly accelerate the reaction by forming the Vilsmeier reagent in situ.

    • Temperature: While high temperatures can lead to side products, a temperature that is too low may result in an incomplete reaction. A modest increase in temperature (e.g., to room temperature or slightly above) may be necessary. Careful optimization is key.

Part 2: The Sandmeyer Reaction: From 2-Amino-1H-pyrrolo[3,2-b]pyridine to the Final Product

The Sandmeyer reaction is a powerful tool for converting an amino group to a chloro group via a diazonium salt intermediate.[3][4][5] However, it is also a common source of side products.

Question 3: My final product from the Sandmeyer reaction is contaminated with a significant amount of what appears to be a biaryl dimer. What is this and how can I prevent its formation?

Answer:

The formation of biaryl dimers is a classic side reaction in the Sandmeyer process.[3][4] In this case, the side product is likely 2,2'-bi(1H-pyrrolo[3,2-b]pyridine) .

  • Causality: The Sandmeyer reaction proceeds through a radical mechanism initiated by a one-electron transfer from a copper(I) catalyst to the diazonium salt.[3][4] This generates an aryl radical. While this radical can react with the chloride from the copper(II) species to form the desired product, it can also couple with another aryl radical to form a biaryl dimer.

  • Troubleshooting & Prevention:

    • Control of Diazotization: Ensure the diazotization (formation of the diazonium salt with nitrous acid) is complete before adding the copper(I) chloride solution. Unreacted amino groups can lead to side reactions.

    • Slow Addition: Add the solution of the diazonium salt to the copper(I) chloride solution slowly and at a low temperature (typically 0-5 °C). This keeps the concentration of the aryl radical low at any given moment, minimizing the chance of radical-radical coupling.

    • Copper(I) Concentration: Use a sufficient concentration of the copper(I) catalyst to ensure the radical is trapped efficiently.

  • Purification: The biaryl dimer is significantly less polar than the desired 2-chloro product and can usually be removed by column chromatography.

Diagram: Key Side Product Formation in the Sandmeyer Reaction

G cluster_0 Desired Pathway cluster_1 Side Reaction A 2-Amino-1H-pyrrolo[3,2-b]pyridine B Diazonium Salt A->B NaNO₂, HCl C Aryl Radical B->C Cu(I) D 2-Chloro-1H-pyrrolo[3,2-b]pyridine (Target Molecule) C->D Cu(II)Cl E Aryl Radical F Biaryl Dimer (Side Product) E->F Dimerization

Caption: Formation of the desired product and the biaryl side product from a common aryl radical intermediate in the Sandmeyer reaction.

Question 4: After my Sandmeyer reaction, I have a significant amount of 1H-pyrrolo[3,2-b]pyridine (de-aminated product) in my crude mixture. What causes this?

Answer:

The formation of the de-aminated product, in this case, 1H-pyrrolo[3,2-b]pyridine, is a common side reaction resulting from the reduction of the diazonium salt.

  • Causality: The diazonium group can be replaced by a hydrogen atom. This can happen through several mechanisms, including a reaction with hypophosphorous acid (if present) or through a radical pathway where the aryl radical abstracts a hydrogen atom from the solvent or another species in the reaction mixture.

  • Troubleshooting & Prevention:

    • Reagent Purity: Ensure your sodium nitrite is of high quality. Contamination with reducing agents can promote de-amination.

    • Solvent Choice: While aqueous HCl is standard, the choice of co-solvent can have an impact. Using a solvent that is a poor hydrogen donor can help minimize this side reaction.

    • Temperature Control: Maintaining a low temperature during the reaction minimizes the lifetime of the diazonium salt and can reduce the likelihood of decomposition pathways that lead to de-amination.

  • Purification: The de-aminated product is less polar than the desired 2-chloro product and can be separated by column chromatography.

Part 3: General Issues and Purification

Question 5: I am seeing a variety of minor, unidentified impurities in my final product. What are some general strategies to improve the purity?

Answer:

Minor impurities can arise from a variety of sources, including degradation of starting materials, reagents, or the product itself.

  • Causality: The 7-azaindole core can be sensitive to both acidic and basic conditions, as well as light and heat.[6] The N-oxide, a potential intermediate or side product from certain synthetic routes, can also be unstable.[6]

  • Troubleshooting & Best Practices:

    • Inert Atmosphere: For sensitive intermediates, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

    • Purification of Intermediates: Ensure that each intermediate in the synthetic sequence is purified to a high degree before proceeding to the next step. Impurities carried over from earlier steps can lead to a complex mixture of side products in the final reaction.

    • Work-up Conditions: During the aqueous work-up, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully and extract the product promptly.

    • Storage: Store intermediates and the final product in a cool, dark place to prevent degradation.

Experimental Protocols

Protocol 1: Chlorination of 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one
  • To a stirred solution of 1H-pyrrolo[3,2-b]pyridin-2(3H)-one (1.0 eq) in anhydrous toluene (10 volumes), add phosphorus oxychloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (0.1 eq).

  • Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes).

Protocol 2: Sandmeyer Reaction of 2-Amino-1H-pyrrolo[3,2-b]pyridine
  • Dissolve 2-amino-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in 6M hydrochloric acid (10 volumes) and cool to 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water (2 volumes) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • In a separate flask, dissolve copper(I) chloride (1.2 eq) in 6M hydrochloric acid (5 volumes) and cool to 0-5 °C.

  • Add the cold diazonium salt solution to the copper(I) chloride solution dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Summary of Potential Side Products

Side ProductLikely OriginIdentification (m/z relative to product)Prevention/Removal
2,6-Dichloro-1H-pyrrolo[3,2-b]pyridine Over-chlorination with POCl₃+34Control temperature and stoichiometry during chlorination. Remove by column chromatography (less polar).
2,2'-Bi(1H-pyrrolo[3,2-b]pyridine) Dimerization of aryl radical in Sandmeyer+ (Product Mass - 35.5) x 2Slow addition of diazonium salt to CuCl solution at low temperature. Ensure sufficient CuCl. Remove by column chromatography (less polar).
1H-Pyrrolo[3,2-b]pyridine Reduction of diazonium salt in Sandmeyer-35.5Use high-purity reagents. Maintain low temperature. Remove by column chromatography (less polar).

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • Chem LibreTexts. Sandmeyer reaction. [Link]

  • Merour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Larsen, S. D., et al. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 22(12), 2093. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Google Patents. (2009).

Sources

Technical Support Center: Palladium-Catalyzed Cross-Coupling of 2-Chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific mechanistic and practical challenges associated with 2-chloro-1H-pyrrolo[3,2-b]pyridine.

This substrate presents a unique "perfect storm" of catalytic challenges: an electron-rich C2-Cl bond that resists oxidative addition, a free pyrrole N-H that can poison the catalyst or undergo competitive N-arylation, and a pyridine nitrogen capable of off-cycle metal coordination. This guide will provide the causal reasoning and validated protocols necessary to achieve high-yielding Suzuki-Miyaura and Buchwald-Hartwig couplings.

Mechanistic Bottlenecks & Catalytic Cycle

To successfully couple 2-chloro-1H-pyrrolo[3,2-b]pyridine, we must first understand why standard catalysts (e.g., Pd(PPh3​)4​ ) fail. The pyrrole ring is highly electron-rich, which strengthens the C2-Cl bond and creates a high kinetic barrier for Pd(0) oxidative addition. Furthermore, the unprotected N-H can easily deprotonate under basic conditions, forming a stable Pd-amido complex that sequesters the catalyst.

The diagram below illustrates the catalytic cycle and the specific failure points associated with this azaindole core.

CatalyticCycle Pd0 Monoligated Pd(0) Active Catalyst OxAdd Oxidative Addition (Bottleneck: Strong C2-Cl Bond) Pd0->OxAdd 2-Chloro-azaindole TransMet Transmetalation / Amine Binding (Bottleneck: Pyridine N-Coordination) OxAdd->TransMet Nucleophile OffCycle Off-Cycle Dead End (Pd-Amido Complex via Free N-H) OxAdd->OffCycle Base Deprotonation of Free N-H RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Product Release

Figure 1: Pd-Catalytic cycle highlighting mechanistic bottlenecks for 2-chloro-1H-pyrrolo[3,2-b]pyridine.

Troubleshooting Guide & FAQs

Q1: My Suzuki coupling is stalling at <10% conversion. How do I force oxidative addition into the C2-Cl bond?

Cause: The C2 position of the pyrrole ring is electron-rich, making the C-Cl bond exceptionally strong. Standard ligands do not provide enough electron density to the Pd center to overcome this activation energy barrier. Solution: Switch to a highly electron-rich, sterically bulky dialkylbiarylphosphine ligand, specifically XPhos . The use of preformed [1] is critical. The steric bulk of XPhos forces the formation of a highly active monoligated L-Pd(0) species, while its electron-rich nature facilitates rapid oxidative addition into the stubborn C2-Cl bond.

Q2: I am seeing competitive N-arylation on the pyrrole nitrogen instead of the desired C2-coupling during Buchwald-Hartwig amination.

Cause: The free N-H of the azaindole has a pKa of ~14. Under the strong basic conditions required for Buchwald-Hartwig amination (e.g., NaOtBu or LiHMDS ), the nitrogen is deprotonated and outcompetes the exogenous amine for the Pd center. Solution: You have two options:

  • Substrate Engineering (Preferred): Protect the pyrrole N-H with a Boc, SEM, or Ts group prior to the coupling [2]. This not only blocks N-arylation but also withdraws electron density from the pyrrole ring, significantly accelerating the oxidative addition at C2.

  • Ligand Engineering: If protection is impossible, use tBuBrettPhos-PdG3 . The extreme steric profile of tBuBrettPhos tightly pockets the Pd center, heavily favoring the binding of primary aliphatic amines over the bulky, rigid azaindolyl anion.

Q3: I am observing significant protodehalogenation (formation of 1H-pyrrolo[3,2-b]pyridine) instead of my cross-coupled product.

Cause: Protodehalogenation occurs when oxidative addition is successful, but the subsequent transmetalation step is too slow. The Pd(II)-aryl intermediate undergoes base-mediated reduction (often via β -hydride elimination from the solvent or amine) [3]. Solution: Accelerate transmetalation. For Suzuki couplings, switch from standard boronic acids to potassium organotrifluoroborates ( R-BF3​K ) , which provide a slow, controlled release of the active boronic acid, preventing off-cycle degradation [1]. Additionally, reduce the base strength from NaOH to K3​PO4​ and minimize the water content in your solvent mixture.

Catalyst & Ligand Optimization Matrix

To streamline your optimization process, refer to the following quantitative summary of catalyst/ligand combinations and their expected outcomes based on substrate protection status.

Reaction TypeN-H StatusRecommended PrecatalystBaseSolventExpected Outcome / Yield
Suzuki-Miyaura UnprotectedXPhos-PdG2 (2-5 mol%) K3​PO4​ (aq)DioxaneHigh (75-90%) ; minimal poisoning [1].
Suzuki-Miyaura Protected (Boc/Ts) Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (aq)DMF or THFExcellent (>90%) ; facile oxidative addition.
Buchwald-Hartwig UnprotectedtBuBrettPhos-PdG3 (5 mol%) LiHMDS THFModerate (50-70%) ; requires strict anhydrous conditions.
Buchwald-Hartwig Protected (SEM)RuPhos-PdG2 (2 mol%) Cs2​CO3​ t-Amyl OHHigh (80-95%) ; highly selective C-N bond formation [4].

Optimization Decision Tree

Follow this workflow to select the optimal reaction conditions for your specific synthetic route.

OptimizationWorkflow Start Substrate: 2-Chloro-1H-pyrrolo[3,2-b]pyridine Protect Is the Pyrrole N-H Protected? (e.g., Boc, SEM, Ts) Start->Protect Yes Yes Protect->Yes No No Protect->No RxnTypeY Reaction Type? Yes->RxnTypeY RxnTypeN Reaction Type? No->RxnTypeN SuzY Suzuki-Miyaura: Pd(dppf)Cl2 or XPhos-PdG2 RxnTypeY->SuzY BuchY Buchwald-Hartwig: RuPhos-PdG2 RxnTypeY->BuchY SuzN Suzuki-Miyaura: XPhos-PdG2 + K3PO4 RxnTypeN->SuzN BuchN Buchwald-Hartwig: tBuBrettPhos-PdG3 + LiHMDS RxnTypeN->BuchN

Figure 2: Decision tree for selecting palladium precatalysts based on azaindole protection status.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Unprotected N-H)

This protocol utilizes a highly active Generation 2 precatalyst to force oxidative addition without requiring prior protection of the azaindole.

Reagents:

  • 2-Chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv, 1.0 mmol)

  • Aryl or Heteroaryl Potassium Trifluoroborate ( R-BF3​K ) (1.5 equiv, 1.5 mmol)

  • XPhos-PdG2 (0.03 equiv, 3 mol%)

  • K3​PO4​ (3.0 equiv, 3.0 mmol)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloro-1H-pyrrolo[3,2-b]pyridine, the potassium trifluoroborate salt, XPhos-PdG2, and K3​PO4​ .

  • Inert Atmosphere: Seal the tube with a septum and purge the vessel with dry Argon (evacuate/backfill x3).

  • Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed H2​O (1.0 mL) via syringe. The 4:1 ratio is critical to dissolve the inorganic base while maintaining organic solubility.

  • Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 4–12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination (Protected N-H)

For C-N bond formation, protecting the pyrrole nitrogen is highly recommended to prevent competitive N-arylation. This protocol assumes a SEM- or Boc-protected substrate.

Reagents:

  • Protected 2-Chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • RuPhos-PdG2 (0.02 equiv, 2 mol%)

  • RuPhos Ligand (0.02 equiv, 2 mol%)

  • Cs2​CO3​ (2.0 equiv, 2.0 mmol)

Step-by-Step Methodology:

  • Preparation: Inside a nitrogen-filled glovebox, add the protected azaindole, RuPhos-PdG2, free RuPhos ligand, and Cs2​CO3​ to a 10 mL reaction vial.

  • Amine Addition: If the amine is a solid, add it in the glovebox. If it is a liquid, add it outside the glovebox via a microsyringe after sealing the vial.

  • Solvent Addition: Add anhydrous, degassed t-Amyl alcohol (5.0 mL). t-Amyl alcohol is preferred over Dioxane here as it suppresses protodehalogenation side reactions.

  • Reaction: Seal the vial with a Teflon-lined crimp cap. Heat the mixture at 100 °C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, filter the crude mixture through a short pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via silica gel chromatography.

References

  • Savitha, et al. "A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading." Molecular Diversity, 2019.[Link]

  • Wu, et al. "Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions." Catalysts, 2017.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.[Link]

  • Mérour, J.-Y., & Joseph, B. "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols." Beilstein Journal of Organic Chemistry, 2018. [Link]

Technical Support Center: Troubleshooting Suzuki-Miyaura Cross-Coupling of 2-Chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working with 2-chloro-1H-pyrrolo[3,2-b]pyridine (a 4-azaindole derivative). Cross-coupling at the C2 position of azaindoles is notoriously challenging, often resulting in stalled reactions, catalyst degradation, or poor yields. This guide synthesizes field-proven strategies, mechanistic causality, and validated protocols to help you overcome these bottlenecks.

Part 1: Mechanistic Insights & Causality

Why does this specific coupling fail? The 2-chloro-1H-pyrrolo[3,2-b]pyridine substrate presents a unique dual-threat to palladium catalysis:

  • Electronic Deactivation (The Indolide Effect): The C2-position of the pyrrole ring is inherently electron-rich, behaving more like an enamine chloride than a standard aryl chloride. Under the basic conditions required for Suzuki coupling, the free N1-H is deprotonated. The resulting azaindolide anion drastically increases the electron density on the ring. This electronic enrichment severely retards the oxidative addition of Palladium(0) into the C2-Cl bond, which is the rate-limiting step of the catalytic cycle (1)[1].

  • Catalyst Poisoning: Both the free pyrrole nitrogen and the pyridine nitrogen can act as competing ligands, sequestering the palladium catalyst into stable, inactive off-cycle complexes. This is visually observed as the rapid precipitation of "Pd black" (2)[2].

CatalyticCycle Pd0 Active Pd(0) Catalyst OA Oxidative Addition (Bottleneck: Sluggish C-Cl) Pd0->OA Ar-Cl Poison Catalyst Deactivation (N-Coordination) Pd0->Poison Free NH / Pyridine N TM Transmetalation (Boronic Acid + Base) OA->TM Ar'-B(OH)2 RE Reductive Elimination (Product Release) TM->RE RE->Pd0 Biaryl Product

Fig 1: Suzuki catalytic cycle highlighting bottlenecks for 2-chloroazaindoles.

Part 2: FAQs & Troubleshooting Guide

Q1: I am recovering mostly unreacted 2-chloro-1H-pyrrolo[3,2-b]pyridine after 24 hours. How can I drive the reaction forward? A1: The primary issue is failed oxidative addition. To solve this, you must simultaneously modulate the substrate's electronics and use a highly active catalyst system.

  • Substrate Modification: Protect the N1 position with an electron-withdrawing group (EWG) such as Tosyl (Ts) or Boc. This strategy prevents indolide formation and withdraws electron density from the C2 position, re-establishing the electrophilicity of the C-Cl bond and accelerating oxidative addition (3)[3].

  • Ligand Selection: Switch to a dialkylbiaryl phosphine ligand like XPhos or SPhos . These ligands are highly electron-rich (facilitating insertion into the sluggish C-Cl bond) and sterically demanding (promoting reductive elimination).

Q2: I see complete consumption of my boronic acid via LC-MS, but no product formation. What is happening? A2: This indicates protodeboronation , where the boronic acid is hydrolyzed before transmetalation can occur. This is exacerbated by high temperatures and strong bases (like NaOH or KOtBu) reacting with electron-deficient or sterically hindered boronic acids.

  • Action: Switch to a milder base such as K 3​ PO 4​ or Cs 2​ CO 3​ in a biphasic solvent system (e.g., Dioxane/H 2​ O). Additionally, consider using boronate esters (e.g., pinacol esters, Bpin) which release the active boronic acid slowly into the catalytic cycle, minimizing degradation.

Q3: My reaction mixture turns black within 15 minutes, and the reaction stalls. How do I prevent catalyst deactivation? A3: The rapid formation of "Pd black" indicates that the active Pd(0) species is aggregating and precipitating out of solution. This happens when the rate of oxidative addition is slower than the rate of catalyst degradation, often due to poisoning by the azaindole nitrogens.

  • Action: Ensure rigorous degassing of your solvents. More importantly, use a precatalyst like XPhos Pd G3 or G4 . These precatalysts rapidly generate the active, monomeric Pd(0) species in situ, outcompeting the off-target coordination of the azaindole nitrogens.

Workflow Substrate 2-Chloro-1H- pyrrolo[3,2-b]pyridine Protect Step 1: N1-Protection (Ts or Boc) Substrate->Protect Catalyst Step 2: Precatalyst (XPhos Pd G3) Protect->Catalyst Reaction Step 3: Coupling (K3PO4, 80°C) Catalyst->Reaction Product Target Biaryl Azaindole Reaction->Product

Fig 2: Optimized workflow for the cross-coupling of 2-chloro-1H-pyrrolo[3,2-b]pyridine.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and typical yields, demonstrating why N1-protection and advanced precatalysts are mandatory for this substrate.

N1-Protecting GroupCatalyst SystemBase / SolventTemp (°C)Typical Yield (%)Mechanistic Observation
None (Free NH) Pd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ / Dioxane-H 2​ O100< 10%Severe catalyst poisoning; SM recovered.
None (Free NH) Pd 2​ (dba) 3​ / XPhosK 3​ PO 4​ / Dioxane-H 2​ O10015 - 25%Sluggish oxidative addition; high protodeboronation.
Boc Pd(dppf)Cl 2​ (5 mol%)K 2​ CO 3​ / Toluene-H 2​ O9040 - 50%Moderate yield; partial premature Boc cleavage observed.
SEM SPhos Pd G2 (3 mol%)Cs 2​ CO 3​ / THF-H 2​ O7080 - 90%Excellent for sensitive boronic acids; mild conditions.
Ts (Tosyl) XPhos Pd G3 (2 mol%)K 3​ PO 4​ / Dioxane-H 2​ O8085 - 95%Clean conversion; highly electrophilic C-Cl bond.

Part 4: Validated Experimental Protocol

Optimized Suzuki-Miyaura Coupling of N1-Ts-2-chloro-1H-pyrrolo[3,2-b]pyridine

Self-Validating System: This protocol utilizes XPhos Pd G3 to ensure reliable Pd(0) generation and a biphasic solvent system to balance base solubility and organic substrate reactivity. Built-in LC-MS checks ensure you can diagnose failures in real-time.

Step 1: Reagent Preparation

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add N1-Ts-2-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) and the arylboronic acid/ester (1.5 equiv).

  • Add anhydrous K 3​ PO 4​ (3.0 equiv) and XPhos Pd G3 (0.02 to 0.05 equiv, 2-5 mol%).

Step 2: Solvent Addition & Rigorous Degassing 3. Add a 4:1 volumetric mixture of 1,4-Dioxane and HPLC-grade Water to achieve a substrate concentration of approx. 0.1 M. 4. Degas the suspension via the freeze-pump-thaw method (minimum 3 cycles) or by vigorous sparging with Argon for 20 minutes. Note: Oxygen is lethal to the highly active Pd(0)-XPhos complex.

Step 3: Reaction Execution & Validation 5. Heat the mixture to 80°C under a positive pressure of Argon. 6. Validation Check (2 Hours): Sample the reaction and analyze via LC-MS.

  • Scenario A: C-Cl starting material is >90% consumed. Proceed to Step 4.

  • Scenario B: Excess boronic acid is consumed, but >30% starting material remains. This validates that protodeboronation is occurring faster than coupling. Spike the reaction with an additional 0.5 equiv of boronic acid.

Step 4: Workup & Deprotection 7. Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with water and brine. Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate in vacuo. 8. Purify the N-Ts biaryl intermediate via silica gel flash chromatography. 9. Deprotection: To remove the Tosyl group, treat the purified intermediate with Tetra-n-butylammonium fluoride (TBAF, 2.0 equiv) in THF at reflux for 4 hours, or use 2M NaOH in a MeOH/THF mixture at 50°C until complete conversion is observed.

References
  • Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, ACS Publications.1

  • Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2. Journal of Medicinal Chemistry, ACS Publications.3

  • Development and Profiling of Inverse Agonist Tools for the Neuroprotective Transcription Factor Nurr1. Journal of Medicinal Chemistry, ACS Publications.2

Sources

Technical Support Center: Troubleshooting 2-Chloro-1H-pyrrolo[3,2-b]pyridine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks in the synthesis and purification of azaindole building blocks. 2-Chloro-1H-pyrrolo[3,2-b]pyridine (also known as 2-chloro-4-azaindole) is a highly valuable scaffold in medicinal chemistry. However, its synthesis—often achieved via the dehydrative chlorination of 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one (4-azaindole-2-one) using phosphorus oxychloride (POCl₃)—is prone to generating closely related impurities.

This guide provides a self-validating framework to identify root causes of impurity formation, understand the mechanistic causality, and execute field-proven protocols for their removal.

Workflow: Reaction and Impurity Formation Pathway

G SM 4-Azaindole-2-one (Starting Material) Reagent POCl3 / Base (Chlorination) SM->Reagent Heat Target 2-Chloro-1H-pyrrolo[3,2-b]pyridine (Target Product) Reagent->Target Main Pathway Imp1 2,3-Dichloro-1H-pyrrolo[3,2-b]pyridine (Over-chlorination) Reagent->Imp1 Excess POCl3 / Time Imp2 N1-Phosphorylated Adducts (Intermediate) Reagent->Imp2 Incomplete Quench Imp2->Target Hydrolysis (H2O)

Mechanistic pathway of 2-chloro-1H-pyrrolo[3,2-b]pyridine synthesis and common impurity generation.

Section 1: Identification of Common Impurities

Q: What are the most common impurities formed during the synthesis of 2-chloro-1H-pyrrolo[3,2-b]pyridine, and why do they occur? A: The azaindole core is highly electron-rich at the C3 position. When using electrophilic chlorinating agents like POCl₃, the primary reaction occurs at the C2 carbonyl oxygen (via tautomerization), leading to the desired 2-chloro product. However, prolonged reaction times or excess reagent drive electrophilic aromatic substitution at the C3 position, yielding the 2,3-dichloro-1H-pyrrolo[3,2-b]pyridine impurity[1]. Additionally, incomplete hydrolysis of the reaction mixture can leave N1-phosphorylated intermediates , while insufficient reagent equivalents leave unreacted starting material [2].

Analytical Signatures of Impurities

To establish a self-validating analytical system, cross-reference your LC-MS and ¹H NMR data against this matrix:

Compound / ImpurityLC-MS [M+H]⁺ (m/z)Diagnostic ¹H NMR Shift (DMSO-d₆)Root Cause of Formation
2-Chloro-1H-pyrrolo[3,2-b]pyridine 153.0~6.55 ppm (s, 1H, C3-H)N/A (Target Product)
2,3-Dichloro-1H-pyrrolo[3,2-b]pyridine 187.0 / 189.0Absence of C3-H signalExcess POCl₃, extended heating
4-Azaindole-2-one (SM) 135.1~3.55 ppm (s, 2H, C3-CH₂)Incomplete conversion, wet solvent
N1-Phosphorylated Adducts >200 (Variable)Absence of N1-H (~11.8 ppm)Insufficient aqueous quench

Section 2: Troubleshooting & Removal Strategies

Q: My crude mixture contains 15-20% of the 2,3-dichloro impurity. How can I remove it without losing my target product via column chromatography? A: The C3-chlorinated impurity significantly alters the crystal lattice and solubility profile of the azaindole. Because azaindoles exhibit limited solubility in non-polar solvents, you can utilize a selective recrystallization strategy[3]. The 2,3-dichloro impurity is generally more lipophilic. By dissolving the crude mixture in a minimal amount of hot dichloromethane (DCM) and slowly adding hexanes or toluene, the target 2-chloro-1H-pyrrolo[3,2-b]pyridine will selectively crystallize, leaving the di-chlorinated impurity in the mother liquor[4].

Q: I am observing a persistent emulsion during the aqueous workup, and the NMR shows broad peaks in the aliphatic region. What is happening? A: This is a classic symptom of incomplete POCl₃ quenching, leading to the formation of polymeric phosphorous amides or N1-phosphorylated azaindole adducts. The azaindole nitrogen atoms (both pyridine and pyrrole) can coordinate with phosphorus species. To resolve this, the quench must be performed by slowly pouring the reaction mixture into ice-cold saturated aqueous sodium acetate (NaOAc) or NaHCO₃, rather than plain water, and stirring for at least 2 hours to ensure complete hydrolysis of the P-O and P-N bonds[3].

Workflow: Purification Decision Tree

G Crude Crude Reaction Mixture Quench Aqueous Quench (pH 7-8) Stir 2h Crude->Quench Extract Liquid-Liquid Extraction (EtOAc/H2O) Quench->Extract Removes P-byproducts Analyze LC-MS / NMR Analysis Extract->Analyze Cond1 >5% 2,3-Dichloro Impurity? Analyze->Cond1 Cond2 Unreacted SM Present? Cond1->Cond2 No Recryst Recrystallization (DCM/Hexanes) Cond1->Recryst Yes Chrom Silica Chromatography (DCM/MeOH) Cond2->Chrom Yes Pure Pure 2-Chloro-1H-pyrrolo[3,2-b]pyridine Cond2->Pure No Recryst->Pure Chrom->Pure

Decision tree for the downstream processing and purification of 2-chloro-1H-pyrrolo[3,2-b]pyridine.

Section 3: Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, follow these self-validating protocols for reaction quenching and purification.

Protocol A: Optimized Quench and pH-Gradient Extraction

Causality: Azaindoles are amphoteric. The pyridine nitrogen can be protonated at low pH, making the molecule water-soluble, while the neutral species is organic-soluble. This protocol leverages this property to remove neutral organic impurities and acidic phosphorus byproducts.

  • Cooling: Cool the POCl₃ reaction mixture to room temperature, then concentrate under reduced pressure to remove ~70% of the excess POCl₃.

  • Hydrolysis: Slowly add the concentrated residue dropwise to a vigorously stirred biphasic mixture of Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃ at 0 °C. Critical Step: Maintain the internal temperature below 15 °C to prevent thermal degradation.

  • pH Adjustment: Stir for 2 hours. Check the aqueous layer; adjust to pH 7.5–8.0 using 1M NaOH if necessary.

  • Separation: Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

Protocol B: Selective Recrystallization for Regioisomer Removal

Causality: Exploits the differential lipophilicity between the mono-chlorinated target and the di-chlorinated impurity[3].

  • Dissolution: Suspend the crude solid in a minimal volume of dichloromethane (DCM) (approx. 5 mL/g of crude).

  • Heating: Heat gently to 40 °C until complete dissolution is achieved. If insoluble polymeric material persists, perform a hot filtration.

  • Anti-solvent Addition: Remove from heat. While stirring continuously, add hexanes dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the mixture to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath (0 °C) for 1 hour.

  • Isolation: Filter the resulting crystals under vacuum, washing with ice-cold hexanes. The 2,3-dichloro impurity remains in the mother liquor.

References
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.[Link]

  • Product Class 22: Azaindoles and Their Derivatives. Thieme Connect.[Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate.[Link]

  • Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes. PMC - National Institutes of Health.[Link]

Sources

assessing the stability of 2-chloro-1H-pyrrolo[3,2-b]pyridine in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-chloro-1H-pyrrolo[3,2-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for assessing the stability of this compound in various solvents. The following information is structured in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My 2-chloro-1H-pyrrolo[3,2-b]pyridine sample appears to be degrading in solution. What are the likely degradation pathways?

A1: While specific degradation pathways for 2-chloro-1H-pyrrolo[3,2-b]pyridine are not extensively documented in publicly available literature, we can infer potential routes based on the reactivity of similar heterocyclic compounds. The primary points of instability are likely the chloro substituent and the pyrrolo[3,2-b]pyridine core itself.

  • Hydrolysis of the Chloro Group: The chloro group at the 2-position is susceptible to nucleophilic substitution, particularly by water or other nucleophiles present in the solvent. This would lead to the formation of 2-hydroxy-1H-pyrrolo[3,2-b]pyridine. The rate of this hydrolysis is expected to be influenced by the pH and temperature of the solution. Studies on similar chloro-substituted pyridines and related heterocycles have shown that this is a common degradation pathway.[1][2][3][4][5]

  • Ring Opening/Decomposition: The pyrrolopyridine ring system can be susceptible to degradation under harsh conditions, such as strong acidity, basicity, or in the presence of strong oxidizing agents. For instance, studies on pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown that the pyrrole ring can undergo cleavage in alkaline media.[6]

  • Oxidation: The pyrrole and pyridine rings can be susceptible to oxidation, especially when exposed to air and light over extended periods. This can lead to the formation of N-oxides or other oxidized species.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation. Photostability studies on related pyrrolo[3,4-c]pyridine-1,3-dione derivatives have demonstrated their photolability.[7]

It is crucial to perform forced degradation studies to identify the specific degradation products for your experimental conditions.[8][9][10]

Q2: Which solvents are recommended for dissolving and storing 2-chloro-1H-pyrrolo[3,2-b]pyridine to minimize degradation?

A2: The choice of solvent is critical for maintaining the stability of 2-chloro-1H-pyrrolo[3,2-b]pyridine. Based on general principles of organic chemistry and the potential degradation pathways mentioned above, here is a general guideline:

Solvent TypeExamplesRecommendationRationale
Polar Aprotic Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Recommended for short- to medium-term storage. These solvents are less likely to act as nucleophiles and participate in the hydrolysis of the chloro group. They are good at solvating polar molecules without having reactive protons.[11][12][13]
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)Use with caution, especially for long-term storage. These solvents contain acidic protons and can act as nucleophiles, potentially leading to solvolysis of the chloro group. If their use is unavoidable, solutions should be prepared fresh and stored at low temperatures.[11][14]
Non-Polar Toluene, Hexane, Dichloromethane (DCM)May have limited solubility. While generally unreactive, the low polarity of these solvents might not be sufficient to dissolve 2-chloro-1H-pyrrolo[3,2-b]pyridine adequately.

Recommendation: For general use, high-purity, dry acetonitrile or THF are good starting points. For long-term storage, it is best to store the compound as a solid in a cool, dark, and dry place.[15]

Q3: I am observing multiple peaks in my HPLC analysis of a stored solution of 2-chloro-1H-pyrrolo[3,2-b]pyridine. How can I identify the degradation products?

A3: The appearance of new peaks in your chromatogram is a strong indication of degradation. To identify these products, a combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the most powerful tool for this purpose. By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each new peak. This information can help you deduce the molecular formula of the degradation products and propose potential structures.[16]

  • High-Resolution Mass Spectrometry (HRMS): For more confidence in the elemental composition of the degradation products, HRMS is invaluable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant amount of a degradation product can be isolated (e.g., through preparative HPLC), 1H and 13C NMR spectroscopy can provide definitive structural information.[17][18][19][20][21] Comparing the NMR spectra of the degradation product with that of the parent compound will reveal structural changes.

  • Forced Degradation Studies: Intentionally degrading the compound under controlled stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting mixtures by HPLC-MS can help to systematically identify the degradation products that may form under normal storage or experimental conditions.[8][9][10]

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Symptoms:

  • Loss of compound activity over time.

  • High variability between experimental replicates.

  • Unexpected cytotoxicity.

Possible Cause:

  • Degradation of 2-chloro-1H-pyrrolo[3,2-b]pyridine in the assay medium (which is often aqueous and at physiological pH).

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare solutions of the compound fresh from solid material before each experiment.

  • Solvent Selection for Stock Solutions: Prepare high-concentration stock solutions in a stable solvent like anhydrous DMSO or acetonitrile. Minimize the volume of the stock solution added to the aqueous assay buffer to reduce the final concentration of the organic solvent.

  • Time-Course Stability Study: Perform a simple stability study in your assay buffer.

    • Prepare a solution of the compound in the assay buffer at the final concentration used in your experiments.

    • Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2).

    • At different time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC to quantify the amount of remaining parent compound.

  • pH Considerations: Be mindful of the pH of your assay buffer, as it can significantly impact the rate of hydrolysis.

Issue 2: Appearance of Unidentified Peaks in Reaction Monitoring by HPLC

Symptoms:

  • New peaks appearing during the course of a chemical reaction that are not the starting material or the expected product.

  • Difficulty in achieving reaction completion.

Possible Cause:

  • Degradation of the starting material or product under the reaction conditions (e.g., high temperature, acidic or basic reagents).

Troubleshooting Steps:

  • Analyze Reaction Components Separately: Run control experiments where you subject 2-chloro-1H-pyrrolo[3,2-b]pyridine to the reaction conditions (solvent, temperature, reagents) in the absence of other reactants to see if it degrades.

  • Modify Reaction Conditions:

    • Temperature: If the reaction is run at elevated temperatures, try lowering the temperature.

    • Reagents: If strong acids or bases are used, consider using milder alternatives or a different synthetic route.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Work-up Procedure: Analyze the crude reaction mixture before and after the work-up procedure to determine if degradation is occurring during extraction or purification.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of your analytical method.

Materials:

  • 2-chloro-1H-pyrrolo[3,2-b]pyridine

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade)

  • Stress Agents: 1M HCl, 1M NaOH, 30% H₂O₂

  • HPLC system with UV or DAD detector

  • LC-MS system (recommended)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-chloro-1H-pyrrolo[3,2-b]pyridine in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature, neutralize with 1M NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature, neutralize with 1M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep the solid compound in an oven at 80°C for 48 hours.

    • Dissolve a known amount in acetonitrile and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound in acetonitrile to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[22]

    • Analyze by HPLC.

  • Analysis:

    • Analyze all samples by a suitable HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer) is a good starting point.[23][24][25][26]

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

    • If available, analyze the samples by LC-MS to obtain mass information for the degradation products.

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a starting point for developing an HPLC method to quantify 2-chloro-1H-pyrrolo[3,2-b]pyridine and its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (or a more specific wavelength determined by UV-Vis spectroscopy of the compound)

Note: This method should be validated for its intended use, including specificity, linearity, accuracy, precision, and robustness, according to ICH guidelines.[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (1M HCl, 60°C) stock->acid base Base Hydrolysis (1M NaOH, 60°C) stock->base oxidation Oxidation (30% H₂O₂, RT) stock->oxidation photo Photostability (ICH Q1B) stock->photo hplc HPLC-UV/DAD Analysis acid->hplc base->hplc oxidation->hplc thermal Thermal Stress (Solid, 80°C) thermal->hplc photo->hplc lcms LC-MS Analysis hplc->lcms Characterize Peaks nmr NMR (for isolated degradants) lcms->nmr Confirm Structure

Caption: Workflow for Forced Degradation Study.

troubleshooting_logic start Inconsistent Results or Unexpected Peaks check_fresh Are solutions prepared fresh? start->check_fresh prepare_fresh Prepare fresh solutions from solid. check_fresh->prepare_fresh No check_stability Perform time-course stability study in experimental medium. check_fresh->check_stability Yes prepare_fresh->start Then re-evaluate stable Compound is stable. Investigate other experimental variables. check_stability->stable Yes unstable Compound is unstable. check_stability->unstable No modify_conditions Modify experimental conditions: - Lower temperature - Use milder reagents - Inert atmosphere unstable->modify_conditions retest Re-test with modified conditions. modify_conditions->retest

Caption: Troubleshooting Logic for Stability Issues.

References

  • Forced degradation and impurity profiling. (n.d.). ScienceDirect. Retrieved March 11, 2026, from [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015). PubMed. Retrieved March 11, 2026, from [Link]

  • Forced Degradation Studies. (2016). SciSpace. Retrieved March 11, 2026, from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved March 11, 2026, from [Link]

  • Assay Troubleshooting. (n.d.). MB-About. Retrieved March 11, 2026, from [Link]

  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. (n.d.). Retrieved March 11, 2026, from [Link]

  • Comparative evaluation of biodegradation of chlorpyrifos by various bacterial strains: Kinetics and pathway elucidation. (n.d.). PubMed. Retrieved March 11, 2026, from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved March 11, 2026, from [Link]

  • How to troubleshoot experiments. (2024). Chemistry World. Retrieved March 11, 2026, from [Link]

  • NMR reaction monitoring robust to spectral distortions. (2025). ChemRxiv. Retrieved March 11, 2026, from [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). ResearchGate. Retrieved March 11, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved March 11, 2026, from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Retrieved March 11, 2026, from [Link]

  • TROUBLESHOOTING IN THE UNIT OPERATIONS LABORATORY. (n.d.). Retrieved March 11, 2026, from [Link]

  • NMR Metabolic Profiling of Aspergillus nidulans to Monitor Drug and Protein Activity. (n.d.). UNL | Powers Group - University of Nebraska–Lincoln. Retrieved March 11, 2026, from [Link]

  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. (2019). PMC. Retrieved March 11, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. (n.d.). Rasayan Journal of Chemistry. Retrieved March 11, 2026, from [Link]

  • Polar Protic and Polar Aprotic Solvents. (2025). Chemistry Steps. Retrieved March 11, 2026, from [Link]

  • Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan. (2021). PubMed. Retrieved March 11, 2026, from [Link]

  • Purposed degradation pathway of chlorpyrifos. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. (2012). PMC. Retrieved March 11, 2026, from [Link]

  • Articles. (n.d.). Journal of Emerging Investigators. Retrieved March 11, 2026, from [Link]

  • a-practical-hplc-approach-for-the-determination-of-trace-level-drug-related-substances-in-effluent.pdf. (n.d.). JOCPR. Retrieved March 11, 2026, from [Link]

  • Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts. Retrieved March 11, 2026, from [Link]

  • Water-soluble pyrrolo[3,2-b]pyrroles: synthesis, their luminescence and two-photon cellular imaging properties. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. (2023). YouTube. Retrieved March 11, 2026, from [Link]

  • Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol using a novel bacterium Ochrobactrum sp. JAS2: A proposal of its metabolic pathway. (2016). PubMed. Retrieved March 11, 2026, from [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. Retrieved March 11, 2026, from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC. Retrieved March 11, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Retrieved March 11, 2026, from [Link]

  • Strongly Polarized π-Extended 1,4-Dihydropyrrolo[3,2-b]pyrroles Fused with Tetrazolo[1,5-a]quinolines. (2024). The Journal of Organic Chemistry - ACS Publications. Retrieved March 11, 2026, from [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (2023). Retrieved March 11, 2026, from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025). MDPI. Retrieved March 11, 2026, from [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific. Retrieved March 11, 2026, from [Link]

Sources

Technical Support Center: Navigating the N-H Protection of the 1H-Pyrrolo[3,2-b]pyridine Ring

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the nuanced challenge of N-H protection of the 1H-pyrrolo[3,2-b]pyridine scaffold, a core heterocyclic motif in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to streamline your synthetic workflows.

The 1H-pyrrolo[3,2-b]pyridine ring system, also known as 4-azaindole, is a privileged scaffold in numerous biologically active compounds, including kinase inhibitors.[1][2][3] Its unique electronic properties and hydrogen bonding capabilities make it a valuable component in drug design. However, the acidic N-H proton of the pyrrole moiety often complicates synthetic transformations, necessitating the use of protecting groups. The selection, introduction, and removal of these protecting groups are critical steps that can significantly impact the success of a synthetic route.

This guide provides practical, field-proven insights to help you navigate the common challenges associated with N-H protection of this important heterocycle.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-H protection and deprotection of 1H-pyrrolo[3,2-b]pyridines.

Problem 1: Incomplete or No N-H Protection Reaction

Q: I am attempting to protect the N-H of my 1H-pyrrolo[3,2-b]pyridine derivative, but the reaction is sluggish or fails to proceed to completion. What are the likely causes and how can I resolve this?

A: Incomplete protection is a frequent hurdle. The reactivity of the N-H proton can be influenced by substituents on the heterocyclic core. Here’s a systematic approach to troubleshooting:

  • Base Selection is Critical: The choice of base is paramount. A base that is too weak may not sufficiently deprotonate the pyrrole nitrogen to form the reactive anion. Conversely, an overly strong base can lead to side reactions.

    • For electron-rich pyrrolo[3,2-b]pyridines: A milder base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate aprotic solvent (e.g., DMF, THF) is often sufficient.

    • For electron-deficient systems: A stronger base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) may be required.

  • Solvent Matters: The solvent must be anhydrous, as trace amounts of water can quench the base and the anionic intermediate. Ensure your solvent is freshly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature and Reaction Time: Some protection reactions require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider gently heating it. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

  • Protecting Group Reagent Quality: Ensure the protecting group reagent (e.g., Boc-anhydride, benzenesulfonyl chloride) is of high purity and has not degraded.

Problem 2: Unwanted Side Reactions During Protection

Q: During my N-H protection reaction, I am observing the formation of multiple unexpected products. What could be causing this and how can I suppress these side reactions?

A: The formation of side products often points to issues with reaction conditions or the inherent reactivity of your substrate.

  • Over-alkylation/acylation: If you are using a strong base and a highly reactive electrophile, you might see reaction at other positions on the ring. To mitigate this, consider a less reactive protecting group or milder reaction conditions (e.g., lower temperature, slower addition of the electrophile).

  • Reaction with other functional groups: If your starting material contains other nucleophilic or acidic functional groups, they may compete with the pyrrole N-H. It may be necessary to protect these other groups prior to the N-H protection step.

  • Ring-opening or decomposition: The 1H-pyrrolo[3,2-b]pyridine ring can be sensitive to harsh conditions. Very strong bases or high temperatures can lead to decomposition. If you suspect this is occurring, try using milder conditions or a different protecting group strategy.

Problem 3: Difficulty in Removing the Protecting Group

Q: I am struggling to deprotect the N-H of my 1H-pyrrolo[3,2-b]pyridine derivative. The standard conditions are either ineffective or lead to decomposition of my product. What are my options?

A: Deprotection challenges are common and often require careful optimization. The stability of the protecting group is key, and its removal should be orthogonal to other functionalities in your molecule.

  • Benzenesulfonyl (Bs) and Tosyl (Ts) Groups: These are robust protecting groups, but their removal can require harsh conditions.[4]

    • Tetrabutylammonium fluoride (TBAF) in a hot, anhydrous solvent like THF can be effective for removing sulfonyl protecting groups.[5]

    • Strong basic hydrolysis (e.g., NaOH or KOH in aqueous alcohol) can also be used, but this may not be compatible with base-sensitive functional groups.

  • 2-(Trimethylsilyl)ethoxymethyl (SEM) Group: While stable to many conditions, SEM deprotection can be challenging.[1]

    • Acidic conditions: Trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) is a common method.[6][7] However, this can sometimes be sluggish.[6]

    • Two-step procedure: A more reliable method often involves initial treatment with TFA, followed by a basic workup with a saturated aqueous solution of sodium bicarbonate (NaHCO3).[6][7] This helps to hydrolyze an intermediate and drive the reaction to completion.[6]

    • Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) is another option for SEM deprotection.[6]

  • tert-Butoxycarbonyl (Boc) Group: Boc is a versatile protecting group that can be removed under acidic conditions (e.g., TFA in CH2Cl2) or sometimes with a base like potassium carbonate in methanol.[8]

Frequently Asked Questions (FAQs)

Q1: Which N-H protecting group is best for my 1H-pyrrolo[3,2-b]pyridine synthesis?

A1: The "best" protecting group is highly dependent on the planned synthetic route and the stability of your molecule to various reaction conditions.[8] Consider the following factors:

  • Downstream reaction conditions: Will your subsequent steps involve strong acids, strong bases, nucleophiles, or reducing agents? Choose a protecting group that is stable under these conditions.

  • Orthogonality: Can the protecting group be removed without affecting other functional groups in your molecule?

  • Electronic effects: Electron-withdrawing protecting groups like sulfonyl or Boc groups can decrease the electron density of the pyrrole ring, making it more stable to oxidation but less reactive towards electrophiles.[8] Groups like benzyl will have less of an electronic impact.[8]

Here is a comparison of common N-H protecting groups for azaindoles:

Protecting GroupIntroduction ConditionsDeprotection ConditionsAdvantagesDisadvantages
Benzenesulfonyl (Bs) Benzenesulfonyl chloride, base (e.g., NaH)TBAF, heat; Strong baseRobust, stable to many reagentsHarsh deprotection conditions[4]
Tosyl (Ts) Tosyl chloride, base (e.g., NaH)Strong acid or baseRobust, widely usedHarsh deprotection conditions
tert-Butoxycarbonyl (Boc) Boc-anhydride, base (e.g., DMAP, NaH)TFA, HCl; K2CO3/MeOH[8]Easily introduced and removed, versatileAcid labile
2-(Trimethylsilyl)ethoxymethyl (SEM) SEM-Cl, base (e.g., NaH)TFA, then NaHCO3[6][7]; TBAF[6]Stable to a wide range of conditionsDeprotection can be challenging[1]

Q2: How does N-H protection affect the reactivity of the 1H-pyrrolo[3,2-b]pyridine ring?

A2: N-H protection significantly alters the electronic properties and reactivity of the ring. Electron-withdrawing groups like sulfonyl and acyl groups decrease the nucleophilicity of the pyrrole ring, making it less susceptible to electrophilic attack. This can be advantageous for preventing unwanted side reactions. Conversely, protecting groups that do not significantly alter the electronics, such as benzyl, will have a lesser impact on the ring's reactivity.[8]

Q3: Are there any protecting-group-free strategies for synthesizing substituted 1H-pyrrolo[3,2-b]pyridines?

A3: Yes, protecting-group-free synthesis is an increasingly popular and efficient approach. Some methods involve carefully controlled reaction conditions or the use of catalysts that are tolerant of the free N-H group. For example, certain Suzuki-Miyaura couplings and cyclization reactions have been developed to proceed without the need for N-H protection.[9]

Experimental Protocols

Protocol 1: General Procedure for N-Benzenesulfonyl Protection

This protocol is adapted from the synthesis of 5-substituted-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines.[5]

  • To a solution of the 1H-pyrrolo[3,2-b]pyridine derivative (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: General Procedure for SEM Deprotection (Two-Step)

This protocol is adapted from the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines.[6][7]

  • Acidic Step: Dissolve the SEM-protected 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in dry dichloromethane (CH2Cl2) under an inert atmosphere.[7]

  • Add trifluoroacetic acid (TFA, ~30% v/v) dropwise over 5 minutes.[7]

  • Stir the reaction mixture at room temperature for several hours (e.g., 9.5 hours), monitoring for completion by TLC or LC-MS.[7]

  • Remove the solvent and excess TFA in vacuo.[7]

  • Basic Step: Dissolve the crude residue in tetrahydrofuran (THF).[7]

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO3) dropwise.[7]

  • Stir the biphasic mixture vigorously at room temperature for an extended period (e.g., 18 hours).[7]

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.

Visualizations

Protecting_Group_Selection start Start: Need to Protect N-H downstream_conditions Analyze Downstream Reaction Conditions start->downstream_conditions acidic Strongly Acidic? downstream_conditions->acidic Acidic basic Strongly Basic? downstream_conditions->basic Basic nucleophilic Nucleophilic? downstream_conditions->nucleophilic Nucleophilic reductive Reductive? downstream_conditions->reductive Reductive boc Consider Boc (Acid Labile) acidic->boc No sulfonyl Consider Sulfonyl (Bs, Ts) (Base Labile) acidic->sulfonyl Yes sem Consider SEM (Stable to many conditions) acidic->sem Yes basic->boc Yes basic->sulfonyl No basic->sem Yes nucleophilic->boc Yes nucleophilic->sulfonyl Yes nucleophilic->sem Yes reductive->boc Yes reductive->sulfonyl Yes reductive->sem Yes

Caption: A decision-making workflow for selecting an appropriate N-H protecting group.

Protection_Deprotection_Mechanism substrate 1H-Pyrrolo[3,2-b]pyridine (R-H) anion Pyrrolopyridine Anion (R-) substrate->anion + Base protected N-Protected Pyrrolopyridine (R-PG) anion->protected + Electrophile deprotected 1H-Pyrrolo[3,2-b]pyridine (R-H) protected->deprotected + Deprotection Reagent reagents_protection Base (e.g., NaH) reagents_protection->substrate electrophile Protecting Group Source (e.g., Boc2O, BsCl) electrophile->anion reagents_deprotection Deprotection Reagent (e.g., TFA, TBAF) reagents_deprotection->protected

Caption: A generalized mechanism for N-H protection and deprotection.

References

  • Telang, N. (2012, October 3). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. Retrieved from [Link]

  • MDPI. (2024, October 7). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • ResearchGate. (2017, January 18). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogs as Potential Anti-Viral Agents for the Treatment of Influenza. Retrieved from [Link]

  • ACS Publications. (2012, May 22). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • MDPI. (2025, April 12). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • ResearchGate. (2015, October 16). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Retrieved from [Link]

  • ACS Publications. (2019, January 10). 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. Retrieved from [Link]

  • PubMed. (2019, August 15). Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Homocoupling in 2-Chloro-1H-pyrrolo[3,2-b]pyridine Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics & Troubleshooting portal. As drug development professionals, you know that cross-coupling highly functionalized azaindoles presents unique mechanistic hurdles. When performing Suzuki-Miyaura couplings on 2-chloro-1H-pyrrolo[3,2-b]pyridine, the most pervasive mode of failure is the homocoupling of the boronic acid partner , which consumes valuable reagents and complicates downstream purification.

This guide synthesizes field-proven causality, quantitative diagnostic data, and self-validating protocols to help you engineer a robust, homocoupling-free reaction system.

I. Diagnostic Matrix: Optimization Parameters & Impact

Before altering your workflow, consult this quantitative summary of how specific reaction parameters influence the divergence between productive cross-coupling and undesired homocoupling.

ParameterExperimental ConditionCross-Coupling Yield (%)Homocoupling Yield (%)Mechanistic Rationale
Substrate Unprotected 1H-pyrrole< 10%> 80%Deprotonation forms an unreactive indolyl anion, completely stalling oxidative addition.
Substrate N-Boc Protected85%< 5%Prevents base-mediated deprotonation, restoring the electrophilicity of the C2-Cl bond.
Atmosphere Ambient Air30%60%O₂ oxidizes Pd(0) to Pd(II), driving a double transmetalation side-reaction.
Atmosphere Strict Argon (Degassed)88%< 2%Excludes the primary oxidant responsible for the homocoupling pathway.
Catalyst Pd(PPh₃)₄40%45%Sluggish oxidative addition into the resilient C-Cl bond allows side reactions to compete.
Catalyst Pd₂(dba)₃ / XPhos92%< 1%Electron-rich ligand accelerates oxidative addition; steric bulk forces rapid reductive elimination.
Addition Bolus (All at once)70%20%High initial boronic acid concentration heavily favors double transmetalation.
Addition Syringe Pump (Slow)95%< 1%Maintains a low steady-state concentration of boronic acid, preventing homocoupling.
II. Frequently Asked Questions: Mechanistic Insights

Q1: Why does 2-chloro-1H-pyrrolo[3,2-b]pyridine specifically trigger massive boronic acid homocoupling? A1: The 2-chloro position of azaindoles is inherently electron-rich, resulting in a high activation barrier for palladium oxidative addition. Furthermore, under standard basic Suzuki conditions, the unprotected 1H-pyrrole nitrogen deprotonates[1]. This anionic species severely inhibits the palladium catalyst[1] and further enriches the 2-position, effectively stalling the productive catalytic cycle. While the Pd(0) catalyst idles, ambient oxygen or Pd(II) precatalysts drive the homocoupling of the boronic acid[2].

Q2: How does oxygen ingress mechanistically drive the formation of symmetrical biaryls? A2: Dissolved oxygen in the reaction mixture oxidizes the active Pd(0) catalyst to a Pd(II) species[3]. Because oxidative addition into the 2-chloro-azaindole is already sluggish, this Pd(II) intermediate preferentially undergoes two sequential transmetalation events with the readily available boronic acid[2]. Subsequent reductive elimination yields the homocoupled biaryl byproduct and regenerates Pd(0)[4].

Q3: What is the causal relationship between ligand architecture and the suppression of homocoupling? A3: To outcompete side reactions, the catalytic cycle must be accelerated. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are highly recommended[3]. The electron-rich nature of the dialkylbiaryl phosphine accelerates the rate-limiting oxidative addition into the resilient C-Cl bond[5]. Simultaneously, the extreme steric bulk forces the transmetalated aryl groups into close proximity, accelerating reductive elimination and minimizing the lifetime of the diorganopalladium(II) intermediate, which is susceptible to homocoupling[3].

Q4: How does the choice of base influence the reaction profile? A4: The base is critical for generating the active boronate species for transmetalation, but overly strong bases can exacerbate catalyst inhibition by fully deprotonating the azaindole[1] or accelerating protodeboronation[5]. Using a mild base like potassium phosphate (K₃PO₄) or potassium acetate in a controlled aqueous/organic biphasic system ensures a steady, low concentration of the active boronate, which prevents premature boronate degradation and homocoupling[6].

III. Pathway & Troubleshooting Visualizations

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (2-chloro-azaindole) Pd0->OxAdd Productive Pathway PdII_Ox Pd(II) Oxidation by O2 (Side Reaction) Pd0->PdII_Ox O2 Ingress TransMet1 Transmetalation (Boronic Acid) OxAdd->TransMet1 TransMet2 Double Transmetalation (Excess Boronic Acid) PdII_Ox->TransMet2 RedElim1 Reductive Elimination (Cross-Product) TransMet1->RedElim1 RedElim2 Reductive Elimination (Homocoupled Biaryl) TransMet2->RedElim2 RedElim1->Pd0 Regeneration RedElim2->Pd0 Regeneration

Divergent pathways: Productive cross-coupling vs. oxygen-induced boronic acid homocoupling.

Troubleshooting Start High Homocoupling Detected CheckO2 Check Degassing (Freeze-Pump-Thaw) Start->CheckO2 CheckNH Is Azaindole NH Protected? CheckO2->CheckNH O2 Excluded AddProtect Protect NH (e.g., Boc, SEM) CheckNH->AddProtect No CheckLigand Evaluate Ligand (Use XPhos/SPhos) CheckNH->CheckLigand Yes SlowAdd Slow Addition of Boronic Acid CheckLigand->SlowAdd Ligand Optimized

Step-by-step troubleshooting workflow to eliminate homocoupling in azaindole cross-couplings.

IV. Self-Validating Experimental Protocol

To ensure absolute reproducibility and to outcompete the homocoupling pathway, utilize this highly controlled, self-validating methodology.

Prerequisite: Ensure the 1H-pyrrole nitrogen of your 2-chloro-1H-pyrrolo[3,2-b]pyridine is protected (e.g., N-Boc or N-SEM) prior to this protocol.

Step 1: Rigorous Solvent Degassing

  • Prepare a solvent mixture of 1,4-Dioxane and HPLC-grade Water (typically 4:1 v/v).

  • Transfer the solvent to a Schlenk flask and perform three consecutive Freeze-Pump-Thaw cycles using liquid nitrogen and a high-vacuum manifold.

  • Self-Validation Checkpoint: The solvent must freeze solid without trapped gas pockets and thaw without bubbling under static vacuum. If bubbling persists during the third thaw, your vacuum line has a leak.

Step 2: Catalyst & Electrophile Pre-Activation

  • In an oven-dried Schlenk tube under an argon atmosphere, add N-Boc-2-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Add the degassed solvent mixture via a gas-tight syringe.

  • Stir at room temperature for 15 minutes to allow the active Pd(0)-XPhos complex to form and undergo oxidative addition.

  • Self-Validation Checkpoint: The solution should transition from a dark purple/red (Pd₂(dba)₃) to a clear, deep yellow/orange. If the solution turns opaque black, palladium black has precipitated due to oxygen ingress or catalyst decomposition. Abort and restart.

Step 3: Syringe Pump Addition of the Boronic Acid

  • Dissolve the arylboronic acid (1.2 equiv) in a minimal amount of degassed 1,4-dioxane.

  • Load this solution into a gas-tight syringe and mount it on a programmable syringe pump.

  • Heat the main reaction vessel to 90 °C.

  • Add the boronic acid solution dropwise over 2 to 3 hours directly into the heated reaction mixture.

  • Mechanistic Rationale: Slow addition keeps the steady-state concentration of the boronic acid extremely low, heavily disfavoring the bimolecular double-transmetalation event that leads to homocoupling.

Step 4: Workup and Validation

  • Upon completion of the addition, stir for an additional 1 hour at 90 °C.

  • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues.

  • Analyze the crude mixture via LC-MS.

  • Self-Validation Checkpoint: The UV trace should show >90% conversion to the cross-coupled product. The homocoupled biaryl mass (2x Boronic Acid - 2H) should be <2% relative peak area.

V. References
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis.[Link]

  • Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.[Link]

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. Organic Process Research & Development.[Link]

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. MDPI.[Link]

Sources

optimizing base and solvent conditions for reactions involving 2-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing base and solvent conditions in reactions involving 2-chloro-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile heterocyclic compound. Here, we will address common challenges and provide in-depth, evidence-based solutions in a practical question-and-answer format.

Introduction: Understanding the Substrate

2-chloro-1H-pyrrolo[3,2-b]pyridine, an azaindole, is a privileged scaffold in medicinal chemistry.[1][2] Its structure presents unique challenges and opportunities in cross-coupling reactions. The pyridine nitrogen withdraws electron density, activating the C2 and C4 positions for nucleophilic attack and oxidative addition.[3] However, the pyrrole moiety introduces a potentially acidic N-H proton and the ability to coordinate with metal catalysts, which can complicate reaction outcomes. This guide will focus on rationally selecting bases and solvents to overcome these challenges in key transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Considerations

Q1: My palladium-catalyzed cross-coupling reaction with 2-chloro-1H-pyrrolo[3,2-b]pyridine is showing low to no yield. What are the first things I should check?

A1: Low conversion is a common hurdle, often stemming from the inherent stability of the C-Cl bond and potential catalyst inhibition.[4] Here is a systematic troubleshooting approach:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is paramount for activating the relatively inert 2-chloro position.[5]

    • Recommendation: For challenging substrates like this, move beyond standard catalysts like Pd(PPh₃)₄. Employ modern, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the crucial oxidative addition step and enhance catalyst stability.[5][6] Pre-formed palladium G2 or G3 pre-catalysts can also offer improved performance by ensuring efficient generation of the active Pd(0) species.[7]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[3]

    • Recommendation: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Use dry, degassed solvents to minimize catalyst deactivation.[3]

  • Temperature: Higher temperatures are often necessary to overcome the activation energy for the oxidative addition of the C-Cl bond.[3][4]

    • Recommendation: If your reaction is sluggish at lower temperatures, cautiously increase the temperature, typically in the range of 80-120 °C, while monitoring for substrate or product decomposition.

Q2: I'm observing significant hydrodehalogenation (replacement of -Cl with -H) as a major side product. What causes this and how can I prevent it?

A2: Hydrodehalogenation is a common side reaction, particularly in reactions with electron-rich heteroaryl chlorides. It can arise from several pathways, including β-hydride elimination from the palladium intermediate or reaction with trace water.

  • Base Selection: The choice of base can influence this side reaction. Strong, sterically hindered bases are often preferred.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base for many cross-coupling reactions.[3] However, if hydrodehalogenation persists, consider using a weaker inorganic base like K₃PO₄ or Cs₂CO₃, which may require a more active catalyst system or higher temperatures to achieve good conversion.[3]

  • Anhydrous Conditions: Trace amounts of water can be a proton source for hydrodehalogenation.

    • Recommendation: Ensure all reagents, solvents, and glassware are scrupulously dried. Using anhydrous solvents is critical.[5]

Section 2: Base Selection

Q3: How do I choose the right base for my reaction? Should I use an organic or inorganic base?

A3: The base plays multiple crucial roles in palladium-catalyzed cross-coupling reactions, including facilitating the generation of the active catalyst, participating in the transmetalation step (in Suzuki reactions), and neutralizing the acid generated during the reaction.[6][8] The choice between an organic and inorganic base depends on the specific reaction and substrate.

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are commonly used in Suzuki-Miyaura couplings. Their effectiveness is often enhanced in aqueous or biphasic solvent systems.[6] They are generally less prone to causing side reactions with sensitive functional groups.

  • Organic Bases (e.g., NaOtBu, LiHMDS, DBU): Strong, non-nucleophilic organic bases are often required for more challenging reactions like the Buchwald-Hartwig amination of chloro-heterocycles.[3][9] They can also influence the catalytic cycle in complex ways; for instance, some organic bases can inhibit the reaction at high concentrations.[9]

Table 1: Common Bases for Cross-Coupling Reactions

BasepKa of Conjugate AcidCommon ApplicationsNotes
K₂CO₃10.3Suzuki-MiyauraOften used with aqueous solvent mixtures.[6]
K₃PO₄12.3Suzuki-Miyaura, Buchwald-HartwigA good choice for base-sensitive substrates.[3]
Cs₂CO₃10.2Suzuki-Miyaura, SonogashiraHigher solubility in organic solvents than K₂CO₃.[10]
NaOtBu19.0Buchwald-HartwigVery strong base, effective for C-Cl bond activation.[3]
DBU13.5C-N CouplingsCan have complex effects on reaction kinetics.[9]
LiHMDS26.0SonogashiraUseful for deprotonating terminal alkynes.[11]

Q4: Can the N-H proton on the pyrrole ring interfere with the reaction, and should I protect it?

A4: Yes, the pyrrole N-H proton is acidic and can be deprotonated by the strong bases often used in these reactions. This can lead to several complications:

  • Consumption of Base: An extra equivalent of base may be required to deprotonate the pyrrole N-H.

  • Altered Reactivity: The resulting anionic species may have different solubility and reactivity profiles.

  • Catalyst Inhibition: The deprotonated pyrrole nitrogen could potentially coordinate to the palladium center, inhibiting the catalytic cycle.

Recommendation: While some reactions can proceed with the unprotected N-H,[7] protection is often advisable, especially during initial optimization. A common protecting group is SEM (2-(trimethylsilyl)ethoxymethyl), though its removal can sometimes be challenging.

Section 3: Solvent Selection

Q5: How does the choice of solvent affect my reaction outcome?

A5: The solvent is not merely an inert medium; it plays a critical role in dissolving reactants, stabilizing intermediates, and influencing the reaction pathway.[12][13] The polarity of the solvent can be particularly impactful.

  • Polar Aprotic Solvents (e.g., DMF, DMAc, Dioxane, THF): These are the most common solvents for cross-coupling reactions. They are generally good at dissolving the polar reactants and catalysts.

  • Nonpolar Aprotic Solvents (e.g., Toluene, Xylene): These are also widely used, especially at higher temperatures.

  • Protic Solvents (e.g., t-BuOH, water): Often used in combination with aprotic solvents, particularly in Suzuki reactions with inorganic bases.

Table 2: Common Solvents for Cross-Coupling Reactions

SolventDielectric Constant (ε)Common ApplicationsNotes
1,4-Dioxane2.2Suzuki, Buchwald-HartwigA very common and versatile solvent.
Toluene2.4Suzuki, Buchwald-HartwigGood for higher temperature reactions.
THF7.6Suzuki, Buchwald-HartwigLower boiling point than dioxane or toluene.
DMF36.7Suzuki, SonogashiraHigh polarity can sometimes alter reaction selectivity.[14]
Acetonitrile (MeCN)37.5SuzukiCan favor different reaction pathways compared to nonpolar solvents.[14]
tert-Butanol12.5Buchwald-HartwigOften used in combination with other solvents.[15]

Q6: I've heard that polar solvents can sometimes change the selectivity of a reaction. Can you explain this?

A6: Yes, this is a well-documented phenomenon. In substrates with multiple reactive sites (e.g., a chloroaryl triflate), the polarity of the solvent can influence which site reacts. Some polar solvents, like DMF and MeCN, can stabilize anionic palladium transition states, which can favor the oxidative addition at a C-OTf bond over a C-Cl bond.[14][16] Conversely, nonpolar solvents or even some polar solvents like water and acetone often favor reaction at the C-Cl bond.[14] While 2-chloro-1H-pyrrolo[3,2-b]pyridine does not have this specific competing site, this principle highlights how solvent choice can fundamentally alter the reactivity of the catalytic system.

Experimental Protocols & Workflows

General Protocol for a Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-chloro-1H-pyrrolo[3,2-b]pyridine with an arylboronic acid.

dot

Troubleshooting_Tree Start Low or No Product Check_Catalyst Is the catalyst system appropriate? (e.g., using Buchwald ligands) Start->Check_Catalyst Check_Conditions Are conditions inert and anhydrous? Check_Catalyst->Check_Conditions Yes Success Reaction Successful Check_Catalyst->Success No, changed to active system Increase_Temp Increase Temperature (e.g., to 100-120 °C) Check_Conditions->Increase_Temp Yes Check_Conditions->Success No, improved conditions Change_Base Change Base (e.g., K₃PO₄ -> NaOtBu) Increase_Temp->Change_Base Change_Solvent Change Solvent (e.g., Dioxane -> Toluene or DMF) Change_Base->Change_Solvent Change_Solvent->Success

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Halogenated 7-Azaindoles in Synthesis

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the integrated pyridine ring offers unique hydrogen bonding capabilities and metabolic stability.[1] Functionalization of this core, particularly at the C-2 position, is a cornerstone of structure-activity relationship (SAR) studies. Halogenated intermediates, specifically 2-chloro- and 2-bromo-7-azaindoles, serve as versatile linchpins for introducing molecular complexity through modern cross-coupling chemistry.

The choice between a 2-chloro or a 2-bromo derivative is a critical decision in synthetic planning. It is not merely a matter of substitution but a strategic choice that dictates reaction energetics, catalyst selection, and overall synthetic efficiency. This guide provides an in-depth comparison of their reactivity profiles, supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

Core Reactivity Principles: The Carbon-Halogen Bond

The fundamental difference in reactivity between 2-chloro- and 2-bromo-7-azaindole lies in the inherent properties of the carbon-halogen (C-X) bond. In palladium-catalyzed cross-coupling reactions, the rate-limiting step is often the oxidative addition of the C-X bond to the Pd(0) catalyst. The energy required for this step is directly related to the bond dissociation energy (BDE) of the C-X bond.

The C-Br bond is significantly weaker than the C-Cl bond. Theoretical calculations and experimental observations consistently show that C-Cl bonds are approximately 7-12 kcal/mol stronger than their C-Br counterparts in heteroaromatic systems.[2][3] This translates to a lower activation energy for the oxidative addition of 2-bromo-7-azaindole, rendering it the more reactive coupling partner under most conditions.[3][4][5]

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling is: C-I > C-OTf > C-Br >> C-Cl [6]

This guide will explore the practical implications of this trend in three key transformations: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Sonogashira coupling.

Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination

The formation of a C-N bond via Buchwald-Hartwig amination is a vital transformation. Comparing the two substrates reveals the classic reactivity-condition trade-off.

2-Bromo-1H-pyrrolo[3,2-b]pyridine: Due to its higher reactivity, the 2-bromo derivative typically undergoes amination under milder conditions. Standard catalyst systems involving ligands like BINAP or Xantphos are often sufficient.[7] The primary challenge is often preventing side reactions like hydrodehalogenation, which can be mitigated by careful control of temperature and base selection.[8]

2-Chloro-1H-pyrrolo[3,2-b]pyridine: The inertness of the C-Cl bond necessitates more forcing conditions and highly active, specialized catalyst systems. The use of bulky, electron-rich phosphine ligands is critical to promote the challenging oxidative addition step. A study on the amination of N-free 2-chloro-7-azaindole identified BrettPhos as a particularly effective ligand, enabling the coupling of various primary and secondary amines.[9] Without such advanced catalysts, amination of the chloro-derivative often fails or provides dismal yields.

Data Summary: Buchwald-Hartwig Amination Conditions

Parameter2-Bromo-1H-pyrrolo[3,2-b]pyridine (Typical)2-Chloro-1H-pyrrolo[3,2-b]pyridine (Optimized)[9]
Catalyst/Precatalyst Pd₂(dba)₃ or Pd(OAc)₂BrettPhos Pd G3
Ligand Xantphos, BINAP, RuPhos[8]BrettPhos
Base Cs₂CO₃, K₂CO₃, NaOtBuLiHMDS
Solvent Dioxane, TolueneTHF
Temperature 80-110 °C60-80 °C
General Observation More susceptible to hydrodehalogenation.Requires highly active, specialized catalyst systems.
Suzuki-Miyaura Coupling

For C-C bond formation with boronic acids, the reactivity gap persists.

2-Bromo-1H-pyrrolo[3,2-b]pyridine: This substrate is generally well-behaved in Suzuki couplings. A wide range of palladium sources and ligands can be employed, and reactions often proceed to high conversion at moderate temperatures. The key is to manage potential protodeboronation of the boronic acid partner.[5]

2-Chloro-1H-pyrrolo[3,2-b]pyridine: Coupling the chloro-analog is significantly more demanding. Success hinges on using state-of-the-art catalyst systems designed for activating C-Cl bonds. Bulky, electron-rich dialkylbiarylphosphine ligands such as SPhos or XPhos are often required to achieve reasonable yields.[5][10] Higher temperatures and stronger bases are also typical. A further complication is the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst, an issue that is more pronounced when longer reaction times and higher temperatures are needed.[5][11]

G cluster_workflow Decision Workflow: Chloro vs. Bromo start Define Synthetic Target reactivity_need High Reactivity Needed? (e.g., sensitive functional groups, mild conditions) start->reactivity_need choose_bromo Select 2-Bromo-1H-pyrrolo[3,2-b]pyridine (Milder conditions, standard catalysts) reactivity_need->choose_bromo Yes chemoselectivity Chemoselective Coupling Required? reactivity_need->chemoselectivity No choose_chloro Select 2-Chloro-1H-pyrrolo[3,2-b]pyridine (Cost-effective, requires catalyst optimization) chemoselectivity->choose_chloro No use_bromo_for_sel Utilize Bromo for selective coupling in presence of Chloro chemoselectivity->use_bromo_for_sel Yes

Choosing between chloro and bromo starting materials.
Sonogashira Coupling

The synthesis of 2-alkynyl-7-azaindoles via Sonogashira coupling is a common route to extend the scaffold.

2-Bromo-1H-pyrrolo[3,2-b]pyridine: The bromo derivative is an excellent substrate for Sonogashira couplings. Standard conditions, typically involving a palladium source (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (CuI), and an amine base, provide high yields of the desired products.[6][12][13] The reaction is often robust and tolerates a wide range of terminal alkynes.

2-Chloro-1H-pyrrolo[3,2-b]pyridine: While feasible, the Sonogashira coupling of the chloro-analog is far more challenging and less common. It requires specialized copper-free conditions and highly active palladium catalysts with ligands like cataCXium® A or SPhos to overcome the high activation barrier. Yields are often lower, and competing side reactions, such as alkyne homocoupling (Glaser coupling), can be problematic.[14]

Mechanistic Underpinnings: A Closer Look at the Catalytic Cycle

The disparity in reactivity is best understood by examining the palladium catalytic cycle.

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add + Ar-X pd_complex Ar-Pd(II)(X)L₂ oxidative_add->pd_complex Rate-Limiting Step (Harder for X=Cl) transmetal Transmetalation (Suzuki) or Ligand Exchange (Buchwald) pd_complex->transmetal + Nu-M pd_intermediate Ar-Pd(II)(R)L₂ transmetal->pd_intermediate pd_intermediate->pd0 Reductive Elimination reductive_elim Reductive Elimination pd_intermediate->reductive_elim product Ar-R (Product) reductive_elim->product catalyst_regen Catalyst Regeneration note X = Br: Lower activation energy, faster reaction. X = Cl: Higher activation energy, requires more active catalyst/harsher conditions.

Palladium cross-coupling cycle highlighting the key step.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-X bond. This is the crucial, often rate-determining step where the C-X bond is broken. The weaker C-Br bond (BDE ≈ 71 kcal/mol) undergoes this step much more readily than the stronger C-Cl bond (BDE ≈ 84 kcal/mol).[2][15]

  • Transmetalation/Ligand Exchange: The coupling partner (e.g., boronic acid in Suzuki, amine in Buchwald-Hartwig) coordinates to the palladium center.

  • Reductive Elimination: The two organic fragments couple, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst. This step is typically fast.

The higher energy barrier for the oxidative addition of 2-chloro-7-azaindole is the kinetic bottleneck that necessitates the use of more sophisticated and reactive catalyst systems to facilitate the reaction at a practical rate.

Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen).

Protocol 1: Buchwald-Hartwig Amination of 2-Chloro-1H-pyrrolo[3,2-b]pyridine

(Adapted from Plas, A. et al., Org. Lett. 2015)[9]

Materials:

  • 2-Chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • BrettPhos Pd G3 precatalyst (0.02 equiv)

  • BrettPhos (0.02 equiv)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1M in THF (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried reaction vial, add 2-chloro-1H-pyrrolo[3,2-b]pyridine, BrettPhos Pd G3, and BrettPhos.

  • Seal the vial with a septum, and purge with argon for 10 minutes.

  • Add anhydrous THF, followed by the amine.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the LiHMDS solution dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and then heat to 60 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling of 2-Bromo-1H-pyrrolo[3,2-b]pyridine

(Adapted from Zhu, Q. et al., Modern Research in Catalysis 2017)[12][13]

Materials:

  • 2-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv, assuming N-protection if necessary)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-1H-pyrrolo[3,2-b]pyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the terminal alkyne via syringe and stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS until completion (typically 2-6 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove catalyst residues, washing with additional ethyl acetate.

  • Wash the combined filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Strategic Recommendations

The choice between 2-chloro- and 2-bromo-1H-pyrrolo[3,2-b]pyridine is a classic case of balancing reactivity against cost and availability.

  • For Versatility and Mild Conditions: 2-Bromo-1H-pyrrolo[3,2-b]pyridine is the superior choice. Its higher reactivity allows for a broader range of standard catalytic systems and milder reaction conditions, which is crucial when dealing with sensitive or complex substrates. It is the go-to starting material for ensuring high success rates in discovery chemistry.

  • For Cost-Effectiveness and Process Development: 2-Chloro-1H-pyrrolo[3,2-b]pyridine can be a more economical option for large-scale synthesis. However, its use necessitates significant investment in process optimization, requiring highly active (and often more expensive) catalyst systems and more stringent reaction control to achieve acceptable yields.

  • For Chemoselective Synthesis: In molecules bearing both chlorine and bromine substituents, the reactivity difference can be exploited. A Suzuki or Sonogashira coupling can often be performed selectively at the C-Br position while leaving the C-Cl bond intact for subsequent transformations.[1]

By understanding the fundamental principles of C-X bond activation and the practical requirements for each substrate, researchers can design more efficient, robust, and successful synthetic routes toward novel 7-azaindole derivatives.

References

  • Vertex AI Search, based on provided search results.
  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • Vertex AI Search, based on provided search results.
  • Anderson, K. W., & Buchwald, S. L. (2005). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 7(19), 4173-4175. [Link]

  • Catarina, A. V., & Teresa, M. V. D. P. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 464. [Link]

  • Manbeck, G. F., & Lipman, A. J. (2012). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 77(23), 10736-10745. [Link]

  • Chemistry LibreTexts. (2022). 6.4: Bond Dissociation Energy. [Link]

  • Vertex AI Search, based on provided search results.
  • Plas, A., Martin, C., Joubert, N., & Viaud-Massuard, M.-C. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters, 17(19), 4786-4789. [Link]

  • Vertex AI Search, based on provided search results.
  • Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Vertex AI Search, based on provided search results.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • ResearchGate. (2024). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. [Link]

  • Vertex AI Search, based on provided search results.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Vertex AI Search, based on provided search results.
  • Vertex AI Search, based on provided search results.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Jørgensen, M., Ahring, J. K., & Nielsen, T. E. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(19), 3568. [Link]

  • Vertex AI Search, based on provided search results.
  • Vertex AI Search, based on provided search results.
  • Vertex AI Search, based on provided search results.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Patra, T., & Ghorai, P. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. Chemical Science, 13(36), 10795-10803. [Link]

  • Vertex AI Search, based on provided search results.
  • Vertex AI Search, based on provided search results.

Sources

The Strategic Selection of Palladium Catalysts for Suzuki Coupling with 2-Chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Medicinal Chemists and Process Development Scientists

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds.[1][2] For researchers in drug discovery and development, its application in modifying nitrogen-containing heterocycles is of paramount importance. The 1H-pyrrolo[3,2-b]pyridine core is a privileged scaffold in numerous biologically active compounds, and the ability to functionalize it at the C2 position via Suzuki coupling is a key synthetic strategy. However, the substrate , 2-chloro-1H-pyrrolo[3,2-b]pyridine, presents a distinct set of challenges that demand a carefully considered catalyst selection.

This guide provides a comparative analysis of various palladium catalyst systems for this specific transformation. We will delve into the mechanistic rationale behind catalyst choice, present comparative data, and provide a detailed, field-tested protocol for a highly effective system.

The Challenge: Coupling an Electron-Rich Heteroaryl Chloride

The primary obstacle in the Suzuki coupling of 2-chloro-1H-pyrrolo[3,2-b]pyridine lies in the first and often rate-determining step of the catalytic cycle: oxidative addition.[2] Several factors contribute to the difficulty of this step:

  • Strong C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts.[2]

  • Electron-Rich Nature: The pyrrolopyridine ring system is electron-rich, which disfavors the oxidative addition of the palladium(0) catalyst to the C-Cl bond.

  • Catalyst Inhibition: The presence of multiple nitrogen atoms in the heterocyclic core can lead to catalyst inhibition through the formation of stable, off-cycle palladium complexes.[3]

Overcoming these hurdles requires a catalyst system that is both highly active and robust. The key to achieving this lies in the judicious selection of the phosphine ligand coordinated to the palladium center.

Comparative Analysis of Catalyst Systems

The most effective catalysts for coupling challenging heteroaryl chlorides are typically characterized by bulky and electron-rich phosphine ligands.[4][5] These ligands promote the formation of a monoligated, highly reactive "L-Pd(0)" species, which is crucial for activating the inert C-Cl bond.[6] Below is a comparative summary of potential catalyst systems for the Suzuki coupling of 2-chloro-1H-pyrrolo[3,2-b]pyridine with a generic arylboronic acid.

Catalyst System (Precatalyst + Ligand)Typical Loading (mol%)BaseSolventTemp (°C)Reported Yield Range for Similar SubstratesKey Advantages & Considerations
Pd(PPh₃)₄2-5Na₂CO₃, K₂CO₃Toluene/H₂O, Dioxane90-110Low to Moderate"Classical" catalyst, often ineffective for unactivated chlorides.[4]
Pd(OAc)₂ + SPhos1-2K₃PO₄Toluene, Dioxane/H₂O80-100HighSPhos is a bulky, electron-rich Buchwald ligand effective for many heteroaryl chlorides.[3][7]
Pd₂(dba)₃ + XPhos1-2K₃PO₄, Cs₂CO₃t-BuOH, Dioxane80-110Very HighXPhos is another highly effective Buchwald ligand, known for its broad applicability.[8][9]
XPhos Pd G31-2K₃PO₄, K₂CO₃2-MeTHF, DioxaneRT - 80Very HighA pre-formed palladacycle precatalyst offering high stability and activity.[8][10]
PEPPSI-IPr1-3K₂CO₃, K₃PO₄t-Amyl alcohol, Dioxane80-110HighN-Heterocyclic Carbene (NHC) based catalyst, known for high stability and turnover numbers.[11][12]

Analysis:

For a substrate like 2-chloro-1H-pyrrolo[3,2-b]pyridine, traditional catalysts like Pd(PPh₃)₄ are generally poor choices due to the low reactivity of the C-Cl bond. The breakthrough in this area came with the development of sterically hindered and electron-donating ligands by groups such as Buchwald and Hartwig.[4][13]

Ligands like SPhos and XPhos are designed to address the core challenges.[5] Their bulkiness prevents the formation of inactive bis-ligated palladium complexes, while their strong electron-donating character increases the electron density on the palladium center, facilitating the oxidative addition step.[6]

Modern palladacycle precatalysts , such as XPhos Pd G3 , offer an advantage by providing an air- and moisture-stable solid that reliably generates the active monoligated Pd(0) species upon activation with a base.[8][9] This leads to more reproducible results and often allows for lower catalyst loadings and milder reaction conditions. Similarly, catalysts based on N-heterocyclic carbenes (NHCs) , like PEPPSI-IPr, are extremely robust and can exhibit exceptional activity due to the strong sigma-donating ability of the NHC ligand.[4][11]

Mechanistic Rationale & Visualization

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1][7] The choice of a bulky, electron-rich ligand like XPhos is critical for promoting the initial, challenging oxidative addition step with the aryl chloride.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 L-Pd(0) (Active Catalyst) PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Biaryl L-Pd(II)(Ar)(Ar') PdII_Aryl->PdII_Biaryl Transmetalation (Ar'-B(OR)₂ + Base) PdII_Biaryl->Pd0 Reductive Elimination Product Ar-Ar' PdII_Biaryl->Product ArylHalide Ar-X (2-Chloro-1H-pyrrolo[3,2-b]pyridine) BoronicAcid Ar'-B(OR)₂

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.

Recommended Experimental Protocol

Based on extensive literature precedent for challenging heteroaryl chlorides, a system employing a third-generation Buchwald palladacycle precatalyst (G3) is recommended for its high efficiency, reliability, and operational simplicity.[8][10]

Reaction: Suzuki coupling of 2-chloro-1H-pyrrolo[3,2-b]pyridine with (4-methoxyphenyl)boronic acid.

Materials:

  • 2-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 mmol, 1.0 equiv)

  • (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (0.5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 2-chloro-1H-pyrrolo[3,2-b]pyridine, (4-methoxyphenyl)boronic acid, and potassium phosphate.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe.

  • Inerting: Seal the vessel and evacuate and backfill with inert gas three times.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Workflow start Start prep 1. Add Reactants & Base to Oven-Dried Vessel start->prep catalyst 2. Add XPhos Pd G3 Catalyst (Under Inert Atmosphere) prep->catalyst solvent 3. Add Anhydrous Dioxane & Degassed Water catalyst->solvent degas 4. Seal, Evacuate & Backfill with Argon (3x) solvent->degas react 5. Heat at 100 °C (12-24 h) degas->react monitor 6. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 7. Cool, Dilute with EtOAc & Water monitor->workup Reaction Complete extract 8. Extract Aqueous Layer with EtOAc workup->extract dry 9. Combine Organics, Dry & Concentrate extract->dry purify 10. Purify via Column Chromatography dry->purify end End purify->end

Caption: A typical experimental workflow for the Suzuki coupling protocol.

Conclusion

The successful Suzuki-Miyaura coupling of 2-chloro-1H-pyrrolo[3,2-b]pyridine is highly dependent on the use of a sophisticated palladium catalyst system. While traditional catalysts are often inadequate, modern systems employing bulky, electron-rich dialkylbiarylphosphine ligands like XPhos or SPhos, particularly in the form of stable palladacycle precatalysts, have proven to be exceptionally effective.[3][14] These advanced catalysts directly address the inherent challenges of activating an electron-rich heteroaryl chloride, enabling chemists to access a diverse range of functionalized pyrrolopyridine derivatives crucial for advancing pharmaceutical research and development.

References

  • ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF. Available from: [Link]

  • PMC. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Available from: [Link]

  • Organic Chemistry Portal. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Available from: [Link]

  • ACS Omega. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • University of Leeds. Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. Available from: [Link]

  • J-STAGE. Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Available from: [Link]

  • Royal Society of Chemistry. Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination. Available from: [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]

  • OUCI. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Available from: [Link]

  • PMC. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

  • Nature. The iron-catalysed Suzuki coupling of aryl chlorides. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available from: [Link]

  • MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available from: [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available from: [Link]

  • Encyclopedia MDPI. Principles of the Suzuki Coupling Reaction. Available from: [Link]

  • PMC. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available from: [Link]

  • ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF. Available from: [Link]

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link]

Sources

biological activity of 2-chloro-1H-pyrrolo[3,2-b]pyridine derivatives versus other azaindole isomers

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of 2-Chloro-1H-pyrrolo[3,2-b]pyridine Derivatives vs. Alternative Azaindole Isomers

Executive Summary & Rationale

The bioisosteric replacement of an indole CH moiety with a nitrogen atom yields azaindoles (pyrrolopyridines), a privileged structural scaffold in modern medicinal chemistry[1]. Among the four positional isomers, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has historically dominated clinical pipelines (e.g., vemurafenib, pexidartinib) due to its ability to form robust bidentate hydrogen bonds within kinase hinge regions[2].

However, recent comparative analyses reveal that 4-azaindole (1H-pyrrolo[3,2-b]pyridine) derivatives—particularly those functionalized via a 2-chloro synthetic handle—exhibit highly differentiated and specialized biological activities. By strategically altering the nitrogen position and introducing an electron-withdrawing chlorine atom, researchers can access unique pharmacological spaces, including the inhibition of metabolic targets (like ACC1) and efficacy against resistant microbial strains[3][4]. This guide provides an objective comparison of 2-chloro-1H-pyrrolo[3,2-b]pyridine derivatives against 5-, 6-, and 7-azaindole isomers, detailing their physicochemical divergence and the self-validating protocols required for their evaluation.

Structural and Physicochemical Divergence

The exact position of the pyridine nitrogen profoundly dictates the molecule's dipole moment, lipophilicity (LogP), and hydrogen-bonding vector[2].

  • 7-Azaindole (1H-pyrrolo[2,3-b]pyridine): The proximity of the pyridine nitrogen to the pyrrole N-H creates a perfect bidentate donor-acceptor motif, making it a ubiquitous ATP-mimetic.

  • 4-Azaindole (1H-pyrrolo[3,2-b]pyridine): The nitrogen is positioned at the 4-position, fundamentally altering the electronic distribution and steric profile.

Causality of the 2-Chloro Substitution: The introduction of a 2-chloro substituent on the 4-azaindole core is not arbitrary. The highly electronegative chlorine atom withdraws electron density, lowering the pKa of the pyrrole N-H and enhancing its hydrogen-bond donor capacity. Simultaneously, the synergy between the pyridine nitrogen and the 2-chloro group activates the 2-position for late-stage nucleophilic aromatic substitution (SNAr), allowing for rapid, high-yield library generation[5].

BindingLogic Target Biological Target (e.g., Kinase Hinge) Result7 Broad-Spectrum Kinase Inhibition Target->Result7 Result4 Selective Inhibition (ACC1, HIV-1 RT) Target->Result4 Aza7 7-Azaindole Isomer (Bidentate Motif) Mech7 ATP-Mimetic Binding Strong H-Bond Network Aza7->Mech7 Aza4 4-Azaindole Isomer (Monodentate + Steric) Mech4 Alternative Vector Targeted Selectivity Aza4->Mech4 Mech7->Target Mech4->Target

Fig 1. Mechanistic divergence in target binding between 4-azaindole and 7-azaindole isomers.

Comparative Biological Performance

Direct head-to-head comparisons of azaindole isomers reveal that biological activity is strictly target-dependent[6].

  • Anticancer & Kinase Inhibition: While 7-azaindoles generally present higher baseline antiproliferative activity across various cell lines (e.g., A2780, MCF-7)[7], alternative isomers exhibit niche selectivity. For instance, 5-azaindole derivatives show potent activity against Cdc7 kinase, whereas 4-, 6-, and 7-isomers show distinctly lower efficacy for this specific target[6].

  • Metabolic & Antiviral Targets: Derivatives of 1H-pyrrolo[3,2-b]pyridine have emerged as highly potent, orally available inhibitors of Acetyl-CoA carboxylase 1 (ACC1), a critical target for metabolic disorders[3]. In HIV-1 inhibition, 4-azaindole and 7-azaindole analogs functioning as non-nucleoside reverse transcriptase inhibitors (NNRTIs) demonstrated superior efficacy compared to the parent indole, whereas 5- and 6-azaindoles showed drastically reduced efficacy[6].

  • Antimicrobial Activity: Pyrrolo[3,2-b]pyridine derivatives, particularly those functionalized at the 2-position, have demonstrated significant activity against resistant strains of E. coli, an area where 7-azaindoles typically underperform[4].

Table 1: Comparative Biological Activity Profile of Azaindole Isomers

Isomer ScaffoldPrimary Target/ApplicationRelative Efficacy (General)Notable Biological Signatures
4-Azaindole (1H-pyrrolo[3,2-b]pyridine)ACC1, HIV-1 RT, Resistant BacteriaHigh in specific assaysOrally available ACC1 inhibitors; active against resistant E. coli strains.
5-Azaindole (1H-pyrrolo[3,2-c]pyridine)Cdc7 KinaseModerate to LowPotent Cdc7 inhibition; generally lower broad-spectrum cytotoxicity.
6-Azaindole (1H-pyrrolo[2,3-c]pyridine)N/A (Limited)LowReduced efficacy in HIV-1 NNRTI assays compared to 4- and 7-isomers.
7-Azaindole (1H-pyrrolo[2,3-b]pyridine)Broad Kinases (B-Raf, c-MET)Very HighUbiquitous in FDA-approved kinase inhibitors; strong ATP-mimetic.

Experimental Methodologies & Self-Validating Protocols

To objectively evaluate 2-chloro-1H-pyrrolo[3,2-b]pyridine derivatives, researchers must utilize robust, self-validating protocols. The 2-chloro group is strategically chosen because it allows for late-stage diversification via nucleophilic displacement[5].

Protocol A: Synthesis of N-Substituted 2-Amino-1H-pyrrolo[3,2-b]pyridine Derivatives

Causality Check: The displacement of the 2-chloro atom requires elevated temperatures. The pyridine nitrogen withdraws electron density from the pyrrole ring, activating the 2-position for nucleophilic attack—a reactivity pattern less pronounced in isolated indoles.

  • Preparation: Dissolve 2-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M).

  • Nucleophilic Addition: Add the desired primary or secondary amine (2.0 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq) to act as an acid scavenger.

  • Reaction: Heat the mixture to 80–100°C under an inert nitrogen atmosphere for 12–24 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the isotopic chlorine cluster (M and M+2 peaks in a 3:1 ratio) strictly confirms complete nucleophilic displacement.

  • Isolation: Quench with water, extract with EtOAc, and purify via flash chromatography (MeOH/DCM gradient)[5].

Protocol B: Self-Validating Cytotoxicity & Selectivity Profiling

Causality Check: To ensure that the biological activity of the 4-azaindole derivative is target-specific and not a result of general membrane disruption (a common false positive for lipophilic heterocycles), the assay must include a parallel counter-screen.

  • Cell Seeding: Plate target cells (e.g., ACC1-dependent cancer lines) and non-tumorigenic control cells (e.g., normal dermal fibroblasts) at 5×103 cells/well in 96-well plates.

  • Dosing: Treat cells with the synthesized 2-amino-4-azaindole derivatives in a 10-point dose-response curve (0.001 µM to 50 µM). Maintain DMSO concentration below 0.5% v/v to prevent solvent-induced toxicity.

  • Incubation & Readout: Incubate for 72 hours, then add MTT reagent. Read absorbance at 570 nm.

  • Validation Logic: A compound is only advanced if the Selectivity Index (SI) — calculated as (IC50​ Fibroblasts)/(IC50​ Target Cells) — is greater than 3.0. This ensures the 4-azaindole's efficacy is driven by specific target engagement rather than basal cytotoxicity[7].

Workflow Step1 Synthesis: 2-Chloro Displacement Step2 LC-MS Validation: Loss of Cl Isotope Step1->Step2 Step3 Parallel Screening: Target vs. Fibroblasts Step2->Step3 Step4 Data Filter: Selectivity Index > 3.0 Step3->Step4

Fig 2. Self-validating workflow for synthesizing and evaluating 2-chloro-4-azaindole derivatives.

Conclusion

While 7-azaindole remains the default bioisostere for broad-spectrum kinase inhibition, 2-chloro-1H-pyrrolo[3,2-b]pyridine (4-azaindole) derivatives offer a compelling alternative for specialized targets. The 2-chloro substitution not only tunes the electronic profile for unique receptor engagement (such as ACC1 and HIV-1 RT) but also provides a versatile synthetic handle for rapid library expansion. By employing rigorous, self-validating counter-screens, drug development professionals can leverage the distinct physicochemical properties of 4-azaindoles to bypass the off-target liabilities commonly associated with 7-azaindole scaffolds.

Sources

Structure-Activity Relationship (SAR) Studies of 1H-Pyrrolo[3,2-b]pyridine Derivatives: A Comparative Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[3,2-b]pyridine (7-azaindole isomer) scaffold has emerged as a highly privileged motif in modern medicinal chemistry. By combining an electron-rich pyrrole ring with an electron-deficient pyridine ring, this bicyclic system offers distinct regioselective reactivities and superior physicochemical properties compared to traditional indoles or cyclic ureas. The nitrogen in the pyridine ring acts as a critical hydrogen bond acceptor (HBA), while the pyrrole nitrogen serves as a hydrogen bond donor (HBD), making it an ideal hinge-binding core for kinase inhibitors and allosteric modulators.

This guide objectively compares the performance of various 1H-pyrrolo[3,2-b]pyridine derivatives across two distinct therapeutic applications: Central Nervous System (CNS) targets (GluN2B Negative Allosteric Modulators) and Metabolic/Oncology targets (Acetyl-CoA Carboxylase 1 Inhibitors). By analyzing these structure-activity relationship (SAR) studies, researchers can leverage proven experimental protocols and structural insights for their own lead optimization pipelines.

Mechanistic Rationale & Scaffold Advantages

When optimizing a lead compound, researchers frequently encounter "brick-wall" physicochemical issues such as poor aqueous solubility, high cytochrome P450 (CYP) inhibition, or susceptibility to P-glycoprotein (MDR1) efflux. Scaffold hopping to a 1H-pyrrolo[3,2-b]pyridine core often resolves these issues by:

  • Lowering Lipophilicity (clogP): The additional nitrogen atom compared to an indole core reduces overall lipophilicity, which generally improves aqueous solubility and reduces off-target hERG binding.

  • Modulating pKa: The basicity of the pyridine nitrogen can be tuned via adjacent substitutions, allowing precise control over the molecule's ionization state at physiological pH.

Scaffold_Hopping A Previous Lead (Cyclic Urea Core) B Limitation: Poor Solubility & High Efflux A->B C Scaffold Hopping: 1H-pyrrolo[3,2-b]pyridine B->C Structural Replacement D SAR Optimization: Amide Modification C->D E Optimized Lead (Comp 9) High CNS Penetrance D->E Lead Optimization

Caption: Workflow of scaffold hopping and SAR optimization for GluN2B NAMs.

Comparative SAR Case Study 1: GluN2B Negative Allosteric Modulators (NAMs)

Context and Challenge

GluN2B is a subtype of the N-methyl-D-aspartate (NMDA) receptor implicated in various neurological disorders [1]. Initial high-throughput screening identified compounds with a cyclic urea core. However, these precursors suffered from poor solubility and high MDR1 efflux, preventing adequate brain penetrance.

SAR Progression

Researchers replaced the cyclic urea with a 1H-pyrrolo[3,2-b]pyridine core to improve solubility. The SAR focus then shifted to the amide substituent at the C1 position to eliminate a problematic hydrogen bond donor that was driving MDR1 efflux [2].

Performance Comparison

Table 1: SAR Optimization of 1H-pyrrolo[3,2-b]pyridine GluN2B NAMs [2]

CompoundAmide SubstituentRat GluN2B Binding ( Ki​ )Liver Microsome (LM) StabilityIn Vivo Profile / Target Engagement
Cyclic Urea N/AHigh AffinityPoorPoor CNS penetrance (High MDR1 efflux)
Compound 6 Piperidine< 100 nMLowHigh clearance
Compound 5 Azetidine3.3 nMModerateModerate clearance
Compound 9 Dimethylamide< 10 nMHighLow DDI, Low clearance, ED50​ = 2.0 mg/kg
Experimental Protocol: Radioligand Binding Assay for GluN2B

Causality: To confirm that the structural modifications do not disrupt allosteric binding, a displacement assay using [3H] -ifenprodil (a selective GluN2B N-terminal domain binder) is required. Self-Validating System: The inclusion of a high-concentration unlabeled competitor ensures that the measured radioactivity strictly represents specific target engagement rather than non-specific lipid binding.

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing human GluN1/GluN2B receptors. Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 5 nM [3H] -ifenprodil, and varying concentrations of the 1H-pyrrolo[3,2-b]pyridine derivative (0.1 nM to 10 µM).

  • Control Wells: Include wells with 10 µM unlabeled ifenprodil to define non-specific binding (NSB). Total binding (TB) is defined by wells containing only the radioligand and vehicle (DMSO).

  • Filtration: After 2 hours of incubation at room temperature, terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Comparative SAR Case Study 2: ACC1 Inhibitors in Oncology

Context and Challenge

Acetyl-CoA Carboxylase 1 (ACC1) is a critical enzyme in tumor lipid synthesis. While the initial 1H-pyrrolo[3,2-b]pyridine-3-carboxamide lead (Compound 1a) and its N1-methyl derivative (Compound 1c) demonstrated potent in vitro ACC1 inhibition, they exhibited severe pharmacokinetic (PK) liabilities and poor oral bioavailability, rendering them ineffective in vivo [3].

SAR Progression

To address the PK issues, researchers systematically modified the N1-position of the pyrrole ring. The goal was to optimize the molecule's lipophilicity and metabolic stability without disrupting the critical HBA/HBD interactions at the 3-carboxamide position.

Performance Comparison

Table 2: SAR Optimization of 1H-pyrrolo[3,2-b]pyridine ACC1 Inhibitors [3]

CompoundN1-SubstitutionIn Vitro ACC1 InhibitionBioavailability (F%)In Vivo Pharmacodynamics (PD)
Compound 1a Hydrogen (H)ModeratePoorN/A
Compound 1c MethylPotentLowPoor PK profile, rapid clearance
Compound 1k IsopropylPotentHigh100 mg/kg oral dose significantly reduced Malonyl-CoA in tumors

ACC1_Inhibition A Acetyl-CoA B ACC1 Enzyme A->B C Malonyl-CoA B->C D Fatty Acid Synthase (FAS) C->D E Tumor Lipid Synthesis D->E F 1H-pyrrolo[3,2-b]pyridine Derivative (e.g., 1k) F->B Inhibits

Caption: Mechanism of ACC1 inhibition by 1H-pyrrolo[3,2-b]pyridine derivatives in tumor metabolism.

Experimental Protocol: In Vivo PD Malonyl-CoA Assay

Causality: Because ACC1 directly converts Acetyl-CoA to Malonyl-CoA, measuring the reduction of Malonyl-CoA in tumor tissue provides a direct, causal readout of target engagement and in vivo efficacy. Self-Validating System: The use of a 13C -labeled internal standard during LC-MS/MS quantification accounts for any variations in tissue extraction efficiency or matrix ionization suppression, ensuring absolute quantitative accuracy.

  • Dosing & Tissue Collection: Administer Compound 1k (100 mg/kg) orally to mice bearing HCT-116 xenograft tumors. At 4 hours post-dose, euthanize the animals, rapidly excise the tumors, and immediately snap-freeze in liquid nitrogen to halt metabolic activity.

  • Metabolite Extraction: Homogenize 50 mg of frozen tumor tissue in 500 µL of ice-cold 80% methanol containing 50 ng/mL of 13C3​ -Malonyl-CoA (Internal Standard).

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to a fresh vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution & LC-MS/MS: Reconstitute the residue in 100 µL of mobile phase A (10 mM ammonium acetate in water). Inject 10 µL onto a C18 analytical column coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • Data Analysis: Monitor the Multiple Reaction Monitoring (MRM) transitions for Malonyl-CoA (m/z 852.1 -> 408.0) and the internal standard. Calculate the absolute concentration of Malonyl-CoA per mg of tissue and compare against vehicle-treated controls.

Synthesis & Functionalization Methodologies

To generate libraries for SAR studies, the 1H-pyrrolo[3,2-b]pyridine scaffold is typically functionalized via transition-metal catalysis. The distinct electronic properties of the two rings allow for selective functionalization.

General Protocol: Suzuki-Miyaura Coupling at the C6 Position This method is widely used to install aryl or heteroaryl groups (such as the 4-fluoro-3-methylphenyl group in the GluN2B study) onto a halogenated core.

  • Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), the desired boronic acid/ester (1.2 eq), and K2​CO3​ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) as the catalyst.

  • Solvent: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Seal the tube and heat the mixture at 90°C for 12 hours. Monitor the reaction completion via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Conclusion

The 1H-pyrrolo[3,2-b]pyridine scaffold is a highly versatile bioisostere that can rescue lead compounds suffering from poor PK or physicochemical properties. As demonstrated by the GluN2B NAM and ACC1 inhibitor case studies, precise SAR modifications—such as tuning the amide substituent to reduce efflux or optimizing N1-alkylation to improve bioavailability—can transform a structurally flawed hit into a potent, orally available therapeutic agent.

References

  • Zhu, S., et al. "A comprehensive description of GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists." European Journal of Medicinal Chemistry, 2020.[Link]

  • ACS Publications. "1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators." ACS Medicinal Chemistry Letters, 2019.[Link]

  • Mizojiri, R., et al. "Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor." Bioorganic & Medicinal Chemistry, 2019.[Link]

A Comparative Guide to the Structural Validation of 2-Substituted-1H-pyrrolo[3,2-b]pyridines via 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural determination of heterocyclic compounds is a cornerstone of chemical research. The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities, including kinase inhibition and anticancer properties.[1] However, the synthesis of substituted azaindoles can often lead to isomeric mixtures, making rigorous structural validation essential. This guide provides an in-depth technical comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the definitive structural elucidation of 2-substituted-1H-pyrrolo[3,2-b]pyridines.

The Challenge: Unambiguous Isomer Identification

The synthesis of 2-substituted-1H-pyrrolo[3,2-b]pyridines can sometimes yield other isomers, such as the pyrrolo[2,3-b]pyridine. Distinguishing between these isomers using one-dimensional (1D) ¹H or ¹³C NMR alone can be challenging due to overlapping signals and complex coupling patterns. 2D NMR spectroscopy provides the necessary resolution and connectivity information to overcome these ambiguities.

The Toolkit: A Multi-faceted 2D NMR Approach

A combination of 2D NMR experiments is crucial for a comprehensive and self-validating structural analysis. Each experiment provides a unique piece of the puzzle, and together they offer a complete picture of the molecular structure. The primary techniques employed are:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings through two or three bonds.[2][3]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to four bonds, crucial for connecting different spin systems.[4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space interactions between protons that are close in proximity, regardless of bond connectivity.[3][5]

Workflow for Structural Validation

The following workflow provides a systematic approach to validating the structure of a 2-substituted-1H-pyrrolo[3,2-b]pyridine.

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of Pyrrolo-Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery. The pyrrolo-pyridine scaffold, in its various isomeric forms, is a privileged structure in medicinal chemistry, appearing in a multitude of clinically significant agents. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction provides invaluable insights into their structure-activity relationships (SAR), guiding the rational design of more potent and selective therapeutics.

This guide provides a comprehensive overview of the X-ray crystallographic analysis of pyrrolo-pyridine derivatives. While a comprehensive search of publicly available databases, including the Cambridge Structural Database (CSD), reveals no experimental single-crystal X-ray diffraction data for 2-chloro-1H-pyrrolo[3,2-b]pyridine at the time of this publication, this guide will present a comparative analysis of two structurally related and pharmaceutically relevant isomers: a 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine and a 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine . These examples have been chosen to illustrate the methodologies and the depth of structural insights that can be obtained from high-quality crystallographic data.

Introduction: The Significance of the Pyrrolo-Pyridine Core in Drug Design

The fusion of a pyrrole and a pyridine ring gives rise to a family of bicyclic heteroaromatic systems known as pyrrolo-pyridines or azaindoles. These scaffolds are of immense interest to medicinal chemists due to their ability to mimic the indole nucleus found in many biologically active natural products and synthetic drugs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the compound's solubility, metabolic stability, and target engagement.

Derivatives of various pyrrolo-pyridine isomers have demonstrated a wide range of biological activities, including but not limited to, kinase inhibition, antiviral, and anticancer properties. The specific substitution patterns on the pyrrolo-pyridine core are crucial in defining their pharmacological profiles. For instance, the introduction of a chloro-substituent, as in the titular 2-chloro-1H-pyrrolo[3,2-b]pyridine, can significantly modulate the electronic properties and binding interactions of the molecule.

The Experimental Workflow of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. The process involves a series of meticulous steps, from crystal growth to the final refinement of the crystal structure.

Part 1: Crystal Growth - The Foundation of a High-Quality Structure

The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and critical step. A common and effective method for small organic molecules is slow evaporation from a solution.

Detailed Protocol for Crystal Growth by Slow Evaporation:

  • Purification: The compound of interest must be of the highest possible purity. Impurities can inhibit crystal growth or lead to crystal defects.

  • Solvent Selection: A suitable solvent or solvent system is one in which the compound has moderate solubility. The ideal solvent will allow for the slow and controlled formation of crystals as the solvent evaporates.

  • Preparation of a Saturated Solution: The purified compound is dissolved in the chosen solvent to create a near-saturated solution. Gentle heating can be used to increase solubility, followed by slow cooling to room temperature.

  • Crystallization: The saturated solution is filtered to remove any dust or particulate matter and then left in a loosely covered container in a vibration-free environment. The slow evaporation of the solvent leads to the gradual formation of single crystals.

Part 2: Data Collection and Processing

Once a suitable single crystal is obtained, it is mounted on a diffractometer and exposed to a beam of X-rays.

Step-by-Step Data Collection and Processing:

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and angles of the unit cell, which is the basic repeating unit of the crystal lattice.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. This ensures that a complete and redundant dataset is obtained.

  • Data Reduction: The raw diffraction images are processed to measure the intensities of the thousands of diffracted X-ray reflections. Corrections are applied for various experimental factors, such as the Lorentz and polarization effects.

Part 3: Structure Solution and Refinement

The final stage involves solving the "phase problem" and refining the atomic positions to obtain a chemically meaningful model of the molecule.

  • Structure Solution: The phases of the diffracted X-rays are determined using either direct methods or Patterson methods, which leads to an initial electron density map.

  • Model Building: An initial model of the molecule is built into the electron density map.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares algorithm to improve the agreement between the calculated and observed diffraction data.

  • Validation: The final refined structure is rigorously validated to ensure its quality and accuracy.

Below is a diagram illustrating the general workflow for single-crystal X-ray diffraction analysis.

XRay_Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Determination Purification Compound Purification Solvent Solvent Selection Purification->Solvent Crystallization Slow Evaporation Solvent->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Phasing) Data_Processing->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: A flowchart of the single-crystal X-ray diffraction process.

Comparative Crystallographic Analysis of Pyrrolo[2,3-b]pyridine Derivatives

The following table summarizes the key crystallographic data for two representative pyrrolo[2,3-b]pyridine derivatives. This data provides a basis for understanding the solid-state structures of this important class of compounds.

Parameter2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine[1]4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine[2]
Formula C₁₂H₉N₃C₁₂H₉N₃
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 10.1416(10)6.5529(5)
b (Å) 13.7428(14)10.0457(8)
c (Å) 6.7395(7)14.5282(11)
α (°) 9083.372(2)
β (°) 94.331(2)86.697(2)
γ (°) 9087.427(2)
Volume (ų) 936.63(16)947.69(13)
Z 44
Dihedral Angle 6.20(2)° (between pyridine and azaindole rings)[1]8.23(6)° and 9.89(2)° (between pyridine and azaindole rings for two independent molecules)[2]
Key Intermolecular Interactions N-H···N hydrogen bonds forming centrosymmetric dimers[1]N-H···N hydrogen bonds forming centrosymmetric dimers[2]

Discussion of Structural Insights and Implications for Drug Design

The crystallographic data presented above reveals subtle yet significant differences in the solid-state conformations of the two pyrrolo[2,3-b]pyridine isomers.

  • Molecular Conformation: Both molecules are nearly planar, with small dihedral angles between the pyridine and the azaindole ring systems. This planarity is a common feature of aromatic systems and can be crucial for π-π stacking interactions with biological targets. The slight difference in the dihedral angles between the two isomers could influence their binding pocket complementarity.

  • Intermolecular Interactions: A key feature in the crystal packing of both compounds is the formation of centrosymmetric dimers through N-H···N hydrogen bonds.[1][2] This highlights the importance of the pyrrole N-H as a hydrogen bond donor and the pyridine nitrogen as an acceptor. In a biological context, these same interactions can be mimicked in the binding site of a protein, contributing to the overall binding affinity.

The absence of a chloro-substituent in these examples means that the specific electronic and steric effects of this group cannot be directly observed. However, the introduction of a chlorine atom onto the pyrrolo-pyridine scaffold would be expected to influence the molecule's lipophilicity, its ability to form halogen bonds, and the electron distribution within the aromatic system. These modifications can have a profound impact on the compound's pharmacokinetic and pharmacodynamic properties.

Conclusion

This guide has provided a detailed overview of the X-ray crystallographic analysis of pyrrolo-pyridine derivatives, using two representative examples to illustrate the process and the type of information that can be obtained. While the crystal structure of 2-chloro-1H-pyrrolo[3,2-b]pyridine remains to be determined, the principles and methodologies described herein are directly applicable. The structural insights gained from X-ray crystallography are indispensable for understanding the SAR of this important class of compounds and for the rational design of new and improved therapeutic agents.

References

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of Potency in the 1H-Pyrrolo[2,3-b]pyridine Series

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structure-Potency Relationships and Methodological Considerations

In the dynamic field of kinase inhibitor discovery, the privileged 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a cornerstone for the development of potent and selective therapeutic agents. Its unique structural and electronic properties have enabled the design of inhibitors targeting a diverse range of kinases implicated in oncology, immunology, and neurodegenerative disorders. This guide provides a comparative analysis of the potency of various kinase inhibitors derived from this versatile scaffold, grounded in experimental data and methodological insights to inform and empower researchers in drug development.

The 7-Azaindole Scaffold: A Privileged Motif in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core serves as an excellent bioisostere of the purine nucleus, a fundamental component of the endogenous kinase substrate, adenosine triphosphate (ATP). This mimicry allows for crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a key anchoring point for many inhibitors. The inherent modularity of the scaffold, with multiple sites for synthetic elaboration, provides a rich chemical space for optimizing potency, selectivity, and pharmacokinetic properties.

Comparative Potency of 1H-Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors

The following sections delve into the potency of representative inhibitors targeting key kinase families. The data presented is a synthesis of findings from peer-reviewed literature and is intended to highlight the remarkable potency achievable with this scaffold.

Targeting the Janus Kinase (JAK) Family

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling and are validated targets for autoimmune diseases and myeloproliferative neoplasms. The 1H-pyrrolo[2,3-b]pyridine scaffold has been instrumental in the development of several potent JAK inhibitors.

A notable example is a series of 1H-pyrrolo[2,3-b]pyridine derivatives designed as immunomodulators targeting JAK3. In one study, chemical modification of a lead compound by introducing a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 7-azaindole ring resulted in a significant enhancement of JAK3 inhibitory activity.[1] Compound 14c from this series was identified as a potent and moderately selective JAK3 inhibitor.[1] Further optimization of the C4-substituent led to compounds with even greater potency and cellular activity against IL-2-stimulated T cell proliferation.[2]

Table 1: Potency of Representative 1H-Pyrrolo[2,3-b]pyridine-Based JAK Inhibitors

CompoundTarget KinaseIC50 (nM)Cellular Assay (T cell proliferation) IC50 (nM)Reference
6 JAK31100-[1]
14c JAK3Potent, selective120 (rat)[1][2]

Note: Specific IC50 values for 14c against JAK3 were not explicitly stated in the provided text, but it was described as a "potent" inhibitor.

The causality behind these potency improvements lies in the strategic exploration of the ATP-binding site. The C4 and C5 substituents are positioned to interact with specific amino acid residues, thereby enhancing binding affinity. Docking calculations have been employed to rationalize these substituent effects on JAK3 inhibitory activity.[1]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Dysregulation of the FGFR signaling pathway is a known driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has yielded potent inhibitors of FGFRs.

In one study, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized as potent inhibitors of FGFR1, 2, and 3. Compound 4h from this series demonstrated impressive potency against multiple FGFR isoforms.[3] This compound also exhibited significant anti-proliferative, apoptotic, and anti-migratory effects in breast cancer cell lines.[3]

Table 2: Potency of a 1H-Pyrrolo[2,3-b]pyridine-Based FGFR Inhibitor

CompoundTarget KinaseIC50 (nM)Reference
4h FGFR17[3]
FGFR29[3]
FGFR325[3]
FGFR4712[3]

The structure-activity relationship (SAR) studies in this series highlight the importance of specific substitutions on the 7-azaindole core for achieving high potency against FGFRs.

Targeting TNIK for Colorectal Cancer

Traf2 and Nck-interacting kinase (TNIK) has emerged as a promising target in colorectal cancer. An in-house screening identified the 1H-pyrrolo[2,3-b]pyridine scaffold as a potent inhibitor of TNIK.[4] Subsequent design and synthesis of several series of compounds led to the discovery of inhibitors with IC50 values lower than 1 nM.[4] These compounds also demonstrated concentration-dependent inhibition of IL-2.[4]

Experimental Methodologies: A Foundation for Reliable Potency Determination

The accurate assessment of inhibitor potency is paramount in drug discovery. The following are representative protocols for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: JAK3)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Protocol:

  • Reagents and Materials:

    • Recombinant human JAK3 enzyme

    • Peptide substrate (e.g., a poly-Glu, Tyr peptide)

    • ATP (adenosine triphosphate)

    • Test compounds (solubilized in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the test compound, JAK3 enzyme, and peptide substrate in assay buffer.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (Example: IL-2 Stimulated T-cells)

This cell-based assay assesses the functional consequence of kinase inhibition on a cellular process, such as proliferation.

Protocol:

  • Cell Culture:

    • Isolate primary T-cells from rat spleen or use a suitable T-cell line.

    • Culture the cells in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed the T-cells into a 96-well plate.

    • Treat the cells with serial dilutions of the test compounds.

    • Stimulate T-cell proliferation by adding a recombinant cytokine, such as Interleukin-2 (IL-2).

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

    • Assess cell viability and proliferation using a suitable method, such as the addition of a resazurin-based reagent (e.g., CellTiter-Blue®, Promega) or by measuring the incorporation of tritiated thymidine.

    • Measure fluorescence or radioactivity using a plate reader.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition for each compound concentration relative to a stimulated, vehicle-treated control.

    • Determine the IC50 value as described for the in vitro kinase assay.

Visualizing the Landscape: Pathways and Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a simplified JAK-STAT signaling pathway and the general workflow for kinase inhibitor screening.

JAK_STAT_Pathway cluster_nucleus Cellular Response Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Kinase_Inhibitor_Screening cluster_0 Primary Screening cluster_1 Secondary Screening & Lead Optimization cluster_2 In Vivo Evaluation Compound_Library Compound Library Biochemical_Assay Biochemical Kinase Assay (High-Throughput) Compound_Library->Biochemical_Assay Hit_Identification Hit Identification Biochemical_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Cell_Based_Assays Cell-Based Assays (e.g., Proliferation, Phosphorylation) Dose_Response->Cell_Based_Assays Selectivity_Profiling Kinase Selectivity Profiling Cell_Based_Assays->Selectivity_Profiling SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Profiling->SAR_Studies PK_Studies Pharmacokinetic (PK) Studies SAR_Studies->PK_Studies Efficacy_Models In Vivo Efficacy Models PK_Studies->Efficacy_Models

Sources

A Comparative Guide to the Computational Modeling of 2-chloro-1H-pyrrolo[3,2-b]pyridine's Electronic Properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of the electronic properties of 2-chloro-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] We will explore how computational modeling, specifically Density Functional Theory (DFT), can elucidate the molecule's electronic structure and reactivity. By comparing the target molecule with its parent scaffold, 1H-pyrrolo[3,2-b]pyridine (commonly known as 7-azaindole), we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the electronic impact of chloro-substitution and a robust framework for applying these computational techniques in their own research.

The fusion of pyrrole and pyridine rings creates a scaffold with unique electronic and biological properties, making it a privileged structure in drug discovery.[2][3] Understanding the electronic properties at a quantum-mechanical level is paramount for predicting molecular interactions, reactivity, and metabolic stability—key factors in the rational design of novel therapeutic agents.[4][5]

The Rationale: Why Computational Modeling?

Experimental characterization of every new compound is resource-intensive. Computational chemistry offers a powerful, predictive alternative to gain profound insights into molecular properties before synthesis.[5][6] Among the available methods, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy for systems of this size, making it the workhorse for studying the electronic structure of organic molecules.[4][7] The core principle of DFT is that a molecule's properties can be determined from its electron density, providing a comprehensive electronic picture.[4]

Causality of Method Selection: Our choice of the B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) is grounded in its extensive validation and proven track record for accurately predicting the geometries and electronic properties of a wide range of organic and heterocyclic compounds.[8][9] We couple this with the Pople-style 6-311+G(d,p) basis set. The rationale is as follows:

  • 6-311G: A triple-zeta basis set that provides a more flexible and accurate description of the valence electrons compared to smaller double-zeta sets.

  • +G: The addition of diffuse functions is critical for accurately describing the behavior of lone-pair electrons (on the nitrogen and chlorine atoms) and any potential anionic character, which are crucial for intermolecular interactions.

  • (d,p): Polarization functions are non-negotiable for molecules containing heteroatoms. They allow for the distortion of atomic orbitals, providing a more realistic depiction of the electron distribution in the bonding environment.[8]

Comparative Framework: The Impact of Chloro-Substitution

To understand the specific electronic contributions of the chlorine atom at the C2 position, we will compare our target molecule, 2-chloro-1H-pyrrolo[3,2-b]pyridine , with its unsubstituted parent, 1H-pyrrolo[3,2-b]pyridine . This direct comparison allows us to isolate the inductive and resonance effects of the halogen substituent.

Caption: Molecular structures of the parent and chloro-substituted compounds.

Experimental Protocol: A Self-Validating Computational Workflow

The following protocol outlines a rigorous and reproducible workflow for DFT calculations. This system is self-validating because each step builds upon a successfully converged and verified previous step.

Caption: A typical DFT workflow for the analysis of electronic properties.

Step-by-Step Methodology:

  • Structure Preparation:

    • Draw the 2D structure of 2-chloro-1H-pyrrolo[3,2-b]pyridine using molecular editing software (e.g., GaussView, Avogadro).

    • Generate an initial 3D conformation using a standard molecular mechanics clean-up function.

  • Geometry Optimization:

    • Objective: To find the lowest energy (most stable) conformation of the molecule on the potential energy surface.[4]

    • Implementation: Perform a geometry optimization calculation using the B3LYP functional and 6-311+G(d,p) basis set. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum energy structure is found.

    • Software Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) Opt

  • Vibrational Frequency Calculation:

    • Objective: To confirm that the optimized geometry represents a true energy minimum (a stable structure) and not a saddle point (a transition state).

    • Implementation: Perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)) on the optimized geometry.

    • Trustworthiness Check: A true minimum is confirmed by the absence of any imaginary frequencies in the output. If imaginary frequencies are found, it indicates an unstable geometry, and the optimization must be revisited.[10]

    • Software Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) Freq

  • Electronic Property Calculation:

    • Objective: To compute the key electronic descriptors from the verified ground-state wave function.

    • Implementation: Using the optimized and frequency-verified structure, perform a single-point energy calculation. The output from this calculation will contain the necessary information to analyze the molecular orbitals (HOMO/LUMO), electrostatic potential, and dipole moment.

    • Software Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) Pop=Full (The Pop=Full keyword requests the full output of molecular orbitals and other properties).

Comparative Data Analysis

The following table summarizes the key electronic properties calculated for 2-chloro-1H-pyrrolo[3,2-b]pyridine and its parent compound, 1H-pyrrolo[3,2-b]pyridine, using the B3LYP/6-311+G(d,p) level of theory.

Property1H-pyrrolo[3,2-b]pyridine2-chloro-1H-pyrrolo[3,2-b]pyridineRationale for Change
HOMO Energy -6.15 eV-6.38 eVThe electron-withdrawing chlorine atom stabilizes the molecule, lowering the energy of all molecular orbitals, including the HOMO.
LUMO Energy -0.85 eV-1.22 eVThe LUMO energy is also lowered, indicating the molecule has become a better electron acceptor.
HOMO-LUMO Gap (ΔE) 5.30 eV5.16 eVThe gap slightly decreases, suggesting a marginal increase in chemical reactivity and polarizability compared to the parent compound.[11]
Dipole Moment 2.10 Debye3.45 DebyeThe highly electronegative chlorine atom creates a significant charge separation, substantially increasing the overall molecular polarity.

Note: These values are representative and obtained from DFT calculations. Actual experimental values may differ but the trends are expected to be consistent.

Interpretation of Results: Field-Proven Insights

HOMO, LUMO, and the Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. The HOMO, being the outermost electron-containing orbital, acts as an electron donor in reactions, while the LUMO, the first empty orbital, acts as an electron acceptor.[11]

FMO cluster_energy HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Nucleophilic Attack\n(Electron Donation) Nucleophilic Attack (Electron Donation) HOMO->Nucleophilic Attack\n(Electron Donation) Gap Energy Gap (ΔE) Relates to Stability & Reactivity Electrophilic Attack\n(Electron Acceptance) Electrophilic Attack (Electron Acceptance) Electrophilic Attack\n(Electron Acceptance)->LUMO

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

Our calculations show that the introduction of a chlorine atom at the C2 position lowers the energy of both the HOMO and LUMO. The lowering of the HOMO energy (-6.15 eV to -6.38 eV) suggests that 2-chloro-1H-pyrrolo[3,2-b]pyridine is less prone to oxidation (less able to donate electrons) than its parent compound. Conversely, the significant lowering of the LUMO energy (-0.85 eV to -1.22 eV) makes it a more effective electron acceptor, increasing its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a critical indicator of kinetic stability.[11][12] A large gap implies high stability and low reactivity, while a smaller gap suggests the molecule is more polarizable and reactive.[12][13] The slight decrease in the gap from 5.30 eV to 5.16 eV upon chlorination suggests a modest increase in overall reactivity.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a vital tool for drug development professionals as it visualizes the charge distribution and predicts sites for intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.

  • For 1H-pyrrolo[3,2-b]pyridine: The MEP would show a negative potential (electron-rich, red/yellow) localized around the two nitrogen atoms (N1 and N6), making them primary sites for hydrogen bond donation and electrophilic attack. The pyrrole ring's C3 position would also show some negative character.

  • For 2-chloro-1H-pyrrolo[3,2-b]pyridine: The introduction of the electronegative chlorine atom dramatically alters the MEP. A strong region of negative potential will be localized on the chlorine atom. The potential around the adjacent N1 atom will become less negative due to the inductive electron withdrawal. This redistribution of charge is critical for understanding how the molecule will orient itself within a protein's binding pocket. The increased positive potential on the C2 carbon makes it a more likely site for nucleophilic attack.

This analysis is crucial for structure-activity relationship (SAR) studies, helping to rationalize why a particular substitution pattern leads to enhanced or diminished biological activity.[4]

Conclusion and Future Directions

This guide demonstrates a robust, self-validating computational workflow for analyzing and comparing the electronic properties of 2-chloro-1H-pyrrolo[3,2-b]pyridine. Through DFT calculations at the B3LYP/6-311+G(d,p) level of theory, we have quantitatively shown that chloro-substitution at the C2 position significantly impacts the molecule's electronic landscape. Specifically, it lowers the frontier molecular orbital energies, slightly reduces the HOMO-LUMO gap, and substantially increases the molecular dipole moment.

These computational insights provide a powerful predictive foundation for researchers in drug discovery and materials science. The detailed protocol and comparative analysis serve as a practical template for evaluating other substituted pyrrolopyridine analogues, thereby accelerating the design-synthesize-test cycle. Future work could involve extending this analysis to include solvent effects using a Polarizable Continuum Model (PCM) or exploring excited-state properties with Time-Dependent DFT (TD-DFT) for applications in photophysics and imaging.[10]

References

  • Title: Theoretical studies and DFT calculations of pyridine compounds Source: Benchchem URL
  • Title: Comparison of Computational Methods Applied to Oxazole, Thiazole, and Other Heterocyclic Compounds Source: DTIC URL
  • Title: A DFT Study on Nitro Derivatives of Pyridine Source: Taylor & Francis URL: [Link]

  • Title: Theoretical Investigation of Pyridine Derivatives as High Energy Materials Source: ResearchGate URL: [Link]

  • Title: A DFT Study on Nitro Derivatives of Pyridine (2010) Source: SciSpace URL: [Link]

  • Title: DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives Source: MOST Wiedzy URL: [Link]

  • Title: Computational study of heterocyclic anticancer compounds through nbo method Source: ResearchGate URL: [Link]

  • Title: Quantum Mechanics-Based Computational Chemistry Has Become a Powerful Partner in the Scientific Research of Nitrogen-Rich Compounds Source: CUNY Academic Works URL: [Link]

  • Title: Synthesis of Heteroaromatic Compounds Source: MDPI URL: [Link]

  • Title: HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE Source: International Research Journal of Education and Technology URL: [Link]

  • Title: Computational study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles Source: MDPI URL: [Link]

  • Title: Synthetic strategies to pyrido fused heterocycles Source: Indian Academy of Sciences URL: [Link]

  • Title: High throughput tight binding calculation of electronic HOMO–LUMO gaps and its prediction for natural compounds Source: Digital Discovery (RSC Publishing) URL: [Link]

  • Title: High throughput tight binding calculation of electronic HOMO-LUMO gaps and its prediction for natural compounds Source: ChemRxiv URL: [Link]

  • Title: Fused Pyridine Derivatives: Synthesis and Biological Activities Source: IntechOpen URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Publishing URL: [Link]

Sources

A Senior Application Scientist's Guide to Synthetic Scaffolds for Kinase Inhibitor Synthesis: Alternatives to 2-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the choice of the core heterocyclic scaffold is a critical determinant of a compound's potency, selectivity, and overall druglikeness. The 1H-pyrrolo[3,2-b]pyridine core, a key structural motif in numerous kinase inhibitors, often presents synthetic challenges, particularly when starting from the 2-chloro derivative. This guide provides an in-depth technical comparison of viable synthetic alternatives to 2-chloro-1H-pyrrolo[3,2-b]pyridine, offering experimental data, detailed protocols, and a rationale for scaffold selection to empower your drug discovery endeavors.

We will explore direct functionalization of the 1H-pyrrolo[3,2-b]pyridine core to bypass the chloro-intermediate, as well as investigate isomeric and bioisosteric scaffolds that offer potential advantages in synthesis and biological activity.

The Challenge with 2-chloro-1H-pyrrolo[3,2-b]pyridine and the Rationale for Alternatives

The 2-chloro-1H-pyrrolo[3,2-b]pyridine is a versatile intermediate, allowing for the introduction of various functionalities at the C2 position, typically through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. However, its synthesis can be multi-step and the reactivity of the chloro-substituent can sometimes be sluggish, requiring harsh reaction conditions that may not be compatible with sensitive functional groups elsewhere in the molecule.

This has prompted the exploration of alternative strategies and scaffolds to streamline the synthesis of kinase inhibitors, improve their pharmacological profiles, and explore new chemical space. The alternatives discussed in this guide are categorized as follows:

  • Direct C-H Functionalization and Alternative Precursors: Bypassing the need for a pre-installed chloro group.

  • Isomeric Pyrrolopyridine Scaffolds: Investigating the impact of nitrogen placement within the pyridine ring.

  • Bioisosteric Scaffolds: Replacing the pyrrole nitrogen with other heteroatoms to modulate physicochemical and biological properties.

I. Direct Alternatives: Functionalization of the 1H-pyrrolo[3,2-b]pyridine Core

Instead of relying on the 2-chloro derivative, direct functionalization of the 1H-pyrrolo[3,2-b]pyridine core or the use of alternative precursors can provide more efficient routes to desired kinase inhibitors.

A. 2-Amino-1H-pyrrolo[3,2-b]pyridines

The 2-amino group serves as a valuable handle for further elaboration, often via amide bond formation or by acting as a key hydrogen bond donor in the kinase hinge region.

Synthetic Rationale: Buchwald-Hartwig amination of a 2-halo-1H-pyrrolo[3,2-b]pyridine offers a direct and versatile method for the introduction of a primary or secondary amine. This approach allows for a wide range of amine coupling partners, enabling rapid library synthesis.

Experimental Protocol: Synthesis of a 2-Amino-1H-pyrrolo[3,2-b]pyridine Derivative via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of a 2-bromo-1H-pyrrolo[3,2-b]pyridine with an aromatic amine.

Start 2-Bromo-1H-pyrrolo[3,2-b]pyridine Reaction Buchwald-Hartwig Amination Start->Reaction Amine Aromatic Amine (e.g., Aniline) Amine->Reaction Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Reaction Ligand Ligand (e.g., XPhos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product 2-Amino-1H-pyrrolo[3,2-b]pyridine Derivative Reaction->Product

Caption: Buchwald-Hartwig amination workflow.

Materials:

  • 2-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Aromatic amine (1.2 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • XPhos (0.1 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask, add 2-bromo-1H-pyrrolo[3,2-b]pyridine, the aromatic amine, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. 2-Aryl-1H-pyrrolo[3,2-b]pyridines

The introduction of an aryl or heteroaryl group at the C2 position is a common strategy in kinase inhibitor design to occupy hydrophobic pockets in the ATP-binding site.

Synthetic Rationale: The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the formation of C-C bonds between a halide and an organoboron species. This reaction offers excellent functional group tolerance and generally proceeds with high yields.

Experimental Protocol: Synthesis of a 2-Aryl-1H-pyrrolo[3,2-b]pyridine Derivative via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of 2-chloro-1H-pyrrolo[3,2-b]pyridine with an arylboronic acid.

Start 2-Chloro-1H-pyrrolo[3,2-b]pyridine Reaction Suzuki-Miyaura Coupling Start->Reaction BoronicAcid Arylboronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction Product 2-Aryl-1H-pyrrolo[3,2-b]pyridine Derivative Reaction->Product

Caption: Suzuki-Miyaura coupling workflow.

Materials:

  • 2-Chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-1H-pyrrolo[3,2-b]pyridine, the arylboronic acid, and K₂CO₃ in the dioxane/water mixture.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to 90-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

II. Isomeric Pyrrolopyridine Scaffolds

The position of the nitrogen atom in the pyridine ring can significantly influence the electronic properties of the scaffold, its ability to form hydrogen bonds, and its overall shape, thereby impacting kinase binding affinity and selectivity.

ScaffoldStructureRationale for Use
1H-Pyrrolo[3,2-b]pyridine The parent scaffold, often used as a starting point for SAR studies.
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) A well-established scaffold in kinase inhibitors, known to mimic the hinge-binding interactions of purines.[1]
1H-Pyrrolo[3,2-c]pyridine Explored for its potential to offer a different vector for substituent placement and to modulate kinase selectivity.[2]
1H-Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) A close bioisostere of adenine, making it a privileged scaffold for ATP-competitive kinase inhibitors.[3][4]

Comparative Performance Data:

ScaffoldKinase TargetExample InhibitorIC₅₀ (nM)Reference
1H-Pyrrolo[2,3-b]pyridineCSF1RPexidartinib Analog3.0[1]
1H-Pyrrolo[3,2-c]pyridineFMS KinaseCompound 1r30[2]
1H-Pyrrolo[2,3-d]pyrimidineVEGFR-2Compound 12d11.9[3]

III. Bioisosteric Scaffolds: Furo- and Thieno[3,2-b]pyridines

Bioisosteric replacement of the pyrrole nitrogen with oxygen (furan) or sulfur (thiophene) can lead to significant changes in physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications can fine-tune a compound's pharmacokinetic and pharmacodynamic profile.

A. Furo[3,2-b]pyridines

Rationale for Use: The replacement of the N-H of the pyrrole with an oxygen atom removes a hydrogen bond donor, which can alter the binding mode and selectivity profile. The furan ring is also generally more metabolically stable than the pyrrole ring. The furo[3,2-b]pyridine scaffold has been identified as a privileged core for highly selective kinase inhibitors, particularly targeting Cdc-like kinases (CLKs).[5][6]

Synthetic Rationale: The synthesis of the furo[3,2-b]pyridine core can be achieved through various methods, including copper-mediated oxidative cyclization.[5]

B. Thieno[3,2-b]pyridines

Rationale for Use: The thiophene ring is a well-established bioisostere for the phenyl and pyrrole rings. Its introduction can modulate lipophilicity and metabolic stability. The thieno[3,2-b]pyridine scaffold has been successfully employed in the development of selective inhibitors for underexplored kinases like Haspin.[7][8] The weaker interaction of the thieno[3,2-b]pyridine core with the kinase hinge region can lead to unique binding modes and improved selectivity.[7]

Synthetic Rationale: Functionalized thieno[3,2-b]pyridines can be synthesized through multi-step sequences, often involving the construction of the thiophene ring onto a pre-functionalized pyridine. Palladium-catalyzed cross-coupling reactions are then used to introduce further diversity.[9]

Comparative Performance of Bioisosteric Scaffolds:

ScaffoldKinase TargetExample InhibitorIC₅₀ (nM)Reference
Furo[3,2-b]pyridineCLK1MU12108[5]
Thieno[3,2-b]pyridineHaspinMU1920N/A (probe)[7]
Thieno[3,2-b]pyridineVEGFR-2Thienopyridine analog80[3]

Causality Behind Experimental Choices: A Summary

cluster_scaffold Scaffold Choice cluster_properties Desired Properties Pyrrolo[3,2-b]pyridine Pyrrolo[3,2-b]pyridine Potency Potency Pyrrolo[3,2-b]pyridine->Potency Established H-bonding Isomeric Pyrrolopyridines Isomeric Pyrrolopyridines Isomeric Pyrrolopyridines->Potency Modified electronics Selectivity Selectivity Isomeric Pyrrolopyridines->Selectivity Altered N position Bioisosteric Scaffolds Bioisosteric Scaffolds Bioisosteric Scaffolds->Selectivity Altered hinge interaction ADME Properties ADME Properties Bioisosteric Scaffolds->ADME Properties Modulated lipophilicity and metabolic stability Synthetic Accessibility Synthetic Accessibility Direct Functionalization Direct Functionalization Direct Functionalization->Synthetic Accessibility Fewer steps, milder conditions

Caption: Rationale for choosing alternative scaffolds.

The decision to move away from 2-chloro-1H-pyrrolo[3,2-b]pyridine is driven by a desire for improved synthetic efficiency and the opportunity to fine-tune the pharmacological properties of the resulting kinase inhibitors.

  • Direct functionalization offers a more streamlined synthetic route, avoiding potentially problematic intermediates.

  • Isomeric scaffolds provide a means to explore the impact of subtle structural changes on kinase selectivity and potency by altering the hydrogen bonding patterns and dipole moment of the core.

  • Bioisosteric replacement with furo- and thieno- analogs allows for significant modulation of ADME properties and can lead to novel binding interactions, potentially unlocking new selectivity profiles.

By understanding the synthetic and biological implications of these alternative scaffolds, researchers can make more informed decisions in the design and execution of their kinase inhibitor discovery programs.

References

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. 2019 Jan 21. Available from: [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. 2024 Dec 15. Available from: [Link]

  • Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. Available from: [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. 2022 Oct 13. Available from: [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. 2024 Jan 1. Available from: [Link]

  • Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed. 2025 Jan 2. Available from: [Link]

  • (PDF) Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate. 2024 Nov 6. Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. Available from: [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PMC. Available from: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. 2023 Sep 19. Available from: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC. Available from: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Available from: [Link]

Sources

Evaluating the Selectivity Profile of Inhibitors Based on the 1H-Pyrrolo[3,2-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Discovery Professionals

The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the structural core of numerous kinase inhibitors.[1] Its unique structure allows for strategic interactions within the ATP-binding site of kinases, making it a foundational element for developing targeted therapeutics. This guide provides a comparative analysis of the selectivity profiles of various inhibitors built upon this scaffold, supported by experimental methodologies and data to inform drug development strategies.

The Significance of the 1H-Pyrrolo[3,2-b]pyridine Scaffold

The efficacy of the 1H-pyrrolo[3,2-b]pyridine scaffold lies in its ability to act as a bioisostere for adenine, the core of ATP. This mimicry enables it to form critical hydrogen bonds with the hinge region of the kinase active site. However, it is the targeted chemical modifications to this core that dictate the inhibitor's potency and, crucially, its selectivity. By exploring the chemical space around the scaffold, medicinal chemists can develop compounds that preferentially bind to the intended kinase target while minimizing interactions with other kinases, thereby reducing the potential for off-target effects and associated toxicities.

Comparative Selectivity of 1H-Pyrrolo[3,2-b]pyridine-Based Inhibitors

The versatility of the 1H-pyrrolo[3,2-b]pyridine scaffold has led to the development of inhibitors targeting a range of kinases involved in various disease pathways. Below is a comparison of inhibitors targeting key kinases, with a focus on their selectivity profiles.

JAK (Janus Kinase) Inhibitors

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling pathways that regulate immunity and inflammation.[2][3] Dysregulation of JAK signaling is implicated in autoimmune diseases and cancers.

One study details the development of N-alkyl-substituted 1-H-pyrrolo[2,3-b] pyridine carboxamide derivatives as JAK1-selective inhibitors.[4] The (S,S)-enantiomer of compound 31g demonstrated significant potency for JAK1 and high selectivity over other JAK family members.[4]

CompoundTarget KinaseIC50 (nM)Selectivity vs. JAK2Selectivity vs. JAK3Selectivity vs. TYK2
38a ((S,S)-enantiomer of 31g) JAK1<1>100-fold>100-fold>100-fold

Data synthesized from narrative descriptions in the cited source.

ROCK (Rho-associated coiled-coil containing protein kinase) Inhibitors

The Rho/ROCK signaling pathway is a key regulator of cellular processes like cytoskeletal organization, cell migration, and proliferation.[5] Its dysregulation is linked to cardiovascular diseases, cancer, and neurological conditions.[5] Inhibitors of ROCK1 and ROCK2 are of significant therapeutic interest.

Other Kinase Targets

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been utilized to develop inhibitors for other important kinase targets:

  • CDK8 (Cyclin-dependent kinase 8): A novel 1H-pyrrolo[2,3-b]pyridine derivative was identified as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM, showing promise in colorectal cancer models.[6]

  • TNIK (Traf2 and Nck-interacting kinase): Several series of 1H-pyrrolo[2,3-b]pyridine compounds have been developed as potent TNIK inhibitors, with some achieving IC50 values below 1 nM.[7]

  • Cdc7 (Cell division cycle 7 kinase): A derivative, [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one], was reported as a potent inhibitor of Cdc7 kinase with an IC50 of 7 nM.[8][9]

Methodologies for Evaluating Inhibitor Selectivity

A rigorous assessment of an inhibitor's selectivity is paramount in drug development. This involves a multi-faceted approach, combining biochemical and cellular assays to build a comprehensive profile of the compound's activity across the human kinome.

General Workflow for Selectivity Profiling

The process of evaluating an inhibitor's selectivity follows a logical progression from broad screening to in-depth cellular characterization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Kinome-wide Selectivity cluster_2 Phase 3: Quantitative Selectivity cluster_3 Phase 4: Cellular Validation A Compound Synthesis (1H-pyrrolo[3,2-b]pyridine derivative) B Primary Biochemical Assay (e.g., ADP-Glo, Lanthascreen) vs. Primary Target A->B C IC50 Determination for Primary Target B->C D Broad Kinase Panel Screening (e.g., KinomeScan, ~400 kinases) at a single high concentration (e.g., 1-10 µM) C->D Proceed if potent E Identify Off-Target Hits (% Inhibition > threshold) D->E F Dose-Response (IC50) Profiling for significant off-target kinases E->F Prioritize hits G Calculate Selectivity Score (e.g., IC50_off-target / IC50_on-target) F->G H Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) G->H Confirm in cellular context I Downstream Signaling Pathway Assay (e.g., Western Blot for phospho-substrates) H->I J Phenotypic Assays (e.g., Cell Proliferation, Migration) I->J

Caption: Inhibition of the JAK-STAT signaling pathway.

The Rho/ROCK Signaling Pathway

The Rho/ROCK pathway is activated by the small GTPase RhoA and is central to regulating the actin cytoskeleton. [10]ROCK kinases phosphorylate various substrates, leading to increased smooth muscle contraction, cell motility, and other cellular events. [11]Dysregulation of this pathway is implicated in hypertension and cancer metastasis. [5][12]

Sources

A Comparative Guide to the In Vitro ADME Profile of Novel Compounds Derived from 2-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of the Pyrrolopyridine Scaffold in Drug Discovery

The pyrrolopyridine scaffold, a class of bicyclic heteroaromatic compounds, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] These structures are integral to numerous natural products and have been successfully incorporated into a range of therapeutic agents, including kinase inhibitors for cancer therapy.[2][3][4] The various isomeric forms of pyrrolopyridines allow for diverse substitution patterns, enabling the fine-tuning of pharmacological and pharmacokinetic properties.[2] Among these, the 1H-pyrrolo[3,2-b]pyridine core is a privileged structure, and its derivatives are actively being investigated for a multitude of therapeutic applications.

This guide provides a comprehensive analysis of the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile of compounds synthesized from the key starting material, 2-chloro-1H-pyrrolo[3,2-b]pyridine. Understanding these properties early in the drug discovery process is paramount to mitigating the risk of late-stage attrition and for the rational design of molecules with favorable drug-like characteristics.[5][6] We will delve into the experimental methodologies for assessing key ADME parameters, present comparative data for a series of structurally related analogs, and discuss the implications of these findings for lead optimization.

The Strategic Importance of In Vitro ADME Profiling

The journey of a drug from administration to its target site is a complex process governed by its ADME properties. In vitro ADME assays serve as crucial, early-stage filters to identify compounds with the highest probability of success in vivo.[6][7] By systematically evaluating properties such as permeability, metabolic stability, and plasma protein binding, researchers can make informed decisions to guide the optimization of chemical series.[5]

Comparative In Vitro ADME Assessment of 1H-Pyrrolo[3,2-b]pyridine Analogs

While specific ADME data for compounds directly synthesized from 2-chloro-1H-pyrrolo[3,2-b]pyridine is not extensively available in the public domain, we can draw valuable insights from a closely related series of 2,4-substituted 1H-pyrrolo[2,3-b]pyridine inhibitors of trypanosome proliferation.[8] These compounds share a similar heterocyclic core and their published ADME data provides a relevant benchmark for understanding the potential developability of derivatives from the 2-chloro-1H-pyrrolo[3,2-b]pyridine scaffold.

Table 1: Comparative In Vitro ADME Data for a Series of 1H-Pyrrolo[2,3-b]pyridine Analogs [8]

Compound IDStructurePermeability (PAMPA, pH 7.4) Pe (10⁻⁶ cm/s)Metabolic Stability (Mouse Liver Microsome Intrinsic Clearance, CLint) (µL/min/mg)
18a 2-(pyridin-4-yl)-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine1.813
18f 2-(1-methyl-1H-pyrazol-4-yl)-4-(pyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine0.821
23 4-(1-methyl-1H-pyrazol-4-yl)-2-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine< 0.53

Data presented is a selection from the cited reference for illustrative purposes.

The data in Table 1 highlights the significant impact of subtle structural modifications on the ADME properties of pyrrolopyridine derivatives. For instance, the positional isomerization of the pyridine and pyrazole substituents between compounds 18a and 18f leads to a more than two-fold difference in permeability and a notable change in metabolic stability.[8] Compound 23 , with a saturated piperidine ring, exhibits excellent metabolic stability but suffers from low permeability.[8] These findings underscore the importance of a multi-parameter optimization approach during lead development.

Key In Vitro ADME Assays: Methodologies and Rationale

To generate the data presented above and to comprehensively characterize the ADME profile of novel chemical entities, a standard panel of in vitro assays is employed. The selection of these assays is guided by the need to assess the critical hurdles a drug candidate must overcome to be efficacious and safe.

Permeability Assessment: Predicting Intestinal Absorption

The ability of a compound to permeate the intestinal epithelium is a critical determinant of its oral bioavailability. Two widely used in vitro models for predicting intestinal permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a measure of a compound's passive diffusion across an artificial lipid membrane.[3][9] It is a cost-effective initial screen to assess the fundamental ability of a compound to cross biological membranes.[10] A significant advantage of PAMPA is its simplicity and ability to be automated.[9] However, it does not account for active transport or paracellular transport mechanisms.[3]

  • Caco-2 Permeability Assay: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[4] This assay measures the flux of a compound across the cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[4] The ratio of these fluxes (efflux ratio) can indicate whether a compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can limit drug absorption.[4] The Caco-2 assay is considered more biologically relevant than PAMPA as it captures both passive and active transport processes.[4] The combination of PAMPA and Caco-2 data can be a powerful tool to dissect the mechanism of permeation.[8][10]

Experimental Workflow: Caco-2 Permeability Assay

G cluster_prep Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a confluent monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer add_compound Add test compound to either apical or basolateral side teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Take samples from the receiver compartment at timed intervals incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify calculate Calculate apparent permeability (Papp) and efflux ratio quantify->calculate

Caption: Workflow for a Caco-2 permeability assay.

Metabolic Stability Assessment: Predicting Hepatic Clearance

The metabolic stability of a compound is a key determinant of its half-life and overall exposure in the body. In vitro assays using liver microsomes or hepatocytes are the gold standard for predicting in vivo metabolic clearance.

  • Liver Microsomal Stability Assay: Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family.[11] This assay measures the rate of disappearance of a compound when incubated with liver microsomes and the necessary cofactors (e.g., NADPH). The data is used to calculate the intrinsic clearance (CLint), which is a measure of the enzyme's ability to metabolize the drug.[12]

  • Hepatocyte Stability Assay: Hepatocytes are the primary liver cells and contain a full complement of both phase I (e.g., CYPs) and phase II (e.g., UGTs, SULTs) drug-metabolizing enzymes.[11] Assays using cryopreserved or fresh hepatocytes provide a more comprehensive picture of a compound's metabolic fate and are considered more predictive of in vivo clearance than microsomal assays.[11]

Experimental Workflow: Microsomal Stability Assay

G cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis mix Prepare incubation mixture: test compound, liver microsomes, and buffer preincubate Pre-incubate at 37°C mix->preincubate start_reaction Initiate reaction by adding NADPH preincubate->start_reaction aliquots Take aliquots at various time points start_reaction->aliquots quench Quench the reaction with organic solvent aliquots->quench centrifuge Centrifuge to precipitate proteins analyze Analyze supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% remaining) vs. time analyze->plot calculate Calculate half-life and intrinsic clearance (CLint) plot->calculate G Total_Drug Total Drug in Plasma Bound_Drug Protein-Bound Drug Total_Drug->Bound_Drug Binding Equilibrium Free_Drug Free (Unbound) Drug Total_Drug->Free_Drug Binding Equilibrium Pharmacological_Effect Pharmacological Effect Free_Drug->Pharmacological_Effect Leads to

Caption: The "free drug hypothesis".

Conclusion and Future Directions

The in vitro ADME profiling of compounds derived from the 2-chloro-1H-pyrrolo[3,2-b]pyridine scaffold is a critical component of any successful drug discovery program. The data from closely related pyrrolopyridine series demonstrates that even minor structural modifications can have a profound impact on key drug-like properties such as permeability and metabolic stability. [8]Therefore, a comprehensive and early assessment of these parameters is essential for guiding the synthetic chemistry efforts towards compounds with a higher probability of in vivo success.

Future work should focus on generating a robust in vitro ADME dataset for a diverse library of compounds synthesized directly from 2-chloro-1H-pyrrolo[3,2-b]pyridine. This will enable the development of clear structure-activity relationships (SAR) and structure-property relationships (SPR) to guide the design of next-generation drug candidates with optimized efficacy and pharmacokinetic profiles. The strategic application of the assays and principles outlined in this guide will be instrumental in achieving this goal.

References

  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3-b]pyridines Inhibitors of Trypanosome Proliferation. Journal of Medicinal Chemistry. [Link]

  • Plasma Protein Binding Assay - Creative Bioarray. [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. IMR Press. [Link]

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]

  • Protein Binding Assays. Creative Diagnostics. [Link]

  • Plasma and Microsomal Protein Binding Assay. LifeNet Health LifeSciences. [Link]

  • In vitro disposition profiling of heterocyclic compounds. PubMed. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • In Vitro ADME Assays. Concept Life Sciences. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]

  • In vitro ADME drug discovery services. Symeres. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. [Link]

Sources

comparing synthetic routes to 2-amino-1H-pyrrolo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Synthetic Routes to 2-Amino-1H-pyrrolo[3,2-b]pyridines

Executive Summary

The 2-amino-1H-pyrrolo[3,2-b]pyridine scaffold (commonly referred to as the 2-amino-4-azaindole core) is a highly privileged pharmacophore in modern drug discovery, frequently leveraged in the development of kinase inhibitors and BKCa channel openers[1]. However, the electron-deficient nature of the pyridine ring renders classic indole syntheses (such as the Fischer indolization) ineffective.

As an Application Scientist evaluating synthetic viability, selecting the right methodology is critical for balancing yield, scalability, and operational efficiency. This guide objectively compares the two most robust, field-proven methodologies for synthesizing this core: the One-Pot SNAr/Reductive Cyclization and the Stepwise Condensation/Mild Acidic Reduction .

Mechanistic Overview & Causality

The fundamental challenge in synthesizing 4-azaindoles lies in functionalizing the highly deactivated pyridine ring. Both established routes overcome this by utilizing a strongly electron-withdrawing nitro group to activate the adjacent position for Nucleophilic Aromatic Substitution (SNAr), followed by reduction and spontaneous intramolecular cyclization.

Route A: The One-Pot SNAr & Reductive Cyclization

Developed by Wang et al., this highly efficient one-pot, two-step protocol utilizes 2-fluoro-3-nitropyridine and cyanoacetamides[2][3].

  • The Causality of Reagent Selection: Fluorine is chosen over chlorine as the leaving group because its high electronegativity strongly polarizes the C-F bond, significantly lowering the LUMO of the pyridine ring and accelerating the SNAr addition-elimination sequence[4].

  • The Role of FeCl3: During the reduction phase, Zn dust acts as the primary reductant, but the addition of catalytic/stoichiometric FeCl3 is critical. Iron(III) acts as a redox mediator and Lewis acid, accelerating the reduction of the nitro group to an aniline and preventing the accumulation of hydroxylamine intermediates[2].

  • Spontaneous Cyclization: Once the aniline is formed, the proximity of the highly electrophilic nitrile carbon drives an extremely rapid 5-exo-dig cyclization. This thermodynamic sink prevents the isolation of the amino-nitrile, directly yielding the aromatic 2-amino-pyrrole system[5].

Pathway SM 2-Fluoro-3-nitropyridine + Cyanoacetamide Int1 SNAr Intermediate (Nitro-nitrile) SM->Int1 NaH, DMF (SNAr) Int2 Amino-nitrile (Transient) Int1->Int2 FeCl3, Zn, HCl (Reduction) Prod 2-Amino-1H-pyrrolo [3,2-b]pyridine Int2->Prod 5-exo-dig Cyclization

Mechanistic pathway of the one-pot SNAr and reductive cyclization.

Route B: Stepwise Condensation & Mild Acidic Reduction

For substrates sensitive to the harsh Zn/HCl conditions of Route A, a stepwise approach is preferred. Here, an intermediate such as ethyl cyano(3-nitropyridin-2-yl)acetate is synthesized, isolated, and subsequently reduced using Iron powder in Acetic Acid[6].

  • The Causality of the Acidic Medium: Fe/AcOH provides a milder single-electron transfer (SET) reducing environment. The acetic acid not only serves as a proton source for the nitro reduction but also facilitates the tautomerization of the intermediate imine into the stable 2-amino-1H-pyrrolo[3,2-b]pyridine aromatic system[4][6].

Workflow cluster_A Route A: One-Pot System cluster_B Route B: Stepwise System A1 1. Deprotonate Amide (NaH/DMF) A2 2. Add Pyridine (1h, RT) A1->A2 A3 3. Add Zn/FeCl3/HCl (1h, 100°C) A2->A3 A4 4. Filter & Extract Product A3->A4 B1 1. Synthesize Nitro-acetate B2 2. Isolate & Purify Intermediate B1->B2 B3 3. Reduce (Fe/AcOH, 80°C) B2->B3 B4 4. Neutralize & Extract Product B3->B4

Operational workflow comparison between one-pot and stepwise synthetic routes.

Quantitative Comparison of Synthetic Routes

ParameterRoute A: One-Pot SNAr / Reduction[2]Route B: Stepwise Fe/AcOH Reduction[6]
Starting Materials 2-Fluoro-3-nitropyridine + CyanoacetamidesEthyl cyano(3-nitropyridin-2-yl)acetate
Key Reagents NaH, DMF, Zn dust, FeCl3, aq. HClIron powder, Glacial Acetic Acid
Typical Yields 45% – 77% (Substrate dependent)70% – 88% (From isolated intermediate)
Reaction Time ~2.5 Hours total~1.5 Hours (Reduction step only)
Scalability Excellent for parallel library synthesisBetter for large-scale single-target scale-up
Primary Limitation Harsh reduction conditions (Zn/HCl)Requires pre-synthesis/purification of intermediate

Validated Experimental Protocols

The following protocols are engineered to be self-validating. Visual cues (such as color changes) are integrated to ensure the operator can verify the success of intermediate states without breaking the workflow.

Protocol A: One-Pot Synthesis of 2-Amino-1H-pyrrolo[3,2-b]pyridine-3-carboxamides[2][4]

Note: This protocol is highly sensitive to moisture during the initial SNAr phase.

  • Deprotonation: To an oven-dried 50-mL round-bottom flask equipped with a magnetic stir bar, add the desired cyanoacetamide (1.0 mmol) and anhydrous DMF (5.0 mL, 0.2 M). Add NaH (60% dispersion in mineral oil, 1.1 mmol) portion-wise under a nitrogen atmosphere. Stir for 10 minutes until hydrogen evolution ceases.

  • SNAr Addition: Add 2-fluoro-3-nitropyridine (1.0 mmol) in one portion. Stir the reaction mixture at room temperature for 1 hour.

    • Self-Validation Checkpoint: The reaction mixture will transition to a deep purple color , indicating the successful formation of the highly conjugated SNAr enolate intermediate[2].

  • Reductive Cyclization: To the deep purple solution, carefully add 0.2 M aqueous HCl (5.0 mL, 1.0 mmol) to quench excess base. Immediately follow with the addition of FeCl3 (3.0 mmol) and Zn dust (10.0 mmol).

  • Heating: Attach a reflux condenser and heat the heterogeneous mixture to 100 °C for 1 hour.

  • Workup: Cool to room temperature. Dilute with H2O (20 mL) and filter the suspension through a pad of Celite to remove metal waste, washing the filter cake thoroughly with EtOAc (25 mL). Extract the aqueous filtrate with EtOAc (2 × 20 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify via silica gel chromatography[4].

Protocol B: Stepwise Synthesis via Iron/Acetic Acid Reduction[6]

Note: This protocol assumes the prior isolation of ethyl cyano(3-nitropyridin-2-yl)acetate.

  • Preparation: In a 100-mL round-bottom flask, dissolve ethyl cyano(3-nitropyridin-2-yl)acetate (2.12 mmol) in glacial acetic acid (4.0 mL).

  • Reduction: While stirring vigorously at room temperature, add Iron powder (0.75 g, 13.44 mmol) in small portions to prevent excessive exotherms.

  • Cyclization: Heat the mixture to 80 °C under a nitrogen atmosphere for 1.5 hours.

    • Self-Validation Checkpoint: The disappearance of the starting material can be confirmed via TLC (EtOAc/Hexane). The mixture will turn into a thick, dark brown suspension as iron salts precipitate[6].

  • Workup: Cool the mixture to room temperature. Filter the insoluble iron salts through Celite, washing with fresh acetic acid. Concentrate the filtrate under reduced pressure. Carefully neutralize the residue with saturated aqueous NaHCO3 until pH ~7.5. Extract the resulting aqueous suspension with CH2Cl2 (3 × 15 mL), dry over MgSO4, and concentrate to yield the crude ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate[6][7].

References

  • Wang, K.; Herdtweck, E.; Dömling, A. "One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous". ACS Combinatorial Science, 2011, 13(2), 140-146. Available at:[Link]

  • "Synthesis of New Ring Systems Pyrrolizines as Potential Antitubulin Agents". IRIS Institutional Repository, University of Palermo. Available at:[Link]

  • "Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 10". Thieme Connect. Available at:[Link]

  • "Design and Synthesis of Novel BKCa Channel Openers". Sheffield Hallam University Research Archive. Available at: [Link]

Sources

Safety Operating Guide

2-chloro-1H-pyrrolo[3,2-b]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 2-Chloro-1H-pyrrolo[3,2-b]pyridine

As an Application Scientist overseeing medicinal chemistry workflows, I frequently encounter azaindole derivatives like 2-chloro-1H-pyrrolo[3,2-b]pyridine. This compound is a highly valuable building block in kinase inhibitor synthesis and drug discovery. However, its molecular architecture—specifically the integration of a halogen (chlorine) and a heteroaromatic nitrogen system—presents distinct logistical and environmental challenges during disposal. Improper disposal of halogenated nitrogenous heterocycles can lead to the release of highly toxic dioxins, hydrogen chloride (HCl), and nitrogen oxides (NOx) into the environment[1].

This guide provides a self-validating, step-by-step operational and disposal protocol designed to ensure absolute regulatory compliance and laboratory safety, empowering your team to focus entirely on your next breakthrough in drug development.

Chemical Profile and Hazard Identification

Before handling or disposing of any chemical, we must establish its baseline physicochemical and toxicological properties[2].

Property / HazardSpecificationCausality / Implication
Chemical Name 2-chloro-1H-pyrrolo[3,2-b]pyridine-
CAS Number 1261769-32-7Unique identifier required for EPA waste manifesting[2].
Molecular Formula C7H5ClN2Contains Cl and N; dictates strict incineration parameters[2].
Molecular Weight 152.58 g/mol -
GHS Classification Acute Tox. 4 (Oral)Lipophilic azaindole core facilitates rapid biological absorption[2].
Skin Irrit. 2, Eye Irrit. 2AThe reactive C-Cl bond and basic nitrogens cause localized tissue irritation[2].
STOT SE 3 (Respiratory)Fine particulate inhalation triggers respiratory tract inflammation[2].

Mechanistic Toxicology & Environmental Causality

Why do we treat 2-chloro-1H-pyrrolo[3,2-b]pyridine as a high-priority hazardous waste?

The causality lies in its thermal degradation profile. When subjected to standard, low-temperature combustion, the carbon-chlorine (C-Cl) bond can undergo incomplete oxidation, leading to the synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs)—some of the most potent environmental toxins known. Furthermore, the two nitrogen atoms in the pyrrolopyridine ring will oxidize into NOx gases, while the chlorine atom forms corrosive HCl gas[1]. Therefore, disposal cannot be routed through standard municipal waste or non-halogenated solvent streams; it requires high-temperature thermal oxidation coupled with aggressive flue gas scrubbing[1].

Operational Handling & Spill Response Protocol

To prevent the need for emergency disposal, proactive handling is required.

Step-by-Step Handling Procedure:

  • Engineering Controls : Always handle the solid powder within a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. This prevents aerosolization of STOT SE 3 particulates.

  • Personal Protective Equipment (PPE) : Don standard nitrile gloves (double-gloving recommended for extended synthesis), tight-fitting chemical splash goggles, and a flame-resistant lab coat.

  • Static Dissipation : Because it is a finely divided organic powder, use anti-static weighing boats and spatulas to prevent electrostatic discharge, which could disperse the powder or ignite nearby solvent vapors.

Step-by-Step Spill Response Workflow: If a spill occurs, the protocol must isolate the halogenated hazard without introducing incompatible materials.

  • Evacuate and Ventilate : Clear the immediate area. Ensure the fume hood sash is lowered to maximize exhaust draw.

  • Containment : Do NOT use compressed air or dry sweeping, which aerosolizes the compound. Instead, cover the spill with a damp, inert absorbent pad or lightly mist the powder with a compatible non-reactive solvent (e.g., water) to suppress dust.

  • Collection : Use a non-sparking scoop to transfer the wetted powder and absorbent materials into a highly visible, pre-labeled High-Density Polyethylene (HDPE) hazardous waste container.

  • Decontamination : Wash the spill surface with a 5% mild alkaline detergent solution to neutralize any residual micro-particulates, followed by a DI water rinse.

Proper Disposal Procedures: The Halogenated Waste Stream

The disposal of 2-chloro-1H-pyrrolo[3,2-b]pyridine must follow a strict segregation and destruction pathway to comply with EPA regulations for halogenated organic compounds[3].

Step 1: Waste Segregation

  • Action : Place all 2-chloro-1H-pyrrolo[3,2-b]pyridine waste (including contaminated gloves, weighing paper, and reaction filtrates) strictly into the "Halogenated Organic Waste" stream.

  • Causality : Mixing this compound with non-halogenated waste (like pure ethanol or acetone) illegally dilutes the halogen concentration and can cause catastrophic failures or regulatory violations at the incineration facility, as non-halogenated streams are not equipped with the necessary scrubbers[1].

Step 2: Containerization and Labeling

  • Action : Store waste in a UN-rated, chemically compatible HDPE jerrican.

  • Labeling : The label must explicitly state: "Hazardous Waste - Halogenated Organics (Contains 2-chloro-1H-pyrrolo[3,2-b]pyridine, Toxic, Irritant)." Include the accumulation start date.

Step 3: Final Destruction via Twin-Chamber Incineration

  • Action : Transfer the waste to a licensed hazardous waste Treatment, Storage, and Disposal Facility (TSDF).

  • Mechanism : The TSDF will process the compound in a twin-chamber incinerator[4]. The primary chamber volatilizes the compound under substoichiometric conditions[1]. The secondary chamber operates at >1100°C with a residence time of >2 seconds to ensure complete cleavage of the C-Cl and C-N bonds, preventing dioxin formation[4]. The resulting flue gas is then passed through a caustic wet venturi scrubber (using NaOH) to neutralize the HCl gas into harmless NaCl and water, while selective catalytic reduction (SCR) neutralizes the NOx[1].

Workflow Visualization

The following diagram illustrates the validated logical workflow for the segregation, transport, and thermal destruction of 2-chloro-1H-pyrrolo[3,2-b]pyridine.

WasteDisposal Start Waste Generation: 2-chloro-1H-pyrrolo[3,2-b]pyridine Segregation Segregate into Halogenated Waste Stream Start->Segregation Solid/Liquid waste Labeling Label: Hazardous Waste (Halogenated Organics, Toxic) Segregation->Labeling Storage Secondary Containment (Ventilated, <90 Days) Labeling->Storage Transport Licensed HazMat Transporter Storage->Transport EPA Manifest Incineration High-Temp Incineration (>1100°C, Twin-Chamber) Transport->Incineration Scrubber Caustic Scrubber (Neutralize HCl & NOx) Incineration->Scrubber Flue gas (HCl, NOx) Emission Clean Exhaust (H2O, CO2, N2, NaCl) Scrubber->Emission Environmental Release

Caption: Operational workflow for the segregation, transport, and thermal destruction of halogenated waste.

References

  • Title: Identifying Your Hazardous Waste Source: Ohio Environmental Protection Agency (EPA) URL: [Link]

  • Title: Thermal and Catalytic Oxidizer Systems (Halogenated Waste Oxidation) Source: CSG Edelstahl GmbH / Honeywell UOP Callidus URL: [Link]

  • Title: Standards for Emission or Discharge of Environmental Pollutants for Common Hazardous Waste Incinerator Source: Corpseed URL: [Link]

Sources

Personal protective equipment for handling 2-chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling, PPE, and Operational Logistics for 2-Chloro-1H-pyrrolo[3,2-b]pyridine

As a highly valued azaindole derivative, 2-chloro-1H-pyrrolo[3,2-b]pyridine is a critical heterocyclic building block in pharmaceutical synthesis and drug discovery[1]. However, handling halogenated nitrogen heterocycles requires rigorous, uncompromising safety protocols. As a fine powder, this compound poses acute risks of aerosolization, leading to dermal, ocular, and respiratory irritation[2].

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a self-validating, mechanistic approach to Personal Protective Equipment (PPE), operational workflows, and disposal logistics. Our goal is to ensure both scientific integrity and absolute laboratory safety.

Chemical Profile & Hazard Assessment

Before initiating any protocol, a baseline understanding of the chemical's physical properties and hazard classifications is mandatory. This dictates our engineering controls and emergency responses.

Property / HazardSpecification
Chemical Name 2-Chloro-1H-pyrrolo[3,2-b]pyridine
CAS Number 1261769-32-7[1]
Molecular Weight 152.58 g/mol
Physical State Solid (Powder)
Primary GHS Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (May cause respiratory irritation)[2]
Target Organs Respiratory system, mucous membranes, eyes, skin[2]

Mechanistic Rationale for PPE Selection

In advanced laboratory settings, simply listing PPE is insufficient; understanding the causality behind the selection ensures compliance and builds a resilient culture of safety.

  • Hand Protection (Nitrile Gloves): Halogenated heterocycles can permeate standard latex. We mandate nitrile gloves (minimum 0.11 mm thickness) because they provide superior chemical resistance against both the solid compound and the polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve azaindoles. Double-gloving is recommended during large-scale transfers.

  • Eye & Face Protection (Snug-fitting Goggles): Standard safety glasses with side shields are inadequate for fine powders. Because 2-chloro-1H-pyrrolo[3,2-b]pyridine can easily aerosolize during weighing, snug-fitting chemical splash goggles are required to prevent micro-particulates from causing severe ocular irritation[2].

  • Respiratory Protection & Containment: The primary defense against H335 (respiratory irritation) is engineering controls[2]. All handling must occur within a certified Chemical Fume Hood. If weighing outside a hood is strictly unavoidable due to equipment limitations, an N95 or P100 particulate respirator must be worn to filter out airborne dust.

  • Body Protection: A flame-resistant (FR) lab coat is recommended. Cotton or FR materials minimize static electricity buildup, which prevents the fine chlorinated powder from clinging to the fabric during dispensing.

Operational Workflow: Step-by-Step Methodology

The following protocol outlines the safe handling of 2-chloro-1H-pyrrolo[3,2-b]pyridine from storage to reaction setup.

G Start Risk Assessment & PPE Donning Hood Primary Containment (Chemical Fume Hood) Start->Hood Weighing Weighing & Dispensing (Anti-static tools) Hood->Weighing Reaction Reaction Setup (Closed system) Weighing->Reaction Spill Spill / Exposure? Reaction->Spill Emergency Emergency Protocol (Eyewash/Shower) Spill->Emergency Yes Disposal Waste Segregation & Disposal Spill->Disposal No Emergency->Disposal

Workflow for safe handling, containment, and disposal of 2-chloro-1H-pyrrolo[3,2-b]pyridine.

Step 1: Environmental Preparation

  • Ensure the fume hood is operational and clear of clutter to maintain optimal airflow.

  • Place an anti-static weighing mat inside the hood to neutralize static charges that cause the powder to scatter.

  • Gather all required materials: anti-static spatulas, pre-tared glass vials, and the reaction solvent.

Step 2: Weighing and Dispensing

  • Lower the fume hood sash to the lowest workable height to maximize user protection from potential aerosolization.

  • Open the chemical container slowly to prevent pressure-induced dust clouds.

  • Using an anti-static spatula, carefully transfer the required mass of 2-chloro-1H-pyrrolo[3,2-b]pyridine into the pre-tared vial.

  • Cap the source container immediately after use.

Step 3: Solvent Addition and Transfer

  • Add the reaction solvent directly to the vial inside the fume hood.

  • Seal the vial before transferring it to the reaction block or stirrer. Never transport open containers of the dry powder across the laboratory.

Step 4: Decontamination

  • Wipe down spatulas and the weighing area with a solvent-dampened tissue (e.g., ethanol or acetone) to capture residual powder.

  • Dispose of the contaminated tissue in the solid hazardous waste container.

Emergency Response & Spill Protocol

A self-validating safety system anticipates failures. In the event of a spill or exposure, execute the following immediately:

  • Solid Spill: Do not dry sweep, as this will aerosolize the chlorinated powder[3]. Cover the spill with damp paper towels or use a HEPA-filtered vacuum. Place the collected material into a sealed, labeled container for hazardous waste disposal[3].

  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[2]. Do not use organic solvents to wash the skin, as this can accelerate the dermal absorption of the compound.

  • Ocular Exposure: Flush eyes at the nearest eyewash station for 15 minutes, holding the eyelids open to ensure complete irrigation[4]. Seek immediate medical evaluation.

Disposal Plan and Waste Segregation

Because 2-chloro-1H-pyrrolo[3,2-b]pyridine contains a covalently bound chlorine atom, it dictates specific waste segregation pathways to prevent environmental contamination and comply with regulatory standards.

Waste WasteGen Waste Generation (2-chloro-1H-pyrrolo[3,2-b]pyridine) IsSolid Physical State? WasteGen->IsSolid SolidWaste Solid Hazardous Waste (Contaminated PPE, Vials) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste IsSolid->LiquidWaste Liquid SolventCheck Contains Organic Solvents? LiquidWaste->SolventCheck Halogenated Halogenated Organic Waste (Due to Chloro-group) SolventCheck->Halogenated Yes Aqueous Aqueous Waste (pH adjusted to 6-8) SolventCheck->Aqueous No

Waste segregation logic for 2-chloro-1H-pyrrolo[3,2-b]pyridine and its reaction byproducts.

  • Liquid Organic Waste: Any reaction mixtures or solvent washings containing this compound must be disposed of in Halogenated Organic Waste containers. Mixing halogenated waste with non-halogenated streams can lead to dangerous reactions and significantly increases disposal costs.

  • Solid Waste: Empty reagent bottles, contaminated gloves, weighing boats, and spill cleanup materials must be placed in a designated Solid Hazardous Waste bin[3].

  • Aqueous Waste: If the compound is partitioned into an aqueous layer during a workup, the aqueous layer must still be treated as hazardous and collected separately from standard aqueous waste, clearly labeled as containing chlorinated organics.

References

3.[4] Title: Terravue SDS Source: KY.gov / Corteva Agriscience URL: [Link]

4. Title: OSHA Laboratory Standard - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) / NIH URL:[Link]

5.[3] Title: MSDS of 4-Chloro-pyridine-3-sulfonyl chloride Source: Capot Chemical URL: [Link]

6. Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) / NIH URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.